Septide
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H53N7O7S/c1-24(2)21-29(36(50)42-27(34(40)48)18-20-54-3)44-38(52)32-15-10-19-46(32)39(53)31(23-26-13-8-5-9-14-26)45-37(51)30(22-25-11-6-4-7-12-25)43-35(49)28-16-17-33(47)41-28/h4-9,11-14,24,27-32H,10,15-23H2,1-3H3,(H2,40,48)(H,41,47)(H,42,50)(H,43,49)(H,44,52)(H,45,51)/t27-,28-,29-,30-,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZURPUIMYJOIL-JNRWAQIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H53N7O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79775-19-2 | |
| Record name | Septide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079775192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Septide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Septide, a synthetic hexapeptide analog of Substance P ([pGlu6, Pro9]Substance P(6-11)), is a potent and selective agonist for the tachykinin Neurokinin-1 (NK1) receptor.[1][2] Initially, its unique pharmacological profile suggested the existence of a distinct "this compound receptor," but subsequent research has firmly established its action on the NK1 receptor, a Class A G protein-coupled receptor (GPCR).[1][2] this compound's high-affinity binding and potent functional agonism, coupled with its poor ability to compete with the endogenous ligand Substance P, point towards a complex interaction with the NK1 receptor, possibly involving an allosteric binding site or the stabilization of a unique receptor conformation.[2][3] This document provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its receptor binding, signal transduction pathways, and the experimental methodologies used to elucidate these properties.
Core Mechanism of Action: NK1 Receptor Activation and Signaling
This compound exerts its biological effects by binding to and activating the NK1 receptor.[4] The NK1 receptor is the primary receptor for the endogenous tachykinin neuropeptide, Substance P (SP).[5] Like other tachykinins, this compound's activation of this receptor triggers a cascade of intracellular events fundamental to processes such as pain transmission, neurogenic inflammation, and smooth muscle contraction.[5][6][7]
Receptor Binding
While early studies using radiolabeled SP in competition assays suggested this compound had low affinity for the NK1 receptor, subsequent homologous binding assays using radiolabeled this compound demonstrated high-affinity binding.[2][3][8] This discrepancy is central to understanding this compound's unique pharmacology. It is now believed that this compound and Substance P interact with the NK1 receptor at distinct, though likely overlapping, sites or that they stabilize different active conformations of the receptor.[2] This would explain why this compound is a poor competitor for SP binding, yet a potent agonist in its own right.[2][3]
G Protein Coupling and Signal Transduction
Upon agonist binding, the NK1 receptor undergoes a conformational change, enabling it to couple with and activate heterotrimeric G proteins, primarily of the Gq/11 family.[5][9] This activation initiates a well-characterized signaling pathway:
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C.[9][10]
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10][11]
-
Downstream Signaling:
Activation of these pathways leads to the phosphorylation of numerous downstream targets, culminating in the modulation of cellular responses.[5] Functional studies have confirmed that this compound potently stimulates the accumulation of inositol phosphates in cells expressing the NK1 receptor.[2][4] The NK1 receptor can also couple to other G proteins, such as Gs, leading to the modulation of cyclic adenosine monophosphate (cAMP) levels.[11][12]
References
- 1. This compound peptide [novoprolabs.com]
- 2. This compound: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and neurokinin A are high-affinity ligands on the NK-1 receptor: evidence from homologous versus heterologous binding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substance P - Wikipedia [en.wikipedia.org]
- 7. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 8. Characterization of central and peripheral effects of this compound with the use of five tachykinin NK1 receptor antagonists in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Septide: A Comprehensive Technical Guide to its Discovery, Synthesis, and Biological Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthetic peptide, Septide. It details its discovery as a potent and selective tachykinin NK1 receptor agonist and outlines the methodologies for its chemical synthesis. Furthermore, this document provides detailed experimental protocols for key biological assays used to characterize its activity, including receptor binding, functional signaling, and in vivo efficacy. Quantitative data from various studies are summarized for comparative analysis. Finally, the established signaling pathway of the NK1 receptor, through which this compound exerts its effects, is illustrated. This guide is intended to be a comprehensive resource for researchers and professionals involved in peptide research and drug development.
Discovery and Background
This compound, with the amino acid sequence [pGlu⁶, Pro⁹]Substance P (6-11), is a synthetic hexapeptide analog of the C-terminal fragment of Substance P.[1][2] Its discovery was pivotal in understanding the pharmacology of tachykinin receptors. Initially, this compound displayed a puzzling pharmacological profile, exhibiting potent tachykinin-like biological actions despite appearing to have low affinity for the known tachykinin receptors in competitive binding assays with radiolabeled Substance P.[2][3] However, subsequent research using homologous binding assays, where radiolabeled this compound was used, demonstrated that it is, in fact, a high-affinity ligand for the neurokinin-1 (NK1) receptor.[1][4] This finding resolved the initial discrepancies and established this compound as a valuable tool for studying the NK1 receptor.[1]
Chemical and Physical Properties
| Property | Value | Reference |
| Amino Acid Sequence | pGlu-Phe-Phe-Pro-Leu-Met-NH₂ | [1] |
| Molecular Formula | C₃₉H₅₃N₇O₇S | [1] |
| Molecular Weight | 763.94 g/mol | [1] |
| CAS Number | 79775-19-2 | [1] |
Synthesis of this compound
The primary method for synthesizing this compound is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most common approach.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
The following is a representative protocol for the manual synthesis of this compound using Fmoc chemistry. Automated peptide synthesizers can also be employed, following similar chemical principles.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Met-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Phe-OH)
-
Pyroglutamic acid (pGlu)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel.
-
First Amino Acid Coupling (Fmoc-Met-OH):
-
Pre-activate Fmoc-Met-OH with HBTU/HOBt and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF, DCM, and DMF.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus of methionine.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Subsequent Amino Acid Couplings (Leu, Pro, Phe, Phe):
-
Repeat the coupling and deprotection steps for each subsequent amino acid (Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Phe-OH, Fmoc-Phe-OH) in the sequence.
-
-
N-terminal Pyroglutamic Acid Coupling:
-
Couple pyroglutamic acid (pGlu) to the N-terminus of the final phenylalanine.
-
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with ether, and air-dry.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the final this compound peptide by mass spectrometry and analytical HPLC.
-
Experimental Workflow for this compound Synthesis
Caption: Workflow for the solid-phase synthesis of this compound.
Biological Characterization and Experimental Protocols
This compound's biological activity is primarily mediated through its interaction with the NK1 receptor. The following sections detail the experimental protocols used to characterize this interaction and its downstream effects.
NK1 Receptor Binding Affinity
Quantitative Data Summary
| Parameter | Value | Cell/Tissue Type | Assay Type | Reference |
| Kd | 0.55 ± 0.03 nM | COS-7 cells expressing NK1 receptor | Homologous binding with radiolabeled this compound | [1][4] |
| Ki | 1.90 ± 0.35 nM | COS-7 cells expressing NK1 receptor | Competition vs. radiolabeled NKA | [1] |
| Ki | 2.9 ± 0.6 µM | Membranes from COS-1 cells expressing NK1 receptor | Competition vs. [³H]SP | [2][5] |
| Ki | 3.7 ± 0.9 µM | Intact COS-1 cells expressing NK1 receptor | Competition vs. [³H]SP | [2][5] |
Detailed Experimental Protocol: Radioligand Binding Assay
This protocol is adapted from studies characterizing tachykinin receptor binding.
Materials:
-
HEK293T cells transiently expressing the human NK1 receptor.
-
Poly-D-lysine-coated 96-well plates.
-
Radioligand: ¹²⁵I-labeled [Lys³]-Substance P.
-
Unlabeled this compound and Substance P for competition.
-
Binding buffer: HEPES buffer (pH 7.4) with 1 mM CaCl₂, 5 mM MgCl₂, 0.1% (w/v) bovine serum albumin (BSA), and 40 µg/ml bacitracin.
-
Scintillation counter.
Procedure:
-
Cell Plating: Plate HEK293T cells expressing the NK1 receptor in poly-D-lysine-coated 96-well plates.
-
Competition Binding:
-
On the day of the experiment, wash the cells with binding buffer.
-
Add increasing concentrations of unlabeled this compound or Substance P (for control) to the wells.
-
Add a constant concentration of ¹²⁵I-labeled [Lys³]-Substance P (approximately 25 pM) to all wells.
-
Determine non-specific binding in the presence of a high concentration (1 µM) of unlabeled Substance P.
-
-
Incubation: Incubate the plates for 3 hours at 4°C.
-
Washing: Wash the cells twice with ice-cold binding buffer to remove unbound radioligand.
-
Detection: Lyse the cells and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the Ki values for this compound using appropriate pharmacological software.
Functional Activity: Inositol Phosphate Accumulation
Quantitative Data Summary
| Parameter | Value | Cell/Tissue Type | Assay | Reference |
| EC₅₀ | 5 ± 2 nM | COS-1 cells expressing rat NK1 receptor | Inositol phosphate accumulation | [2][5] |
Detailed Experimental Protocol: Inositol Phosphate Accumulation Assay
This protocol measures the activation of the Gq signaling pathway downstream of the NK1 receptor.
Materials:
-
COS-1 cells transiently expressing the rat NK1 receptor.
-
myo-[³H]inositol.
-
DMEM (inositol-free).
-
Agonists: this compound, Substance P.
-
Lithium chloride (LiCl) solution.
-
Trichloroacetic acid (TCA).
-
Dowex AG1-X8 resin (formate form).
-
Scintillation fluid.
Procedure:
-
Cell Labeling: Label the cells by incubating them overnight with myo-[³H]inositol in inositol-free DMEM.
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl for 10 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Agonist Stimulation: Add various concentrations of this compound or Substance P to the cells and incubate for a defined period (e.g., 45 minutes).
-
Reaction Termination: Stop the reaction by adding ice-cold TCA.
-
Extraction and Separation:
-
Extract the inositol phosphates from the cells.
-
Separate the total inositol phosphates from free [³H]inositol using Dowex anion-exchange chromatography.
-
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Data Analysis: Plot the concentration-response curves and determine the EC₅₀ values for this compound.
In Vivo Activity: Vascular Permeability
Detailed Experimental Protocol: Miles Assay for Vascular Permeability
This in vivo assay assesses the ability of this compound to induce vascular leakage.
Materials:
-
Rats or mice.
-
Evans Blue dye solution (e.g., 0.5% in sterile PBS).
-
This compound solution for intradermal injection.
-
Vehicle control (e.g., saline).
-
Formamide.
-
Spectrophotometer.
Procedure:
-
Evans Blue Injection: Anesthetize the animal and inject Evans Blue dye intravenously (e.g., via the tail vein). The dye binds to serum albumin.
-
Intradermal Injections: After a short circulation time (e.g., 5 minutes), inject a small volume (e.g., 100 µl) of various concentrations of this compound and the vehicle control intradermally into the shaved dorsal skin of the animal.
-
Incubation: Allow the permeability-inducing agents to act for a defined period (e.g., 30 minutes).
-
Tissue Collection: Euthanize the animal and excise the skin at the injection sites.
-
Dye Extraction: Incubate the excised skin samples in formamide to extract the extravasated Evans Blue dye.
-
Quantification: Measure the absorbance of the formamide extracts at a specific wavelength (e.g., 620 nm) using a spectrophotometer.
-
Data Analysis: Quantify the amount of extravasated dye as an index of vascular permeability and compare the effects of different doses of this compound to the vehicle control.
Signaling Pathway
This compound, as an agonist of the NK1 receptor, activates a G-protein coupled receptor (GPCR) signaling cascade. The NK1 receptor is primarily coupled to the Gαq/11 family of G proteins.
NK1 Receptor Signaling Cascade
Caption: Downstream signaling pathway of the NK1 receptor upon activation by this compound.
Upon binding of this compound to the NK1 receptor, the associated Gαq/11 protein is activated. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased intracellular Ca²⁺ and DAG synergistically activate protein kinase C (PKC). Activation of PKC and other downstream effectors can initiate various cellular responses, including the activation of the mitogen-activated protein kinase (MAPK) cascade, which is involved in cell proliferation, differentiation, and inflammation.
Conclusion
This compound is a well-characterized synthetic peptide that serves as a potent and high-affinity agonist for the NK1 receptor. Its unique discovery path has contributed significantly to the understanding of tachykinin receptor pharmacology. The detailed protocols for its synthesis and biological characterization provided in this guide offer a valuable resource for researchers. The elucidation of its signaling pathway through the NK1 receptor further solidifies its role as a critical tool in studying the physiological and pathological roles of the tachykinin system, with potential implications for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and neurokinin A are high-affinity ligands on the NK-1 receptor: evidence from homologous versus heterologous binding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Septide's Role in Neurokinin Receptor Signaling: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Septide, a synthetic hexapeptide analog of Substance P (SP), serves as a potent and selective agonist for the neurokinin-1 (NK1) receptor. Its unique pharmacological profile, characterized by high functional potency despite weak competitive binding against classical radiolabeled SP, has revealed a distinct mode of interaction with the NK1 receptor. This document provides an in-depth analysis of this compound's binding affinities, its role in activating the Gq-protein coupled signaling cascade, and the detailed experimental protocols used to characterize its function. Quantitative data are presented in tabular format for direct comparison, and key processes are visualized using workflow and pathway diagrams to facilitate understanding. This guide is intended to be a critical resource for professionals investigating tachykinin pharmacology and developing novel therapeutics targeting the NK1 receptor.
Introduction to this compound and Neurokinin Receptors
This compound, chemically identified as [pGlu⁶, Pro⁹]Substance P(6-11), is a C-terminal fragment analog of the endogenous tachykinin, Substance P.[1][2][3] The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), mediates a wide array of physiological processes through three primary G-protein coupled receptors (GPCRs): NK1, NK2, and NK3.[4][5] While SP is the preferred endogenous ligand for the NK1 receptor, this compound has emerged as a crucial pharmacological tool due to its high potency and selectivity for this receptor subtype.[1][6]
A central paradox in this compound pharmacology is that while it potently stimulates NK1 receptor-mediated responses, it is a very poor competitor for the binding of radiolabeled SP.[1][7] This observation led to initial speculation about a distinct "this compound-sensitive" receptor.[8][9] However, subsequent research using homologous binding assays demonstrated that this compound does, in fact, bind to the NK1 receptor with high affinity, suggesting it interacts with a binding site or receptor conformation distinct from that of SP.[4][7][10]
Quantitative Analysis of this compound-Receptor Interactions
This compound's interaction with the NK1 receptor has been quantified using various assays, revealing a complex binding profile. While it competes poorly against [³H]SP, homologous binding assays using radiolabeled this compound or competition assays against other ligands like radiolabeled NKA show high-affinity interactions.[4][7][10] Functionally, this compound potently stimulates downstream signaling with an EC₅₀ in the low nanomolar range.[7]
Table 1: Quantitative Binding and Functional Data for this compound at the NK1 Receptor
| Parameter | Value | Assay Type | Cell/Tissue System | Reference |
|---|---|---|---|---|
| Binding Affinity | ||||
| Kd | 0.55 ± 0.03 nM | Homologous binding ([³H]this compound) | Cloned NK1 in COS-7 cells | [4][10] |
| Ki | 2.9 ± 0.6 µM | Competition vs. [³H]SP | Rat recombinant NK1 in COS-1 cells (membranes) | [7] |
| Ki | 3.7 ± 0.9 µM | Competition vs. [³H]SP | Rat recombinant NK1 in COS-1 cells (intact) | [7] |
| Ki | 1.90 ± 0.35 nM | Competition vs. radiolabeled NKA | Cloned NK1 in COS-7 cells | [10] |
| Functional Potency |
| EC₅₀ | 5 ± 2 nM | Inositol Phosphate Accumulation | Rat recombinant NK1 in COS-1 cells |[7] |
This compound-Mediated Signal Transduction
The NK1 receptor primarily couples to the Gq family of G-proteins (Gαq/11).[11][12][13] Upon agonist binding by this compound, the receptor undergoes a conformational change, activating the Gq protein. The activated Gαq subunit stimulates phospholipase C-β (PLC-β), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5][12] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), which mediates many of the downstream cellular responses.[11][14][15]
Key Experimental Methodologies
The characterization of this compound's activity relies on a suite of standard pharmacological assays. Detailed below are the generalized protocols for these key experiments.
Radioligand Binding Assay
This assay measures the ability of a test compound (this compound) to bind to the NK1 receptor, either directly (homologous assay) or by competing with a known radiolabeled ligand (competitive assay).[16][17]
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing NK1 receptors in a suitable buffer and centrifuge to isolate a membrane fraction.
-
Incubation: Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]SP, [³H]this compound) and varying concentrations of unlabeled this compound.[18][19]
-
Separation: After reaching equilibrium, rapidly separate receptor-bound radioligand from the free radioligand via vacuum filtration through glass fiber filters.[20]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competing ligand. Calculate the IC₅₀ (concentration causing 50% inhibition of binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay
This functional assay quantifies the production of inositol phosphates, a direct downstream product of Gq-protein activation, following receptor stimulation by this compound.[7][11]
Protocol:
-
Cell Labeling: Culture cells expressing NK1 receptors and label them overnight with myo-[³H]inositol, which is incorporated into the cell membrane as phosphoinositides (e.g., PIP₂).[21]
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Stimulation: Add varying concentrations of this compound to the cells for a defined period to stimulate the NK1 receptor.
-
Termination and Extraction: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid). Extract the soluble inositol phosphates.[21]
-
Separation and Quantification: Separate the accumulated [³H]inositol phosphates from free [³H]inositol using anion-exchange chromatography. Measure radioactivity via scintillation counting.
-
Data Analysis: Plot the amount of [³H]IP accumulated against the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.
Intracellular Calcium Mobilization Assay
This is a high-throughput functional assay that measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) following receptor activation.[22][23][24]
Protocol:
-
Cell Plating: Seed cells expressing NK1 receptors onto multi-well plates (e.g., 96- or 384-well).
-
Dye Loading: Load the cells with a cell-permeable, calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a suitable buffer. The dye becomes fluorescent upon binding to free Ca²⁺.[22]
-
Measurement: Place the plate into a specialized fluorometer (e.g., a FLIPR or FlexStation). The instrument measures baseline fluorescence.
-
Agonist Addition: The instrument's integrated fluidics system adds varying concentrations of this compound to the wells.
-
Real-time Detection: The instrument immediately and continuously measures the change in fluorescence intensity over time, which corresponds to the change in [Ca²⁺]i.
-
Data Analysis: The peak fluorescence response is plotted against the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.
Conclusion
This compound is an indispensable tool in the study of neurokinin pharmacology. It acts as a potent and selective agonist at the NK1 receptor, initiating the canonical Gq-protein signaling cascade leading to inositol phosphate accumulation and intracellular calcium mobilization. The well-documented discrepancy between its high functional potency and low affinity in competitive binding assays against Substance P has been pivotal in establishing the concept of multiple agonist binding sites or conformations on the NK1 receptor. The detailed methodologies and quantitative data presented in this guide provide a comprehensive framework for researchers and drug developers working to understand and modulate the complex signaling of the NK1 receptor.
References
- 1. Characterization of central and peripheral effects of this compound with the use of five tachykinin NK1 receptor antagonists in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound | C39H53N7O7S | CID 119137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound and neurokinin A are high-affinity ligands on the NK-1 receptor: evidence from homologous versus heterologous binding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative behavioural profile of centrally administered tachykinin NK1, NK2 and NK3 receptor agonists in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Glp6,Pro9] Substance P (6-11)/Septide - SB PEPTIDE [sb-peptide.com]
- 9. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound peptide [novoprolabs.com]
- 11. Expression and coupling of neurokinin receptor subtypes to inositol phosphate and calcium signaling pathways in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 13. Cell signalling diversity of the Gqalpha family of heterotrimeric G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Expression and coupling of neurokinin receptor subtypes to inositol phosphate and calcium signaling pathways in human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 16. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 19. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 21. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 22. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 24. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Basic Physiological Effects of Septide Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Septide, a synthetic hexapeptide analog of Substance P ([pGlu6, Pro9]SP(6–11)), is a potent agonist of the neurokinin-1 (NK1) receptor.[1][2] While it shares the primary target of Substance P, this compound exhibits a distinct pharmacological profile, suggesting it may interact with the NK1 receptor at a different site or induce a unique conformational change.[2] This has led to propositions of a "this compound-sensitive" receptor subtype or a distinct binding site on the NK1 receptor.[3][4] This guide provides a comprehensive overview of the core physiological effects of this compound administration, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Core Physiological Effects
This compound administration elicits a range of physiological responses, primarily mediated through the activation of the NK1 receptor, a G protein-coupled receptor (GPCR).[5][6] Its effects are observed across multiple systems, including the cardiovascular, inflammatory, and central nervous systems.
Cardiovascular Effects
Intracerebroventricular (i.c.v.) administration of this compound in conscious rats leads to dose-dependent increases in mean arterial pressure (MAP) and heart rate (HR).[1] While equipotent to other NK1 receptor agonists like [Sar9, Met(O2)11]SP in the magnitude of these effects, this compound displays a dissimilar time-course of action.[1][7]
Table 1: Cardiovascular Effects of Intracerebroventricular this compound Administration in Rats [1]
| Dose (pmol) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (beats min-1) |
| 10 | 10 ± 1 | 44 ± 10 |
| 25 | - | 91 ± 12 |
| 100 | 21 ± 5 | - |
Data are presented as mean ± SEM.
Inflammatory Effects: Vascular Permeability
This compound is a potent inducer of plasma protein extravasation, a key component of the inflammatory response.[1][3] When administered intradermally (i.d.) in rats, this compound causes a dose-dependent increase in vascular permeability.[1] Notably, this compound is significantly more potent than [Sar9, Met(O2)11]SP in this regard.[1][7] The inflammatory response induced by this compound appears to be nitric oxide (NO) dependent and mast-cell independent.[3]
Table 2: Effect of Intradermal this compound Administration on Vascular Permeability in Rats [1]
| Dose (pmol) | Vascular Permeability (ng mg-1 of fresh tissue) |
| 0.65 | 0.9 ± 0.5 |
| 6.5 | P<0.001 vs. Krebs control |
| 650 | 20.9 ± 2.7 |
Data are presented as mean ± SEM. Krebs values were subtracted from agonist values.
Central Nervous System and Behavioral Effects
Following i.c.v. administration in rats, this compound induces specific behavioral changes, including dose-dependent increases in face washing and sniffing.[1] Unlike other NK1 agonists, it does not appear to produce grooming behavior.[1][7] These effects highlight the role of central NK1 receptor activation in modulating complex behaviors. Furthermore, intrathecal administration of this compound induces nociceptive behaviors such as biting, scratching, and licking, indicating its involvement in pain pathways.[8]
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating the NK1 receptor.[9][10] Although it is a potent functional agonist, it is a weak competitor for the binding of radiolabelled Substance P, which suggests an interaction with a distinct site on the receptor.[2]
Upon binding, the NK1 receptor, a Gq protein-coupled receptor, activates Phospholipase C (PLC).[4][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[6] This signaling cascade ultimately leads to the various physiological responses observed upon this compound administration. In transfected cells expressing the rat NK1 receptor, both Substance P and this compound elicit a 4- to 6-fold increase in inositol phosphate levels.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature investigating the physiological effects of this compound.
Intracerebroventricular (i.c.v.) Administration in Conscious Rats
This protocol is used to assess the central effects of this compound on cardiovascular parameters and behavior.
Methodology:
-
Animal Preparation: Male Wistar rats are anesthetized, and a stainless-steel guide cannula is stereotaxically implanted into the right lateral cerebral ventricle.
-
Recovery: Animals are allowed to recover for at least 24 hours before the experiment.
-
Experimental Setup: On the day of the experiment, the rats are conscious and unrestrained in their home cages. The arterial catheter is connected to a pressure transducer for continuous monitoring of blood pressure and heart rate on a polygraph.
-
Drug Administration: this compound, dissolved in artificial cerebrospinal fluid (aCSF), is administered i.c.v. in a specific volume (e.g., 1 μl) followed by a flush of aCSF.
-
Data Collection: Cardiovascular parameters are recorded continuously. Behavioral responses are typically observed and quantified for a set period post-injection.
Intradermal (i.d.) Administration for Vascular Permeability
This protocol is employed to quantify the inflammatory effects of this compound in the skin.
Methodology:
-
Animal Preparation: Rats are anesthetized (e.g., with sodium pentobarbitone), and the dorsal skin is shaved.[1]
-
Dye Injection: Evans blue dye (e.g., 20 mg/kg), which binds to plasma albumin, is injected intravenously to act as a marker for plasma extravasation.
-
Drug Administration: this compound and a vehicle control (e.g., Krebs solution) are injected intradermally at marked sites on the back.
-
Incubation: After a set time (e.g., 30 minutes), the animal is euthanized.
-
Sample Collection and Analysis: The skin at the injection sites is excised, weighed, and the Evans blue dye is extracted (e.g., using formamide). The concentration of the extracted dye is then determined spectrophotometrically, and the results are expressed as ng of dye per mg of tissue.
Conclusion
This compound is a powerful pharmacological tool for investigating the roles of the NK1 receptor in various physiological processes. Its distinct profile compared to Substance P provides a unique opportunity to probe the complexities of tachykinin receptor function. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers and drug development professionals working on NK1 receptor-targeted therapies for cardiovascular, inflammatory, and neurological disorders. Further research into the precise molecular interactions of this compound with the NK1 receptor will be crucial for fully elucidating its mechanism of action and therapeutic potential.
References
- 1. Characterization of central and peripheral effects of this compound with the use of five tachykinin NK1 receptor antagonists in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Demonstration of a 'this compound-sensitive' inflammatory response in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substance P(6-11) and natural tachykinins interact with this compound-sensitive tachykinin receptors coupled to a phospholipase C in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substance P - Wikipedia [en.wikipedia.org]
- 6. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Characterization of central and peripheral effects of this compound with the use of five tachykinin NK1 receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spinal nociceptin inhibits this compound but not N-methyl-D-aspartate-induced nociceptive behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound peptide [novoprolabs.com]
- 11. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Investigating the Binding Affinity of Septide to Neurokinin-1 (NK1) Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of Septide, a potent agonist, to the Neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P (SP), is a member of the G protein-coupled receptor (GPCR) superfamily and a significant target in drug development for various pathological conditions, including pain, inflammation, and depression.[1][2] This document summarizes key quantitative binding data, details common experimental protocols for assessing ligand-receptor interactions, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
The binding affinity of this compound for the NK1 receptor has been a subject of interest due to discrepancies between its high functional potency and its seemingly weak competition with radiolabeled Substance P in some assays.[3][4] The data presented below, collated from multiple studies, highlights these unique characteristics.
| Ligand | Assay Type | Cell Line/Tissue | Parameter | Value | Reference |
| This compound | Homologous Binding | COS-7 cells expressing cloned NK1 receptor | Kd | 0.55 ± 0.03 nM | [5] |
| Functional (Inositol Phosphate Accumulation) | COS-1 cells expressing rat recombinant NK1 receptor | EC50 | 5 ± 2 nM | [3] | |
| Competition Binding vs. [3H]SP | COS-1 cell membranes expressing rat recombinant NK1 receptor | Ki | 2.9 ± 0.6 µM | [3] | |
| Competition Binding vs. [3H]SP | Intact COS-1 cells expressing rat recombinant NK1 receptor | Ki | 3.7 ± 0.9 µM | [3] | |
| Functional (IL-6 Release) | U373 MG human astrocytoma cells | EC50 | 13.8 ± 3.2 nM | [6] | |
| Competition Binding vs. [3H][Sar9,Met(O2)11]SP | U373 MG human astrocytoma cells | Ki | 14.2 ± 5.0 nM | [6] | |
| Substance P (SP) | Functional (Inositol Phosphate Accumulation) | COS-1 cells expressing rat recombinant NK1 receptor | EC50 | 0.05 ± 0.02 nM | [3] |
| Competition Binding vs. [3H][Sar9,Met(O2)11]SP | U373 MG human astrocytoma cells | Ki | 0.28 ± 0.1 nM | [6] | |
| Functional (IL-6 Release) | U373 MG human astrocytoma cells | EC50 | 15.6 ± 3.6 nM | [6] |
Kd (Dissociation Constant): A measure of the affinity of a ligand for a receptor. A lower Kd indicates a higher affinity. EC50 (Half maximal effective concentration): The concentration of a drug that gives half of the maximal response. Ki (Inhibition Constant): A measure of the affinity of a ligand for a receptor in a competition binding assay.
The data suggests that while this compound is a potent functional agonist, often with potency comparable to SP, it is a weak competitor for the binding of radiolabeled SP.[3][6] This has led to the hypothesis that this compound may bind to a different site or induce a distinct conformation of the NK1 receptor compared to Substance P.[3][7] Homologous binding assays, using radiolabeled this compound, have indeed shown a high-affinity binding site with a Kd in the sub-nanomolar range.[5][8]
Experimental Protocols
The determination of ligand binding affinity and functional potency for the NK1 receptor involves several key experimental techniques.
Radioligand Binding Assays
Radioligand binding assays are fundamental in determining the affinity of a ligand for its receptor. These assays can be performed in two main formats: saturation binding to determine the Kd and receptor density (Bmax), and competition binding to determine the Ki of an unlabeled ligand.
Competition Binding Protocol (Example):
-
Cell Culture and Membrane Preparation:
-
Cells stably or transiently expressing the human NK1 receptor (e.g., CHO-K1, COS-7, HEK293) are cultured under standard conditions.[3][5][9]
-
For membrane preparations, cells are harvested, homogenized in a suitable buffer (e.g., 50 mM Tris, pH 7.4), and centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in an assay buffer.[9]
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a radiolabeled ligand (e.g., [3H]Substance P).[9]
-
Increasing concentrations of the unlabeled competitor ligand (e.g., this compound).
-
Cell membranes or intact cells expressing the NK1 receptor.
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist or antagonist (e.g., 10 µM Substance P).[9]
-
-
Incubation:
-
Termination and Filtration:
-
Quantification:
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.[9]
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.[9]
-
Functional Assays
Functional assays measure the biological response elicited by ligand binding to the receptor. For the Gq-coupled NK1 receptor, a common downstream signaling event is the activation of phospholipase C and the subsequent production of inositol phosphates.
Inositol Phosphate Accumulation Assay (Example):
-
Cell Culture and Labeling:
-
Cells expressing the NK1 receptor are seeded in multi-well plates.
-
The cells are incubated overnight with myo-[3H]inositol to label the cellular phosphoinositide pools.
-
-
Agonist Stimulation:
-
The cells are washed to remove unincorporated [3H]inositol and then pre-incubated with a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Cells are then stimulated with various concentrations of the agonist (e.g., this compound or Substance P) for a defined period.
-
-
Extraction of Inositol Phosphates:
-
The stimulation is terminated by the addition of an acid (e.g., perchloric acid or trichloroacetic acid).
-
The acid-soluble fraction containing the inositol phosphates is collected.
-
-
Purification and Quantification:
-
The inositol phosphates are separated from other cellular components using anion-exchange chromatography.
-
The amount of [3H]inositol phosphates is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The data are plotted as the amount of inositol phosphate accumulation versus the logarithm of the agonist concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the EC50 and the maximum response (Emax).
-
Visualizations
Experimental Workflow: Radioligand Competition Binding Assay
Caption: Workflow for a radioligand competition binding assay.
NK1 Receptor Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. This compound: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of central and peripheral effects of this compound with the use of five tachykinin NK1 receptor antagonists in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and neurokinin A are high-affinity ligands on the NK-1 receptor: evidence from homologous versus heterologous binding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different susceptibility to neurokinin 1 receptor antagonists of substance P and this compound-induced interleukin-6 release from U373 MG human astrocytoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Septide: A Technical Guide for Researchers
An Initial Exploration of a Potent NK1 Receptor Agonist
This technical guide provides an in-depth overview of the initial research into the therapeutic potential of Septide, a potent and selective agonist of the neurokinin-1 (NK1) receptor. This compound, a synthetic hexapeptide analog of Substance P (SP), has demonstrated a unique pharmacological profile, suggesting its potential as a valuable tool for elucidating the complexities of the tachykinin system and as a potential starting point for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Core Concepts and Signaling Pathways
This compound exerts its biological effects primarily through the activation of the NK1 receptor, a G-protein coupled receptor (GPCR). While it is an agonist at this receptor, its interaction appears to be distinct from that of the endogenous ligand, Substance P. This has led to the hypothesis of a "this compound-sensitive" binding site or a distinct conformation of the NK1 receptor.
Upon binding to the NK1 receptor, this compound initiates a cascade of intracellular signaling events. The predominant pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates Protein Kinase C (PKC). This signaling cascade is central to the various physiological responses mediated by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound, providing a comparative overview of its binding affinity, potency, and in vivo effects.
Table 1: In Vitro Receptor Binding and Functional Potency
| Parameter | Value | Cell Line | Radioligand | Reference |
| Kd | 0.55 nM | CHO (NK1R expressed) | - | [1] |
| Ki | 1.90 ± 0.35 nM | - | Radiolabeled NKA | [2] |
| EC50 (Inositol Phosphate Accumulation) | 5 ± 2 nM | COS-1 (rat NK1R expressed) | - | [3] |
| EC50 (Inositol Phosphate Production) | 20 nM | Rat Parotid Gland | - | [4] |
Table 2: In Vivo Cardiovascular Effects in Rats (Intracerebroventricular Administration)
| Dose (pmol) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (beats/min) | Reference |
| 10 | 10 ± 1 | 44 ± 10 | [5] |
| 25 | - | 91 ± 12 | [5] |
| 100 | 21 ± 5 | - | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the initial research of this compound.
In Vitro Assays
1. NK1 Receptor Radioligand Binding Assay
This protocol is a composite based on standard methods for GPCR binding assays.
-
Cell Culture and Membrane Preparation:
-
Culture COS-1 or CHO cells transiently or stably expressing the rat NK1 receptor in appropriate media (e.g., DMEM with 10% FBS).
-
Harvest cells at 80-90% confluency.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the lysate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA, and protease inhibitors).
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add membrane preparation (typically 20-50 µg of protein per well).
-
For competition assays, add varying concentrations of unlabeled this compound or other competing ligands.
-
Add a fixed concentration of a suitable radioligand (e.g., [3H]Substance P).
-
For saturation assays, add increasing concentrations of the radioligand.
-
To determine non-specific binding, add a high concentration of an unlabeled ligand (e.g., 1 µM Substance P) to a set of wells.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine Kd, Ki, and Bmax values.
-
References
- 1. Protocol to monitor cardiac function and hemodynamics in septic rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of central and peripheral effects of this compound with the use of five tachykinin NK1 receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
Septide: A Precision Tool for Interrogating Substance P Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Substance P (SP), a member of the tachykinin peptide family, is a crucial neurotransmitter and neuromodulator involved in a myriad of physiological and pathological processes, including pain transmission, inflammation, and mood regulation. Its primary biological effects are mediated through the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR). The study of SP pathways has been significantly advanced by the use of specific pharmacological tools. Among these, Septide, a synthetic C-terminal hexapeptide analog of Substance P ([pGlu6,Pro9]SP(6-11)), has emerged as a unique and powerful instrument. This technical guide provides a comprehensive overview of this compound's pharmacological properties, its distinct mode of interaction with the NK1 receptor compared to the endogenous ligand, and detailed methodologies for its application in studying Substance P signaling.
Introduction: The Enigma of this compound
This compound presents a fascinating paradox in pharmacology. While it is a potent functional agonist at the NK1 receptor, often eliciting responses with similar or even greater efficacy than Substance P itself, it demonstrates significantly lower affinity in competitive binding assays using radiolabeled Substance P.[1][2] This discrepancy has led to the hypothesis that this compound may act at a distinct site on the NK1 receptor, or that it preferentially binds to a specific conformation or subtype of the receptor that is not readily labeled by SP.[1][2][3] This unique characteristic makes this compound an invaluable tool to dissect the complexities of NK1 receptor activation and signaling, offering insights that are not achievable with Substance P alone.
Quantitative Pharmacology of this compound and Substance P
The distinct pharmacological profiles of this compound and Substance P are best illustrated by comparing their binding affinities and functional potencies across various experimental systems.
Table 1: Comparative Binding Affinities (Ki/Kd) at the NK1 Receptor
| Ligand | Radioligand | Preparation | Ki / Kd (nM) | Reference |
| This compound | [3H]SP | Rat recombinant NK1 receptor in COS-1 cell membranes | 2900 ± 600 | [1] |
| [3H]SP | Intact COS-1 cells expressing rat NK1 receptor | 3700 ± 900 | [1] | |
| Homologous Binding | Cloned NK1 receptor in COS-7 cells | 0.55 ± 0.03 | [4] | |
| [3H][Sar9,Met(O2)11]SP | Human astrocytoma U373 MG cells | 14.2 ± 5.0 | [5] | |
| Substance P | [3H]SP | Rat recombinant NK1 receptor in COS-1 cell membranes | 10 ± 4 | [1] |
| [3H]SP | Intact COS-1 cells expressing rat NK1 receptor | 1.16 ± 0.06 | [1] | |
| [3H][Sar9,Met(O2)11]SP | Human astrocytoma U373 MG cells | 0.28 ± 0.1 | [5] |
Table 2: Comparative Functional Potencies (EC50) for NK1 Receptor Activation
| Ligand | Assay | Cell/Tissue Type | EC50 (nM) | Reference |
| This compound | Inositol Phosphate Accumulation | COS-1 cells expressing rat NK1 receptor | 5 ± 2 | [1] |
| Interleukin-6 Release | Human astrocytoma U373 MG cells | 13.8 ± 3.2 | [5] | |
| Substance P | Inositol Phosphate Accumulation | COS-1 cells expressing rat NK1 receptor | 0.05 ± 0.02 | [1] |
| Interleukin-6 Release | Human astrocytoma U373 MG cells | 15.6 ± 3.6 | [5] | |
| Intracellular Calcium Increase | HEK293 cells expressing NK1 receptor | -log EC50 = 8.5 ± 0.3 | [6][7] | |
| cAMP Accumulation | HEK293 cells expressing NK1 receptor | -log EC50 = 7.8 ± 0.1 | [6][7] |
Signaling Pathways of the NK1 Receptor
Activation of the NK1 receptor by both Substance P and this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). More recent evidence suggests that the NK1 receptor can also couple to Gs, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).
References
- 1. This compound: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Glp6,Pro9] Substance P (6-11)/Septide - SB PEPTIDE [sb-peptide.com]
- 3. A live-imaging protocol for tracking receptor dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and neurokinin A are high-affinity ligands on the NK-1 receptor: evidence from homologous versus heterologous binding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different susceptibility to neurokinin 1 receptor antagonists of substance P and this compound-induced interleukin-6 release from U373 MG human astrocytoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Septide: A Technical Guide for Researchers
An In-depth Exploration of a Potent NK1 Receptor Agonist
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Septide, a potent synthetic hexapeptide agonist of the Neurokinin-1 (NK1) receptor. Designed for researchers, scientists, and drug development professionals, this document delves into the critical structural determinants for its biological activity, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound
This compound, with the amino acid sequence pGlu-Phe-Phe-Pro-Leu-Met-NH₂, is a C-terminal hexapeptide analogue of Substance P (SP), specifically [pGlu⁶, Pro⁹]Substance P(6-11). It is a high-affinity agonist for the NK1 receptor, a G-protein coupled receptor (GPCR) involved in numerous physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] Notably, while this compound binds with high affinity to the NK1 receptor, it is a poor competitor for radiolabeled SP, suggesting that it may interact with a distinct site or a different conformation of the receptor.[2] This unique characteristic has made this compound a valuable tool for probing the complexities of tachykinin receptor pharmacology.
Structure-Activity Relationship of this compound Analogues
The biological activity of this compound is highly dependent on its primary sequence and conformation. Structure-activity relationship studies have revealed key insights into the roles of individual amino acid residues and the overall peptide structure.
The Importance of the C-Terminal Pentapeptide Sequence
The C-terminal pentapeptide sequence, Phe-X-Gly-Leu-Met-NH₂, is a common feature among tachykinins and is considered the "message domain" responsible for receptor activation. In this compound, the corresponding sequence is Phe-Pro-Leu-Met-NH₂.
Key Amino Acid Residues
-
pGlu⁶: The pyroglutamyl residue at the N-terminus protects the peptide from degradation by aminopeptidases, thereby increasing its stability.
-
Phe⁷ and Phe⁸: The two consecutive phenylalanine residues in the C-terminal fragment of Substance P are crucial for its affinity to the NK1 receptor.[1]
-
Pro⁹: The substitution of Gly⁹ in the native Substance P fragment with Proline in this compound is a critical modification that confers selectivity for a specific sub-population or conformation of the NK1 receptor.[1]
-
Met¹¹: The C-terminal methionine amide is essential for the activity of tachykinins.
Insights from Analogue Studies
Systematic modifications of the this compound sequence have provided a deeper understanding of its SAR:
-
Cyclic Analogues: To constrain the conformation and potentially increase receptor affinity and stability, cyclic analogues of a related peptide, Ac[Arg⁶,Pro⁹]SP₆₋₁₁, have been synthesized. Biological activity and selectivity for the NK1 receptor were found to be dependent on the ring size, with a 20-atom ring showing the most potent and selective activity. These cyclic analogues also exhibited enhanced metabolic stability compared to their linear counterparts.[3]
-
Glycosylated Analogues: A glycosylated analogue, N¹,⁶ (beta-D-glucopyranosyl) [Glu⁶, Pro⁹]SP₆₋₁₁, was found to be three times more potent than Substance P at the NK1 receptor, demonstrating that glycosylation can enhance biological activity.
-
Linear Analogues: Studies on linear analogues of Substance P C-terminal fragments have highlighted the importance of specific residues for NK1 receptor interaction. For instance, substitution of Phe⁸ with MePhe has been shown to improve NK3 receptor binding and selectivity, indicating the sensitivity of this position to structural changes.[4]
Quantitative Data on this compound and its Analogues
The following table summarizes the binding affinities and functional potencies of this compound and selected analogues for the NK1 receptor. This data provides a quantitative basis for the structure-activity relationships discussed.
| Compound | Sequence/Modification | Assay Type | Receptor | Affinity (Kd/Ki) | Potency (EC₅₀/IC₅₀) | Reference |
| This compound | pGlu-Phe-Phe-Pro-Leu-Met-NH₂ | Homologous Binding | NK1 | 0.55 ± 0.03 nM (Kd) | - | [2] |
| This compound | pGlu-Phe-Phe-Pro-Leu-Met-NH₂ | Competition Binding ([³H]SP) | NK1 | 2.9 ± 0.6 µM (Ki) | - | |
| This compound | pGlu-Phe-Phe-Pro-Leu-Met-NH₂ | Inositol Phosphate Accumulation | NK1 | - | 5 ± 2 nM (EC₅₀) | |
| [Sar⁹,Met(O₂)¹¹]SP | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Sar-Leu-Met(O₂)-NH₂ | Vascular Permeability | In vivo | - | More potent than this compound | [4] |
| Cyclic Analogue (20-atom ring) | cyclo[-(CH₂)m-NH-CO-(CH₂)n-CO-Arg-Phe-Phe-N-]-CH₂-CO-Leu-Met-NH₂ | GPI Assay | NK1 | - | High | [3] |
| N¹,⁶ (beta-D-glucopyranosyl) [Glu⁶, Pro⁹]SP₆₋₁₁ | Glycosylated [Glu⁶, Pro⁹]SP₆₋₁₁ | GPI Assay | NK1 | - | 3x more potent than SP |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for the NK1 Receptor
This protocol describes a filtration-based radioligand binding assay to determine the affinity of compounds for the NK1 receptor.
Materials:
-
Membrane Preparation: Membranes from cells expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]Substance P (specific activity ~80-120 Ci/mmol).
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, and protease inhibitors (e.g., bacitracin 40 µg/mL).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Non-specific Binding Control: High concentration of unlabeled Substance P (e.g., 1 µM).
-
Test Compounds: this compound and its analogues at various concentrations.
-
Filtration Apparatus: 96-well cell harvester with GF/C filters.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Thaw the frozen membrane preparation on ice and resuspend in binding buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of binding buffer (for total binding).
-
50 µL of 1 µM unlabeled Substance P (for non-specific binding).
-
50 µL of test compound at various concentrations.
-
-
Add 50 µL of [³H]Substance P (final concentration ~0.5 nM) to all wells.
-
Add 150 µL of the membrane preparation to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the GF/C filters using the cell harvester.
-
Washing: Wash the filters three times with 300 µL of ice-cold wash buffer.
-
Drying: Dry the filters completely.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ values for the test compounds using non-linear regression analysis and calculate the Kᵢ values using the Cheng-Prusoff equation.
Inositol Phosphate Accumulation Assay
This protocol describes a method to measure the functional activity of this compound and its analogues by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of inositol trisphosphate (IP3). This protocol is based on a commercially available HTRF® IP-One assay kit.[5]
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human NK1 receptor.
-
Cell Culture Medium: Appropriate medium for the cell line.
-
Stimulation Buffer: Provided in the IP-One assay kit.
-
IP-One Assay Kit: Containing IP1-d2 conjugate and anti-IP1 cryptate conjugate.
-
Test Compounds: this compound and its analogues at various concentrations.
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Seeding: Seed the NK1 receptor-expressing cells into a 384-well white microplate at a density of 10,000-20,000 cells per well and incubate overnight.
-
Compound Addition: Remove the culture medium and add 10 µL of stimulation buffer containing the test compounds at various concentrations to the appropriate wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Lysis and Detection: Add 5 µL of IP1-d2 conjugate and 5 µL of anti-IP1 cryptate conjugate to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and determine the EC₅₀ values for the test compounds using a sigmoidal dose-response curve fit.
Visualizing this compound's Mechanism of Action
NK1 Receptor Signaling Pathway
This compound, upon binding to the NK1 receptor, initiates a cascade of intracellular signaling events primarily through the Gαq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to various cellular responses.
Caption: NK1 Receptor Signaling Pathway Activated by this compound.
Experimental Workflow for Characterization of this compound Analogues
The development and characterization of novel this compound analogues follow a systematic workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: Workflow for this compound Analogue Characterization.
Conclusion
This compound remains a pivotal tool in the study of tachykinin receptors. Its unique pharmacological profile, characterized by high affinity and a distinct interaction with the NK1 receptor, provides a valuable platform for designing novel therapeutic agents. A thorough understanding of its structure-activity relationship, facilitated by the synthesis and evaluation of a diverse range of analogues, is crucial for the rational design of more potent, selective, and metabolically stable NK1 receptor modulators. The experimental protocols and workflows outlined in this guide offer a practical framework for researchers to contribute to this exciting and evolving field of pharmacology.
References
- 1. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and neurokinin A are high-affinity ligands on the NK-1 receptor: evidence from homologous versus heterologous binding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of NK-1 selective, N-backbone cyclic analogs of the C-terminal hexapeptide of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. bmglabtech.com [bmglabtech.com]
Exploratory Studies on Septide in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Septide, a synthetic hexapeptide analog of Substance P ([pGlu6,Pro9]SP(6-11)), has emerged as a significant pharmacological tool for investigating the tachykinin NK1 receptor system. Its unique binding and functional profile, distinct from the endogenous ligand Substance P, has prompted extensive exploratory studies in various animal models. This technical guide provides an in-depth overview of the key findings from these preclinical investigations, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Core Findings from Animal Models
Exploratory studies in animal models, primarily rats and guinea pigs, have revealed that this compound is a potent agonist at the tachykinin NK1 receptor, eliciting a range of physiological responses. Notably, its effects often differ in potency and antagonist sensitivity compared to Substance P, suggesting a nuanced interaction with the receptor.
Cardiovascular and Respiratory Effects
In anesthetized guinea pigs, intravenous administration of this compound has been shown to induce significant bronchoconstriction.[1] Similarly, in rats, intracerebroventricular (i.c.v.) injection of this compound leads to cardiovascular responses, including increases in mean arterial pressure (MAP) and heart rate (HR).[2][3]
Vascular Permeability
Intradermal (i.d.) administration of this compound in rats has been demonstrated to cause a dose-dependent increase in vascular permeability, a key component of neurogenic inflammation.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies of this compound and the classical NK1 receptor agonist, [Sar9, Met(O2)11]SP, in rodent models.
Table 1: In Vivo Potency of this compound and [Sar9, Met(O2)11]SP in Rats
| Parameter | Agonist | Route of Administration | Dose Range | Potency Comparison | Reference |
| Mean Arterial Pressure (MAP) Increase | This compound | i.c.v. | 10-100 pmol/rat | Equipotent to [Sar9, Met(O2)11]SP | [2][3] |
| Heart Rate (HR) Increase | This compound | i.c.v. | 10-100 pmol/rat | Equipotent to [Sar9, Met(O2)11]SP | [2][3] |
| Vascular Permeability Increase | This compound | i.d. | 6.5-650 pmol | More potent than [Sar9, Met(O2)11]SP | [2][3] |
Table 2: Antagonism of this compound and [Sar9, Met(O2)11]SP-Induced Effects in Rats
| Antagonist | Effect Measured | Agonist | Antagonist Potency (ID50) | Observation | Reference |
| LY303870 | Vascular Permeability | This compound | Lower ID50 | More potent against this compound | [2] |
| LY306740 | Vascular Permeability | This compound | Lower ID50 | More potent against this compound | [2] |
| RP67580 | Central Responses (MAP, HR) | This compound | Lower ID50 | Significantly more potent against this compound | [2] |
| SR140333 | Vascular Permeability | Both | Dose-dependent inhibition | Effective against both agonists | [2] |
| LY303241 | Vascular Permeability | [Sar9, Met(O2)11]SP | Ineffective | Weak antagonist in this assay | [2] |
Signaling Pathways of this compound
This compound exerts its effects by binding to the tachykinin NK1 receptor, a G-protein coupled receptor (GPCR). However, evidence suggests that this compound may bind to a site on the NK1 receptor distinct from that of Substance P, leading to the activation of potentially biased signaling pathways.[4] This could explain the observed pharmacological differences between the two agonists. The prevailing hypothesis points towards the existence of receptor isoforms or different active conformations of a single NK1 receptor.[2]
The binding of this compound to the NK1 receptor is thought to primarily activate Gq/11 and Gs proteins. This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the production of inositol phosphates and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC). Subsequently, this can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, which is involved in cell proliferation and differentiation.
Furthermore, like other GPCRs, the this compound-bound NK1 receptor is likely regulated by β-arrestins, which can mediate receptor desensitization, internalization, and initiate G-protein-independent signaling cascades.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound in animal models.
Intracerebroventricular (i.c.v.) Injection in Rats
This protocol is for the direct administration of substances into the cerebral ventricles of a rat.
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical tools (scalpel, drill, etc.)
-
Guide cannula and dummy cannula
-
Injection syringe and needle
-
Dental cement
-
This compound solution in sterile saline
Procedure:
-
Anesthetize the rat and mount it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Using predetermined coordinates from a rat brain atlas, drill a small hole over the lateral ventricle.
-
Implant the guide cannula to the correct depth and secure it with dental cement and skull screws.
-
Insert the dummy cannula to keep the guide cannula patent. Allow the animal to recover for several days.
-
For injection, gently restrain the conscious rat, remove the dummy cannula, and insert the injection needle connected to the syringe.
-
Infuse the this compound solution slowly over a defined period.
-
Withdraw the injector and replace the dummy cannula.
-
Monitor the animal for behavioral and physiological changes.
Intradermal (i.d.) Injection and Vascular Permeability Assay in Rats
This protocol measures the increase in vascular permeability in the skin of a rat following an intradermal injection.
Materials:
-
Anesthetic
-
Clippers
-
Injection syringe with a 30-gauge needle
-
This compound solution
-
Evans blue dye (2% in saline)
-
Formamide
-
Spectrophotometer
Procedure:
-
Anesthetize the rat and shave the dorsal skin.
-
Administer intradermal injections of this compound at designated sites. A vehicle control should also be injected.
-
After a set time, administer Evans blue dye intravenously. The dye will bind to albumin and extravasate at sites of increased permeability.
-
After allowing the dye to circulate, euthanize the animal and excise the skin at the injection sites.
-
Incubate the skin samples in formamide to extract the Evans blue dye.
-
Measure the absorbance of the formamide extracts using a spectrophotometer.
-
Quantify the amount of extravasated dye to determine the level of vascular permeability.
Measurement of Bronchoconstriction in Guinea Pigs
This protocol assesses the effect of this compound on airway resistance in guinea pigs.
Materials:
-
Anesthetic
-
Tracheal cannula
-
Ventilator
-
Pressure transducer
-
Data acquisition system
-
This compound solution for intravenous administration
Procedure:
-
Anesthetize the guinea pig and perform a tracheotomy to insert a cannula.
-
Connect the animal to a ventilator to maintain respiration.
-
Insert a catheter into a jugular vein for intravenous drug administration.
-
Connect a pressure transducer to the tracheal cannula to measure insufflation pressure.
-
Administer this compound intravenously and record the changes in insufflation pressure.
-
An increase in insufflation pressure indicates bronchoconstriction.
Conclusion
Exploratory studies in animal models have established this compound as a potent and selective agonist for the tachykinin NK1 receptor, with a pharmacological profile distinct from Substance P. Its differential effects on various physiological parameters and its unique interactions with NK1 receptor antagonists highlight its value in dissecting the complexities of tachykinin signaling. The detailed protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development, facilitating further investigation into the therapeutic potential of targeting the NK1 receptor system.
References
- 1. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of central and peripheral effects of this compound with the use of five tachykinin NK1 receptor antagonists in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of central and peripheral effects of this compound with the use of five tachykinin NK1 receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In-Vivo Administration of Septide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and preparation of Septide for in-vivo experiments. This compound, a potent and selective tachykinin NK1 receptor agonist, is a valuable tool in neuroscience, pharmacology, and immunology research. Proper handling and preparation are crucial for obtaining reliable and reproducible experimental results.
Product Information and Storage
This compound is a synthetic hexapeptide with the amino acid sequence [pGlu6, Pro9]Substance P(6-11) (Pyr-Phe-Phe-Pro-Leu-Met-NH2). It is typically supplied as a lyophilized powder.
| Property | Value |
| Molecular Formula | C₃₉H₅₃N₇O₇S |
| Molecular Weight | 763.94 g/mol |
| CAS Number | 79775-19-2 |
| Appearance | White lyophilized powder |
| Storage (Lyophilized) | Store at -20°C to -80°C. Stable for several months to years when stored correctly. Keep away from moisture and light. |
| Storage (In Solution) | Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. Solutions are less stable; use as soon as possible after preparation. Peptides containing methionine are susceptible to oxidation. |
Dissolution of Lyophilized this compound
Due to its hydrophobic nature and the presence of a methionine residue, careful selection of a solvent is critical to prevent oxidation and ensure complete solubilization. It is strongly recommended to avoid Dimethyl sulfoxide (DMSO) as a solvent , as it can oxidize the methionine residue in the peptide sequence. Dimethylformamide (DMF) is a suitable alternative.
Protocol for Dissolving this compound:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation of moisture inside the vial.
-
Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Initial Solubilization in Organic Solvent:
-
Add a small, precise volume of high-purity DMF to the vial. The volume should be just enough to completely dissolve the peptide.
-
Gently swirl or vortex the vial until the peptide is fully dissolved. Sonication in a water bath for short periods (10-15 seconds) can aid in dissolution if necessary.
-
-
Dilution in Aqueous Buffer:
-
Once the peptide is completely dissolved in DMF, slowly add your desired aqueous buffer (e.g., sterile phosphate-buffered saline (PBS) pH 7.4, or artificial cerebrospinal fluid for central administration) dropwise while gently vortexing.
-
The final concentration of DMF in the working solution should be minimized, ideally below 1%, to avoid solvent-induced toxicity in in-vivo models.
-
Example Calculation for Stock Solution:
To prepare a 1 mM stock solution of this compound (MW = 763.94 g/mol ):
-
Weigh 1 mg of lyophilized this compound.
-
Dissolve in a minimal volume of DMF (e.g., 20 µL).
-
Slowly add aqueous buffer to a final volume of 1.31 mL (1 mg / 763.94 g/mol = 1.31 µmol; 1.31 µmol / 1 mM = 1.31 mL).
Preparation for In-Vivo Administration
The final preparation of this compound for in-vivo experiments will depend on the route of administration.
Intracerebroventricular (i.c.v.) Injection
For direct administration into the central nervous system, artificial cerebrospinal fluid (aCSF) is the recommended vehicle.
Protocol:
-
Prepare a high-concentration stock solution of this compound in DMF as described above.
-
Dilute the stock solution to the final desired concentration using sterile, pyrogen-free aCSF. Ensure the final concentration of DMF is minimal.
-
Filter the final solution through a sterile 0.22 µm syringe filter before injection.
| Parameter | Recommendation |
| Vehicle | Artificial Cerebrospinal Fluid (aCSF)[1] |
| Typical Doses (Rat) | 10 - 100 pmol per animal[1] |
| Injection Volume | 1 - 5 µL |
Intradermal (i.d.) Injection
For studying local effects such as vascular permeability, intradermal injections are employed.
Protocol:
-
Prepare a stock solution of this compound in DMF.
-
Dilute the stock solution to the final concentration using sterile saline or PBS (pH 7.4).
-
Administer using a fine-gauge needle (e.g., 27-30G).
| Parameter | Recommendation |
| Vehicle | Sterile Saline or PBS (pH 7.4) |
| Typical Doses (Rat) | 0.65 - 650 pmol per site[1] |
| Injection Volume | 10 - 50 µL |
Intravenous (i.v.) Injection
For systemic administration, the formulation needs to be carefully considered to maintain solubility and minimize toxicity.
Protocol:
-
Prepare a stock solution of this compound in DMF.
-
Further dilute in a vehicle suitable for intravenous administration of hydrophobic compounds. Options include:
-
A mixture of co-solvents such as ethanol, propylene glycol, and polyethylene glycol (PEG), ensuring the final concentration of organic solvents is within acceptable toxicological limits.
-
Formulations with self-assembling peptides and amino acids can also be explored to enhance solubility.
-
-
The final solution must be sterile and free of pyrogens. Filtration through a 0.22 µm filter is mandatory.
| Parameter | Recommendation |
| Vehicle | Co-solvent mixtures (e.g., ethanol/propylene glycol/PEG) or specialized formulations for hydrophobic peptides. |
| Dosage | Highly dependent on the experimental model and endpoint. Pilot studies are recommended. |
Signaling Pathway of this compound
This compound exerts its biological effects by binding to and activating the Tachykinin NK1 receptor, a G-protein coupled receptor (GPCR). Activation of the NK1 receptor initiates downstream signaling cascades primarily through Gq/11 and Gs proteins.
Caption: this compound activates the NK1 receptor, leading to downstream signaling.
Experimental Workflow for this compound Preparation
The following diagram illustrates the general workflow for preparing this compound for in-vivo experiments.
Caption: Workflow for preparing this compound for in-vivo use.
References
Standard Protocols for Septide in Cell Culture Assays: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Septide, a synthetic hexapeptide analog of Substance P ([pGlu6,Pro9]Substance P(6-11)), is a potent and highly selective agonist for the neurokinin-1 (NK1) receptor.[1][2] The NK1 receptor, a G protein-coupled receptor (GPCR), is widely expressed throughout the central and peripheral nervous systems, as well as on various non-neuronal cell types, including immune cells, endothelial cells, and various cancer cell lines.[3][4] Activation of the NK1 receptor by agonists such as Substance P and this compound has been shown to elicit a range of biological responses, including neurotransmission, inflammation, smooth muscle contraction, and cell proliferation.[4][5][6]
These application notes provide detailed protocols for the use of this compound in common cell culture assays to probe NK1 receptor signaling and its downstream cellular effects. The information presented here is intended to serve as a guide for researchers in designing and executing experiments to investigate the biological roles of the NK1 receptor and to screen for novel therapeutic agents targeting this pathway.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by binding to and activating the NK1 receptor.[1][2] While it is a potent agonist, studies have suggested that this compound may bind to a site on the NK1 receptor that is distinct from the binding site of the endogenous ligand, Substance P.[2] Upon binding, the NK1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gq/11 family.[4]
Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[7] The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates a variety of downstream targets.[6]
A key downstream cascade activated by the NK1 receptor is the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[6] Activation of the MAPK/ERK pathway is known to play a crucial role in regulating cell proliferation, differentiation, and survival.[6] In some cellular contexts, NK1 receptor activation can also modulate cyclic adenosine monophosphate (cAMP) levels.[3]
NK1 Receptor Signaling Pathway Diagram
References
- 1. Septins promote caspase activity and coordinate mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Septins promote caspase activity and coordinate mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of central and peripheral effects of this compound with the use of five tachykinin NK1 receptor antagonists in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuropeptide Substance P Enhances Inflammation-Mediated Tumor Signaling Pathways and Migration and Proliferation of Head and Neck Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of substance P in cancer promotion and progression [amscd.termedia.pl]
- 7. This compound: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
Practical Applications of Septide in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Septide, a synthetic hexapeptide analog of Substance P (SP), serves as a potent and selective agonist for the tachykinin neurokinin-1 (NK1) receptor.[1][2] Its unique pharmacological profile, distinct from the endogenous ligand SP, makes it a valuable tool in neuroscience research for investigating the roles of the NK1 receptor in various physiological and pathological processes.[1][3] Notably, this compound has demonstrated neuroprotective effects on dopaminergic neurons, suggesting its potential therapeutic relevance in conditions like Parkinson's disease.[4]
This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, with a focus on its practical application in studying NK1 receptor signaling, cardiovascular and behavioral responses, and neuroprotection.
Mechanism of Action
This compound acts as a selective agonist at the tachykinin NK1 receptor.[1][2] While it binds to the same receptor as Substance P, evidence suggests it may act at a specific subsite distinct from that of SP.[2] This interaction initiates a cascade of intracellular signaling events. The NK1 receptor is a G protein-coupled receptor (GPCR), and its activation by agonists like this compound typically leads to the activation of Gq/11 proteins.[5] This, in turn, stimulates phospholipase C (PLC), resulting in the hydrolysis of phosphoinositides to generate inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[5] Downstream of these events, the mitogen-activated protein kinase (MAPK) pathway can also be activated.[6] This signaling cascade ultimately mediates the diverse physiological responses associated with NK1 receptor activation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various experimental paradigms as reported in the literature.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Agonist | Value | Cell Type / Preparation | Reference |
| EC₅₀ (Inositol Phosphate Accumulation) | This compound | 5 ± 2 nM | COS-1 cells expressing rat NK1 receptor | [2] |
| Substance P | 0.05 ± 0.02 nM | COS-1 cells expressing rat NK1 receptor | [2] | |
| Ki ([³H]SP Binding Competition) | This compound | 2.9 ± 0.6 µM | Membranes from transfected COS-1 cells | [2] |
| This compound | 3.7 ± 0.9 µM | Intact transfected COS-1 cells | [2] |
Table 2: In Vivo Cardiovascular and Behavioral Effects in Rats (Intracerebroventricular Administration)
| Parameter | Agonist | Dose (pmol) | Effect | Reference |
| Mean Arterial Pressure (MAP) | This compound | 10 - 100 | Dose-dependent increase (10±1 to 21±5 mmHg) | [1] |
| [Sar⁹, Met(O₂)¹¹]SP | 10 - 100 | Dose-dependent increase (6±3 to 25±3 mmHg) | [1] | |
| Heart Rate (HR) | This compound | 10 - 100 | Dose-dependent increase (44±10 to 91±12 beats min⁻¹) | [1] |
| [Sar⁹, Met(O₂)¹¹]SP | 10 - 100 | Dose-dependent increase (63±24 to 133±18 beats min⁻¹) | [1] | |
| Behavioral Activity (Sniffing) | This compound | 10 | Increased | [1] |
| Behavioral Activity (Face Washing) | This compound | 10 | Increased | [1] |
Table 3: In Vivo Vascular Permeability in Rats (Intradermal Administration)
| Parameter | Agonist | Dose (pmol) | Effect (ng mg⁻¹ of fresh tissue) | Reference |
| Vascular Permeability | This compound | 0.65 - 650 | Dose-dependent increase (0.9±0.5 to 20.9±2.7) | [1] |
| [Sar⁹, Met(O₂)¹¹]SP | 0.65 - 650 | Dose-dependent increase (1.8±0.6 to 9.6±1.6) | [1] |
Table 4: Neuroprotective Effects on Dopaminergic Neurons In Vitro
| Treatment | Surviving TH-immunoreactive Neurons (%) | Cell Culture | Reference |
| 6-OHDA (200 µM) | 4.92 ± 1.40% | Primary neonatal rat dopaminergic neurons | [4] |
| This compound (1 µM) + 6-OHDA (200 µM) | 17.03 ± 2.13% | Primary neonatal rat dopaminergic neurons | [4] |
Experimental Protocols
Protocol 1: In Vivo Cardiovascular and Behavioral Response to Intracerebroventricular (i.c.v.) Injection of this compound in Conscious Rats
This protocol is adapted from studies investigating the central effects of NK1 receptor agonists.[1]
1. Animal Preparation: a. Male Sprague-Dawley rats (250-300g) are anesthetized with pentobarbital sodium (60 mg/kg, i.p.). b. A stainless-steel guide cannula is stereotaxically implanted into the right lateral cerebral ventricle. c. A catheter is inserted into the abdominal aorta via the femoral artery for direct blood pressure recording. d. Animals are allowed to recover for at least 24 hours post-surgery.
2. Experimental Procedure: a. On the day of the experiment, transfer the conscious and unrestrained rat to a testing cage and allow for a 1-hour acclimatization period. b. Connect the arterial catheter to a pressure transducer coupled to a polygraph for continuous monitoring of mean arterial pressure (MAP) and heart rate (HR). c. Prepare fresh solutions of this compound in artificial cerebrospinal fluid (aCSF). d. Administer a single i.c.v. injection of this compound (e.g., 10-100 pmol in a volume of 1 µl) followed by a 5 µl flush of aCSF. e. Record cardiovascular parameters continuously for at least 30 minutes post-injection. f. Simultaneously, record behavioral responses (e.g., face washing, grooming, sniffing) for the first 30 minutes post-injection. A scoring system can be used where a score of 1 is given for the presence of a specific behavior in each 15-second interval.
3. Data Analysis: a. Calculate the change in MAP and HR from the pre-injection baseline at various time points. b. Sum the behavioral scores for the 30-minute observation period. c. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare dose-dependent effects.
Protocol 2: In Vitro Neuroprotection Assay of this compound on Dopaminergic Neurons
This protocol is based on a study demonstrating the neuroprotective effects of this compound against 6-hydroxydopamine (6-OHDA)-induced toxicity.[4]
1. Primary Dopaminergic Neuron Culture: a. Dissect the ventral mesencephalon from neonatal rat pups (P0-P2). b. Dissociate the tissue enzymatically (e.g., with trypsin) and mechanically to obtain a single-cell suspension. c. Plate the cells on poly-L-lysine coated culture plates or coverslips in a suitable culture medium (e.g., Neurobasal medium supplemented with B27, glutamine, and growth factors). d. Maintain the cultures at 37°C in a humidified incubator with 5% CO₂.
2. Treatment: a. After 5-7 days in vitro, treat the cultures with: i. Vehicle control ii. 6-OHDA (e.g., 200 µM) to induce neurotoxicity iii. This compound (e.g., 1 µM) co-incubated with 6-OHDA (200 µM) b. Incubate the cultures for 24-25 hours.
3. Immunocytochemistry and Analysis: a. Fix the cells with 4% paraformaldehyde. b. Permeabilize the cells with a detergent (e.g., Triton X-100). c. Block non-specific binding with a blocking solution (e.g., normal goat serum). d. Incubate with a primary antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons. e. Incubate with a fluorescently labeled secondary antibody. f. Counterstain nuclei with DAPI. g. Acquire images using a fluorescence microscope. h. Quantify the number of surviving TH-positive neurons in each treatment group.
4. Flow Cytometry (Optional): a. For a more quantitative analysis, detach the cells and stain for TH as described above. b. Analyze the percentage of TH-positive cells using a flow cytometer.
Drug Development and Future Perspectives
The distinct pharmacological properties of this compound and its neuroprotective effects highlight the potential for targeting the NK1 receptor with biased agonists for therapeutic benefit.[2][4] The development of small molecules or peptides that mimic the specific signaling profile of this compound could offer novel therapeutic strategies for neurodegenerative diseases. Furthermore, challenges in delivering peptides to the central nervous system may be overcome with innovative strategies such as chimeric peptides or other brain delivery vectors.[7][8] The continued use of this compound in preclinical research will be crucial for elucidating the complex roles of the NK1 receptor in brain function and disease, paving the way for the development of novel neurotherapeutics.
References
- 1. Characterization of central and peripheral effects of this compound with the use of five tachykinin NK1 receptor antagonists in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of central and peripheral effects of this compound with the use of five tachykinin NK1 receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HKU Scholars Hub: Neurokinin receptor one agonist this compound offers neuroprotection on dopaminergic neurons [hub.hku.hk]
- 5. mdpi.com [mdpi.com]
- 6. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in peptide drug delivery to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacologic effects in vivo in brain by vector-mediated peptide drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Septide in Physiological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Septide, a synthetic hexapeptide analog of Substance P ([pGlu6,Pro9]Substance P6-11), is a potent and selective agonist for the Neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR).[1][2] The NK1 receptor and its endogenous ligand, Substance P, are integral components of the tachykinin neuropeptide system, which plays a crucial role in a wide array of physiological processes. These include pain transmission, inflammation, smooth muscle contraction, and vasodilation.[3][4][5] Due to its high affinity and specificity for the NK1 receptor, this compound serves as a valuable pharmacological tool for investigating the physiological roles of the NK1 receptor and for the screening and development of novel therapeutic agents targeting this receptor.
These application notes provide detailed protocols for utilizing this compound to induce and measure specific physiological responses in vitro and in vivo.
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound's interaction with the NK1 receptor.
Table 1: Binding Affinity of this compound for the NK1 Receptor
| Parameter | Value | Cell Line | Radioligand | Reference |
| Kd | 0.55 ± 0.03 nM | COS-7 cells expressing NK1 receptor | Radiolabeled this compound | [2][6] |
| Ki | 1.90 ± 0.35 nM | COS-7 cells expressing NK1 receptor | Radiolabeled Neurokinin A | [2] |
| Ki | 2.9 ± 0.6 µM | Membranes from COS-1 cells expressing NK1 receptor | [3H]Substance P | [7] |
| Ki | 3.7 ± 0.9 µM | Intact COS-1 cells expressing NK1 receptor | [3H]Substance P | [7] |
Table 2: Functional Potency of this compound at the NK1 Receptor
| Assay | Parameter | Value | Cell Line | Reference |
| Inositol Phosphate Accumulation | EC50 | 5 ± 2 nM | COS-1 cells expressing NK1 receptor | [7][8] |
Signaling Pathways
Activation of the NK1 receptor by this compound primarily initiates signaling through the Gαq/11 protein, leading to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). Downstream of these events, other signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and PI3K/Akt pathways, can also be activated.[4][9][10]
Caption: this compound-induced NK1 receptor signaling cascade.
Experimental Protocols
In Vitro Assay: Measurement of Inositol Phosphate Accumulation
This protocol describes a method to quantify the production of inositol phosphates (IPs) in response to this compound stimulation in cultured cells expressing the NK1 receptor.
Caption: Workflow for inositol phosphate accumulation assay.
Materials:
-
NK1 receptor-expressing cells (e.g., CHO-NK1, COS-7 transfected with NK1 receptor)
-
Cell culture medium (e.g., DMEM, Ham's F-12)
-
Fetal Bovine Serum (FBS)
-
[3H]-myo-inositol
-
Inositol-free medium
-
Lithium Chloride (LiCl) solution
-
This compound stock solution
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Anion exchange resin (e.g., Dowex AG1-X8)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Cell Culture and Labeling:
-
Seed NK1 receptor-expressing cells in 24-well plates and grow to near confluency.
-
Wash the cells with inositol-free medium.
-
Incubate the cells in inositol-free medium containing [3H]-myo-inositol (e.g., 1 µCi/mL) for 24-48 hours to allow for incorporation into cellular phosphoinositides.
-
-
Stimulation:
-
Wash the labeled cells with a suitable buffer (e.g., HEPES-buffered saline).
-
Pre-incubate the cells with buffer containing LiCl (e.g., 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Add varying concentrations of this compound (e.g., 10-11 M to 10-6 M) to the wells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C. Include a vehicle control.
-
-
Extraction of Inositol Phosphates:
-
Aspirate the stimulation buffer and lyse the cells by adding ice-cold PCA or TCA (e.g., 0.5 M).
-
Incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge to pellet the cellular debris. The supernatant contains the soluble inositol phosphates.
-
-
Separation and Quantification:
-
Neutralize the supernatant.
-
Apply the neutralized supernatant to an anion exchange column.
-
Wash the column to remove unbound [3H]-myo-inositol.
-
Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
Add the eluate to scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the radioactivity (counts per minute, CPM) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
In Vivo Assay: Measurement of Vascular Permeability (Miles Assay)
This protocol describes the induction of plasma extravasation in the skin of rodents following intradermal administration of this compound.
Caption: Workflow for the Miles assay to measure vascular permeability.
Materials:
-
Rodents (mice or rats)
-
Anesthetic agent
-
Evans Blue dye solution (e.g., 1% in sterile saline)
-
This compound solutions at various concentrations
-
Vehicle control (e.g., sterile saline)
-
Formamide or other suitable solvent for dye extraction
-
Spectrophotometer
Procedure:
-
Animal Preparation:
-
Anesthetize the animal according to approved institutional protocols.
-
Inject Evans Blue dye intravenously (e.g., via the tail vein). The dye will bind to serum albumin.
-
-
Intradermal Injections:
-
After a short circulation time (e.g., 5-10 minutes), shave the dorsal skin of the animal.
-
Intradermally inject small, defined volumes (e.g., 20-50 µL) of various doses of this compound at distinct sites.
-
Inject the vehicle control at a separate site to serve as a negative control.
-
-
Dye Extravasation and Tissue Collection:
-
Allow the dye to extravasate at the injection sites for a specific period (e.g., 20-30 minutes). Increased vascular permeability will result in the leakage of the albumin-bound Evans Blue dye into the surrounding tissue, visible as a blue spot.
-
Euthanize the animal and carefully excise the skin at the injection sites.
-
-
Dye Extraction and Quantification:
-
Incubate the excised skin samples in a known volume of formamide (e.g., 1 mL) at 55-60°C for 24-48 hours to extract the Evans Blue dye.
-
Centrifuge the samples to pellet any tissue debris.
-
Measure the absorbance of the supernatant at a wavelength of approximately 620 nm using a spectrophotometer.
-
-
Data Analysis:
-
Quantify the amount of extravasated dye using a standard curve of known Evans Blue concentrations.
-
Express the results as the amount of dye per tissue weight or per injection site. Compare the effects of different this compound doses to the vehicle control.
-
In Vivo Assay: Measurement of Bronchoconstriction in Guinea Pigs
This protocol outlines a method to assess the bronchoconstrictor effect of this compound in anesthetized guinea pigs.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. In vivo evidence for the activation of a this compound-sensitive tachykinin receptor in guinea pig bronchoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and neurokinin A are high-affinity ligands on the NK-1 receptor: evidence from homologous versus heterologous binding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 10. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Septide's Effects on Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to investigate the effects of Septide, a potent NK1 receptor agonist, on smooth muscle function. The protocols detailed below are intended to serve as a foundation for both initial characterization and in-depth mechanistic studies.
Introduction to this compound
This compound, a hexapeptide analog of Substance P ([pGlu6,Pro9]Substance P(6-11)), is a selective and potent agonist for the tachykinin NK1 receptor.[1][2] Tachykinins are a family of neuropeptides that play a significant role in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain transmission.[3][4] While Substance P is the natural ligand for the NK1 receptor, this compound has been shown to be a powerful tool for studying NK1 receptor function, in some cases exhibiting a pharmacological profile distinct from that of Substance P.[1][5][6] It is a potent functional agonist that appears to act at a specific subsite on the NK1 receptor, different from that of Substance P.[1] Understanding the effects of this compound on smooth muscle is crucial for elucidating the role of NK1 receptors in various physiological and pathological conditions.
Data Presentation
The following tables summarize key quantitative data related to the activity of this compound and Substance P, providing a basis for experimental design and comparison.
Table 1: Agonist Potency in Inducing Inositol Phosphate Accumulation in COS-1 Cells Expressing the Rat NK1 Receptor
| Agonist | EC50 (nM) | Maximal Response (% of control) |
| Substance P | 0.05 ± 0.02 | 400-600% |
| This compound | 5 ± 2 | 400-600% |
Data adapted from Pradier L, et al. Mol Pharmacol. 1994.[1]
Table 2: Radioligand Binding Affinities at the Rat NK1 Receptor
| Compound | [3H]Substance P Binding Ki (µM) |
| This compound | 2.9 ± 0.6 (membranes) |
| 3.7 ± 0.9 (intact cells) |
Data adapted from Pradier L, et al. Mol Pharmacol. 1994.[1]
Signaling Pathways
Activation of the NK1 receptor by this compound initiates a well-characterized signaling cascade that leads to smooth muscle contraction. The diagrams below illustrate the key pathways involved.
Caption: this compound-induced NK1 receptor signaling pathway leading to smooth muscle contraction.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the effects of this compound on smooth muscle.
Protocol 1: Isolated Organ Bath for Smooth Muscle Contractility
This protocol is designed to measure the contractile response of isolated smooth muscle tissue to this compound.[7][8][9]
Materials:
-
Isolated tissue (e.g., guinea pig ileum, rat urinary bladder, aortic rings)[8][10]
-
Organ bath system with force-displacement transducer and data acquisition system[9]
-
Krebs-Henseleit solution (or other appropriate physiological salt solution)
-
Carbogen gas (95% O2, 5% CO2)
-
This compound stock solution
-
Potassium Chloride (KCl) solution (for inducing maximal contraction)
-
Appropriate antagonists (e.g., NK1 receptor antagonists) for mechanistic studies
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical guidelines.
-
Carefully dissect the desired smooth muscle tissue and place it in ice-cold, carbogen-aerated Krebs-Henseleit solution.
-
Prepare tissue segments of appropriate size (e.g., 1-2 cm for ileum, rings for aorta).
-
-
Mounting the Tissue:
-
Suspend the tissue segment in the organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the tissue to a fixed hook and the other end to a force-displacement transducer.
-
-
Equilibration:
-
Allow the tissue to equilibrate for at least 60 minutes under a determined optimal resting tension (e.g., 1 gram).
-
During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Viability Check:
-
After equilibration, challenge the tissue with a high concentration of KCl (e.g., 80 mM) to induce a maximal contraction and verify tissue viability.
-
Wash the tissue thoroughly to allow it to return to baseline tension.
-
-
Cumulative Concentration-Response Curve:
-
Once the baseline is stable, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Allow the response to each concentration to reach a plateau before adding the next concentration.
-
Record the contractile force at each concentration.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration of this compound against the response to generate a concentration-response curve.
-
Calculate the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal response).
-
Caption: Experimental workflow for isolated organ bath studies.
Protocol 2: Measurement of Intracellular Calcium ([Ca²⁺]i)
This protocol describes the use of fluorescent indicators to measure changes in intracellular calcium concentration in response to this compound stimulation.[11][12]
Materials:
-
Isolated smooth muscle cells or intact tissue strips
-
Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution)
-
Confocal microscope or fluorescence imaging system
-
This compound stock solution
Procedure:
-
Cell/Tissue Preparation and Dye Loading:
-
For isolated cells: Isolate smooth muscle cells using enzymatic digestion.
-
For intact tissue: Use thin strips of smooth muscle tissue.
-
Incubate the cells or tissue with the membrane-permeant acetoxymethyl (AM) ester of the Ca²⁺ indicator (e.g., 5 µM Fura-2 AM) for 30-60 minutes at room temperature in the dark.
-
Wash the cells/tissue to remove excess dye and allow for de-esterification of the dye within the cells.
-
-
Imaging:
-
Mount the dye-loaded cells or tissue on the stage of the microscope.
-
Acquire a baseline fluorescence recording.
-
-
This compound Stimulation:
-
Perfuse the cells/tissue with a solution containing this compound at the desired concentration.
-
Continuously record the fluorescence intensity changes over time.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths. This ratio is proportional to the intracellular Ca²⁺ concentration.[11]
-
For non-ratiometric dyes like Fluo-4, express the change in fluorescence intensity as a fold-change or percentage change from the baseline.
-
Analyze the characteristics of the Ca²⁺ response, such as the peak amplitude, duration, and presence of oscillations.[13]
-
Caption: Workflow for intracellular calcium imaging experiments.
Protocol 3: Inositol Phosphate (IP) Accumulation Assay
This assay directly measures the production of inositol phosphates, a key second messenger in the NK1 receptor signaling pathway, in response to this compound.
Materials:
-
Cultured smooth muscle cells or cells expressing the NK1 receptor
-
myo-[³H]inositol
-
Cell culture medium
-
Lithium Chloride (LiCl) solution
-
This compound stock solution
-
Trichloroacetic acid (TCA)
-
Dowex AG1-X8 resin
-
Scintillation counter and fluid
Procedure:
-
Cell Labeling:
-
Plate the cells in appropriate culture dishes.
-
Label the cells by incubating them with myo-[³H]inositol in inositol-free medium for 24-48 hours.
-
-
Assay:
-
Wash the cells to remove unincorporated [³H]inositol.
-
Pre-incubate the cells with a physiological salt solution containing LiCl (e.g., 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Stimulate the cells with various concentrations of this compound for a defined period (e.g., 30-60 minutes).
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by adding ice-cold TCA.
-
Collect the cell lysates and separate the inositol phosphates from free inositol using Dowex AG1-X8 anion-exchange chromatography.
-
-
Quantification:
-
Elute the total inositol phosphates from the Dowex column.
-
Quantify the amount of [³H]-labeled inositol phosphates using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the concentration of this compound against the amount of inositol phosphate accumulation.
-
Determine the EC50 for this compound-induced inositol phosphate production.
-
These protocols provide a solid framework for investigating the effects of this compound on smooth muscle. Researchers should adapt and optimize these methods based on their specific experimental system and research questions.
References
- 1. This compound: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Glp6,Pro9] Substance P (6-11)/Septide - SB PEPTIDE [sb-peptide.com]
- 3. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound but not substance P stimulates inhibitory neurons in guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of central and peripheral effects of this compound with the use of five tachykinin NK1 receptor antagonists in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dmt.dk [dmt.dk]
- 8. Organ bath - Wikipedia [en.wikipedia.org]
- 9. reprocell.com [reprocell.com]
- 10. GR 73,632 and [Glu(OBzl)11]substance P are selective agonists for the this compound-sensitive tachykinin NK1 receptor in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Radiolabeling Septide for Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiolabeling of Septide, a potent neurokinin-1 (NK1) receptor agonist, and its use in receptor binding assays. The information is intended to guide researchers in pharmacology, drug discovery, and related fields in setting up and performing these experiments to characterize the interaction of this compound and other compounds with the NK1 receptor.
Introduction
This compound, a synthetic hexapeptide analog of Substance P ([pGlu6,Pro9]SP(6-11)), is a high-affinity agonist for the neurokinin-1 (NK1) receptor.[1][2] Radiolabeled this compound is an invaluable tool for characterizing the NK1 receptor, screening compound libraries for novel ligands, and studying the receptor's role in various physiological and pathological processes. This document outlines the protocols for radiolabeling this compound with Iodine-125 (¹²⁵I) and Tritium (³H) and for performing subsequent receptor binding assays.
Data Presentation
The following table summarizes the binding affinity of radiolabeled ligands to the NK1 receptor.
| Radioligand | Receptor Source | Assay Type | Kd (nM) | Ki (µM) | Reference |
| Radiolabeled this compound | Cloned rat NK1 receptor in COS-7 cells | Homologous Binding | 0.55 ± 0.03 | - | [1] |
| [³H]Substance P | Rat recombinant NK1 receptor in COS-1 cells | Competition vs. This compound | - | 2.9 ± 0.6 (membranes) | [3] |
| [³H]Substance P | Rat recombinant NK1 receptor in COS-1 cells | Competition vs. This compound | - | 3.7 ± 0.9 (intact cells) | [3] |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Iodine-125 (¹²⁵I) using the IODO-GEN™ Method
This protocol describes the radioiodination of this compound on tyrosine or histidine residues. The IODO-GEN™ method is a gentle, solid-phase oxidation technique that minimizes damage to the peptide.[4]
Materials:
-
This compound (ensure it contains a tyrosine or histidine residue for labeling)
-
IODO-GEN™ (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
-
Sodium Iodide ([¹²⁵I]NaI)
-
Chloroform or Dichloromethane
-
Phosphate Buffer (50 mM, pH 7.4)
-
Reaction vials (glass or polypropylene)
-
Purification column (e.g., Sephadex G-10 or reversed-phase HPLC)
-
Fractions collector and gamma counter
Procedure:
-
Preparation of IODO-GEN™ Coated Tubes:
-
Dissolve IODO-GEN™ in chloroform or dichloromethane to a concentration of 1 mg/mL.
-
Aliquot 50 µL of the IODO-GEN™ solution into reaction vials.
-
Evaporate the solvent under a gentle stream of nitrogen to coat the bottom of the vial evenly.
-
Store the coated vials at 4°C in a desiccator.
-
-
Radioiodination Reaction:
-
Dissolve this compound in 50 mM Phosphate Buffer (pH 7.4) to a concentration of 1 mg/mL.
-
To a pre-coated IODO-GEN™ vial, add 10 µL of the this compound solution.
-
Add 1 mCi (37 MBq) of [¹²⁵I]NaI to the vial.
-
Gently agitate the reaction mixture for 10-15 minutes at room temperature.
-
-
Quenching the Reaction and Purification:
-
Stop the reaction by transferring the mixture to a new tube containing 100 µL of a quenching buffer (e.g., 50 mM Phosphate Buffer with 0.1% sodium metabisulfite).
-
Purify the [¹²⁵I]this compound from free ¹²⁵I and unlabeled peptide using a pre-equilibrated Sephadex G-10 column or by reversed-phase HPLC.
-
Collect fractions and measure the radioactivity of each fraction using a gamma counter to identify the protein peak.
-
-
Assessment of Specific Activity:
-
Determine the protein concentration of the purified [¹²⁵I]this compound solution (e.g., using a BCA protein assay).
-
Calculate the specific activity by dividing the total radioactivity (in Ci or Bq) by the total amount of protein (in moles).
-
Protocol 2: Radiolabeling of this compound with Tritium (³H) by Catalytic Isotope Exchange
This protocol describes a general method for tritiating peptides. This method involves the exchange of hydrogen atoms with tritium gas in the presence of a metal catalyst.[5]
Materials:
-
This compound precursor (e.g., with a halogenated or unsaturated amino acid) or native this compound
-
Tritium gas (³H₂)
-
Palladium on charcoal (Pd/C) or other suitable catalyst
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Tritiation manifold/apparatus
-
Purification system (e.g., reversed-phase HPLC)
-
Liquid scintillation counter
Procedure:
-
Preparation of the Reaction Mixture:
-
In a reaction vessel suitable for use in a tritium manifold, dissolve the this compound precursor (or native this compound) in an anhydrous solvent like DMF.
-
Add the catalyst (e.g., 10% Pd/C) to the solution. The amount of catalyst should be optimized but is typically around 10% by weight of the peptide.
-
-
Tritiation Reaction:
-
Connect the reaction vessel to the tritiation manifold.
-
Freeze the reaction mixture using liquid nitrogen and evacuate the vessel.
-
Introduce tritium gas into the vessel to the desired pressure.
-
Thaw the reaction mixture and stir it at room temperature for a predetermined time (this needs to be optimized for each peptide, but can range from hours to days).
-
-
Removal of Labile Tritium and Purification:
-
After the reaction, freeze the mixture again and remove the unreacted tritium gas according to safety procedures.
-
Add a protic solvent (e.g., methanol) to the reaction mixture to exchange labile tritium atoms (those attached to heteroatoms).
-
Remove the catalyst by filtration.
-
Purify the [³H]this compound from unlabeled peptide and byproducts using reversed-phase HPLC.
-
Collect fractions and measure the radioactivity using a liquid scintillation counter.
-
-
Determination of Specific Activity:
-
Determine the concentration of the purified [³H]this compound.
-
Calculate the specific activity by dividing the total radioactivity by the total amount of peptide.
-
Protocol 3: NK1 Receptor Binding Assay using Radiolabeled this compound
This protocol describes a filtration-based receptor binding assay to determine the affinity of unlabeled compounds for the NK1 receptor using radiolabeled this compound.
Materials:
-
Cell membranes or tissue homogenates expressing the NK1 receptor.
-
Radiolabeled this compound ([¹²⁵I]this compound or [³H]this compound) of known specific activity.
-
Unlabeled this compound or other competing ligands.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), and protease inhibitors (e.g., bacitracin at 40 µg/mL).[6]
-
Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Filtration manifold.
-
Scintillation vials and scintillation cocktail (for ³H) or gamma counter tubes (for ¹²⁵I).
-
Liquid scintillation counter or gamma counter.
Procedure:
-
Assay Setup (for a competition binding experiment):
-
In a 96-well plate or individual microcentrifuge tubes, add the following in order:
-
Binding Buffer.
-
Increasing concentrations of the unlabeled competitor ligand.
-
A fixed concentration of radiolabeled this compound (typically at or below its Kd value).
-
Cell membranes or tissue homogenate (protein concentration should be optimized to ensure that less than 10% of the radioligand is bound).
-
-
-
Incubation:
-
Incubate the reaction mixtures at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes). The optimal incubation time should be determined in preliminary kinetic experiments.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a filtration manifold.
-
Wash the filters quickly with several volumes of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Quantification of Bound Radioactivity:
-
Transfer the filters to scintillation vials (for ³H) or gamma counter tubes (for ¹²⁵I).
-
For ³H, add scintillation cocktail and count in a liquid scintillation counter.
-
For ¹²⁵I, count directly in a gamma counter.
-
-
Data Analysis:
-
Determine non-specific binding from samples containing a high concentration of unlabeled this compound (e.g., 1 µM).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the competitor concentration and fit the data using non-linear regression to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Signaling Pathways
Caption: NK1 Receptor Signaling Pathways.
Experimental Workflows
Caption: Radiolabeling Experimental Workflows.
Caption: Receptor Binding Assay Workflow.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of 125I-Labeled Peptides and Proteins with High Specific Activity Using IODO-GEN | Springer Nature Experiments [experiments.springernature.com]
- 5. Tritium-labelling of Peptides and Proteins - DTU Health Tech [healthtech.dtu.dk]
- 6. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application of Septide in high-throughput screening assays.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Septide, a synthetic hexapeptide analog of Substance P ([pGlu6,Pro9]Substance P6-11), is a potent and selective agonist for the neurokinin-1 (NK1) receptor. The NK1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is preferentially activated by the endogenous tachykinin peptide, Substance P. Upon activation, the NK1 receptor couples to Gq/11 proteins, initiating a signaling cascade that results in the mobilization of intracellular calcium. This robust and reproducible signaling pathway makes this compound an invaluable tool for the development and validation of high-throughput screening (HTS) assays aimed at identifying novel modulators of the NK1 receptor.
This document provides detailed application notes and protocols for the use of this compound in HTS assays, focusing on a calcium mobilization assay format. The information herein is intended to guide researchers in establishing robust and reliable screening platforms for drug discovery programs targeting the NK1 receptor.
Signaling Pathway
Activation of the NK1 receptor by an agonist such as this compound initiates a well-characterized signaling cascade. The receptor, coupled to a heterotrimeric G-protein of the Gq/11 family, facilitates the exchange of GDP for GTP on the Gαq subunit. The activated Gαq-GTP subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This transient increase in intracellular calcium can be readily detected using fluorescent calcium indicators, forming the basis of a sensitive HTS assay.
NK1 Receptor Signaling Pathway
Data Presentation
The following table summarizes representative quantitative data for this compound and the endogenous ligand, Substance P, in functional assays measuring NK1 receptor activation. This data is compiled from various sources and may vary depending on the specific cell line and assay conditions used.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Inositol Phosphate Accumulation | COS-1 cells expressing rat NK1R | EC50 | 5 ± 2 nM | |
| Substance P | Inositol Phosphate Accumulation | COS-1 cells expressing rat NK1R | EC50 | 0.05 ± 0.02 nM | |
| This compound | IL-6 Release | U373 MG (human astrocytoma) | EC50 | 13.8 ± 3.2 nM | [1] |
| Substance P | IL-6 Release | U373 MG (human astrocytoma) | EC50 | 15.6 ± 3.6 nM | [1] |
| This compound | Radioligand Binding ([3H]SP displacement) | COS-1 cells expressing rat NK1R | Ki | 3.7 ± 0.9 µM | |
| Substance P | Radioligand Binding ([3H]SP displacement) | U373 MG cells | Ki | 0.28 ± 0.1 nM | [1] |
| This compound | Homologous Radioligand Binding | COS-7 cells expressing NK1R | Kd | 0.55 ± 0.03 nM |
Experimental Protocols
High-Throughput Calcium Mobilization Assay using a FLIPR Instrument
This protocol describes a no-wash, fluorescence-based calcium mobilization assay in a 384-well format, suitable for high-throughput screening of compounds that modulate NK1 receptor activity. This compound is used as a reference agonist.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human NK1 receptor.
-
Culture Medium: Ham's F-12 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent (e.g., G418).
-
Assay Plate: 384-well, black-walled, clear-bottom microplates.
-
Compound Plate: 384-well polypropylene microplates.
-
This compound: Stock solution in DMSO (e.g., 10 mM), serially diluted to desired concentrations in assay buffer.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Fluo-4 NW Calcium Assay Kit (or equivalent): Contains a fluorescent calcium indicator (e.g., Fluo-4 AM) and a water-soluble probenecid solution to prevent dye leakage.
-
FLIPR (Fluorometric Imaging Plate Reader) or FlexStation instrument.
Experimental Workflow:
References
Application Notes & Protocols: Assessing the Behavioral Effects of Septide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Septide is a potent and selective agonist for the tachykinin neurokinin-1 (NK1) receptor.[1][2] The tachykinin family of neuropeptides, including Substance P (SP), and their receptors are widely distributed in the central nervous system and are implicated in regulating emotional behaviors, stress responses, and pain processing.[3][4][5][6] this compound, as a selective tool, allows researchers to probe the specific contributions of the NK1 receptor to various physiological and behavioral processes. These application notes provide detailed methodologies for assessing the behavioral consequences of NK1 receptor activation by this compound in rodent models, covering domains such as general locomotor activity, anxiety-like behavior, and social interaction.
Tachykinin NK1 Receptor Signaling Pathway
Activation of the NK1 receptor by agonists like this compound or the endogenous ligand Substance P initiates a cascade of intracellular signaling events. The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq proteins.[6] This coupling activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6][7] Evidence also suggests that NK1 receptor activation can stimulate cyclic adenosine monophosphate (cAMP) second messenger pathways.[7] These signaling cascades ultimately modulate neuronal excitability and gene expression, leading to physiological and behavioral responses.[5][8]
Caption: NK1 Receptor signaling cascade initiated by this compound.
General Experimental Workflow
A standardized workflow is critical for ensuring the reliability and reproducibility of behavioral assessments. This involves acclimatizing the animals to the housing and testing environments, administering the compound, performing the behavioral test, and subsequently analyzing the collected data.
Caption: Standardized workflow for this compound behavioral testing.
Assessment of Locomotor and Stereotyped Behaviors
Intracerebroventricular (i.c.v.) administration of this compound can induce specific dose-dependent behavioral changes. These are often assessed in an open field arena where both locomotor activity and specific stereotyped behaviors can be quantified.
Quantitative Data Summary
The following table summarizes the behavioral effects observed in rats following i.c.v. administration of this compound. Data are derived from studies comparing this compound with other NK1 agonists.[1][2]
| Behavior | This compound Dose (pmol) | Observation |
| Sniffing | 10 | Increased sniffing activity compared to vehicle. |
| 25 - 100 | Dose-dependent increases in sniffing.[1] | |
| Face Washing | 10 | Increased face washing activity compared to vehicle. |
| 25 - 100 | Dose-dependent increases in face washing.[1] | |
| Grooming | 10 - 100 | Failed to induce significant increases in grooming at any tested dose.[1] |
| Wet Dog Shakes | 25, 65, 100 | Slight increases observed at these doses.[1] |
| Locomotor Activity | 0.06 - 0.6 nmol | In gerbils, the related NK3 agonist senktide dose-dependently induces hyperlocomotion.[9] While not this compound, this suggests tachykinin agonists can strongly modulate locomotion. |
Experimental Protocol: Open Field Test
The Open Field Test is used to assess general locomotor activity and anxiety-like behavior in rodents.[10][11] Animals are placed in a novel, open arena, and their exploratory behavior is recorded.
-
Apparatus: A square arena (e.g., 40x40x30 cm for mice) made of a non-porous material. The floor is often divided into a central zone and peripheral zones by video tracking software.
-
Procedure:
-
Acclimatize the animal to the testing room for at least 60 minutes before the test.
-
Administer this compound or vehicle control via the desired route (e.g., i.c.v.).
-
After a predetermined post-injection interval (e.g., 10 minutes), gently place the animal in the center of the open field arena.
-
Allow the animal to explore the apparatus for a set period (e.g., 10-30 minutes).
-
Record the session using an overhead video camera.
-
Between trials, thoroughly clean the arena with 70% ethanol to eliminate olfactory cues.
-
-
Data Analysis: Use automated video tracking software to quantify parameters such as:
-
Total distance traveled: An index of general locomotor activity.[12]
-
Time spent in the center vs. periphery: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).[13]
-
Rearing frequency: A measure of exploratory behavior.
-
Stereotyped behaviors: Manually or automatically score the frequency and duration of sniffing, grooming, and face washing.[1]
-
Assessment of Anxiety-Like Behavior
The tachykinin system is strongly implicated in the modulation of anxiety and stress-related behaviors.[3][4] Therefore, assessing the anxiolytic or anxiogenic potential of this compound is a key application.
Experimental Protocol: Elevated Plus Maze (EPM)
The EPM is a widely used test for assessing anxiety-like behavior in rodents.[10][14] The test is based on the natural aversion of rodents to open and elevated spaces.[14]
-
Apparatus: A plus-shaped maze elevated above the ground (e.g., 50 cm). It consists of two open arms and two closed arms (with high walls).[10]
-
Procedure:
-
Acclimatize the animal to the testing room for at least 60 minutes.
-
Administer this compound or vehicle control.
-
After the appropriate post-injection interval, place the animal in the central square of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session with an overhead video camera.
-
Thoroughly clean the maze between animals.
-
-
Data Analysis: Key parameters measured include:
-
Time spent in the open arms vs. closed arms: Anxiolytic compounds typically increase the time spent in the open arms.
-
Number of entries into the open arms vs. closed arms: A secondary measure of anxiety and activity.
-
Total arm entries: A measure of overall locomotor activity.
-
Caption: Experimental workflow for the Elevated Plus Maze test.
Assessment of Social Behavior
Given the role of neuropeptides in social processes, investigating the effect of this compound on social interaction can provide valuable insights.
Experimental Protocol: Social Interaction Test
This test assesses the natural tendency of a rodent to interact with an unfamiliar conspecific.[15]
-
Apparatus: A standard open field arena (as described above).
-
Procedure:
-
Habituate the test mouse to the arena for a 10-minute session one day prior to testing.
-
On the test day, acclimatize both the test animal and a novel "stranger" animal (same sex, similar age, different cage) to the testing room for at least 60 minutes.
-
Administer this compound or vehicle to the test animal.
-
After the post-injection interval, place the test animal in the arena. A few minutes later, introduce the stranger mouse.
-
Record the 10-minute interaction session via video.
-
Thoroughly clean the arena between trials.
-
-
Data Analysis: A trained observer, blind to the experimental conditions, should score the behaviors. Key parameters include:
-
Total duration of active social interaction: Time spent sniffing (nose, anogenital), following, and grooming the stranger mouse.
-
Frequency of interactions: The number of times the test animal initiates a social bout.
-
Aggressive or avoidant behaviors: Note any instances of fighting, chasing, or active avoidance.
-
Assessment of Learning and Memory
Tachykinins and their receptors are present in brain regions critical for learning and memory, such as the hippocampus and cortex.[16][17] Behavioral tests like the Y-maze or Morris water maze can be used to assess this compound's effects on cognitive functions.
Experimental Protocol: Y-Maze Spontaneous Alternation Test
This test assesses spatial working memory, based on the innate tendency of rodents to explore novel environments.[18]
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide) at a 120° angle from each other.
-
Procedure:
-
Acclimatize the animal to the testing room.
-
Administer this compound or vehicle.
-
After the post-injection interval, place the mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries using a video camera. An arm entry is counted when all four paws of the animal are within the arm.
-
Clean the maze thoroughly between animals.
-
-
Data Analysis:
-
Spontaneous Alternation Percentage (%): Calculated as [Number of Alternations / (Total Arm Entries - 2)] * 100. An alternation is defined as a sequence of three consecutive entries into different arms (e.g., ABC, CAB). A lower alternation percentage may indicate a deficit in spatial working memory.
-
Total Arm Entries: A measure of general locomotor activity. A significant difference in this measure between groups can confound the interpretation of the alternation percentage.
-
References
- 1. Characterization of central and peripheral effects of this compound with the use of five tachykinin NK1 receptor antagonists in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of central and peripheral effects of this compound with the use of five tachykinin NK1 receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tachykinin receptors as therapeutic targets in stress-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diminished Anxiety- and Depression-Related Behaviors in Mice with Selective Deletion of the Tac1 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. The tachykinin NK3 receptor agonist senktide induces locomotor activity in male Mongolian gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cpn.or.kr [cpn.or.kr]
- 12. The assessment of mouse spontaneous locomotor activity using motion picture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Commonly-used rodent tests of anxiety-like behavior lack predictive validity for human sex differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Social interaction test: a sensitive method for examining autism-related behavioral deficits [protocols.io]
- 16. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. (Neuro) Peptides, Physical Activity, and Cognition [mdpi.com]
- 18. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols: The Use of Septide in Studying Pain Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Septide, a synthetic hexapeptide analog of Substance P (SP), serves as a valuable pharmacological tool for investigating the mechanisms of pain.[1][2] It is a potent and selective agonist for the tachykinin neurokinin-1 (NK1) receptor, a key player in pain transmission and neurogenic inflammation.[3][4][5] While both this compound and the endogenous ligand Substance P act on the NK1 receptor, evidence suggests that this compound may interact with a distinct site or conformation of the receptor, leading to differential downstream effects and antagonist sensitivities.[1][6] This unique pharmacological profile makes this compound a critical compound for elucidating the nuanced roles of NK1 receptor activation in nociception.
These application notes provide an overview of this compound's mechanism of action, quantitative data on its receptor affinity and potency, and detailed protocols for its use in common in vivo pain and inflammation models.
Mechanism of Action
This compound exerts its biological effects primarily through the activation of the NK1 receptor, a G-protein coupled receptor (GPCR).[7][8] Binding of this compound to the NK1 receptor initiates a cascade of intracellular signaling events. The receptor is coupled to Gαq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC).[7][9][10] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][9] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7][8][9] These signaling events ultimately lead to neuronal depolarization, the propagation of pain signals, and the promotion of neurogenic inflammation.[3][11]
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NK1R [label="NK1 Receptor\n(GPCR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_protein [label="Gαq/11", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF"]; IP3 [label="IP3", shape=ellipse, fillcolor="#FFFFFF"]; DAG [label="DAG", shape=ellipse, fillcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum", fillcolor="#F1F3F4", style=rounded]; Ca_release [label="Ca²⁺ Release", shape=ellipse, fillcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pain_Signal [label="Pain Signal\nPropagation", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Neurogenic\nInflammation", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> NK1R [label="Binds to"]; NK1R -> G_protein [label="Activates"]; G_protein -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to"]; ER -> Ca_release; DAG -> PKC [label="Activates"]; Ca_release -> Pain_Signal; PKC -> Pain_Signal; Ca_release -> Inflammation; PKC -> Inflammation; } Caption: this compound-induced NK1 receptor signaling pathway.
Quantitative Data
The following tables summarize the binding affinities and functional potencies of this compound in comparison to Substance P.
Table 1: Receptor Binding Affinities
| Compound | Receptor | Preparation | Radioligand | Ki (nM) | Kd (nM) | Reference(s) |
| This compound | NK1 | COS-7 cells | [3H][Sar9,Met(O2)11]SP | 14.2 ± 5.0 | - | [12] |
| This compound | NK1 | COS-7 cells | Radiolabeled this compound | - | 0.55 ± 0.03 | [2] |
| Substance P | NK1 | COS-7 cells | [3H][Sar9,Met(O2)11]SP | 0.28 ± 0.1 | - | [12] |
| This compound | NK1 | Rat recombinant NK1 receptor in COS-1 cells (membranes) | [3H]SP | 2900 ± 600 | - | [1] |
| This compound | NK1 | Rat recombinant NK1 receptor in COS-1 cells (intact) | [3H]SP | 3700 ± 900 | - | [1] |
Table 2: Functional Potency (EC50 Values)
| Compound | Assay | Cell Line / Tissue | EC50 (nM) | Reference(s) |
| This compound | Inositol Phosphate Accumulation | Rat recombinant NK1 receptor in COS-1 cells | 5 ± 2 | [1] |
| Substance P | Inositol Phosphate Accumulation | Rat recombinant NK1 receptor in COS-1 cells | 0.05 ± 0.02 | [1] |
| This compound | Interleukin-6 Release | U373 MG human astrocytoma | 13.8 ± 3.2 | [12] |
| Substance P | Interleukin-6 Release | U373 MG human astrocytoma | 15.6 ± 3.6 | [12] |
Experimental Protocols
Formalin-Induced Inflammatory Pain Model in Rodents
This model is widely used to assess the efficacy of analgesic compounds in a tonic pain state that has both an acute neurogenic phase and a later inflammatory phase.[13][14][15][16]
// Nodes Acclimation [label="Acclimate Animal\n(30 min)", fillcolor="#FFFFFF"]; Drug_Admin [label="Administer this compound\nor Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Formalin_Injection [label="Inject Formalin\n(5%, 50 µL, intraplantar)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Observation [label="Place in Observation Chamber\n& Record Behavior", fillcolor="#FFFFFF"]; Phase1 [label="Phase 1\n(0-5 min)\nNeurogenic Pain", fillcolor="#FBBC05", fontcolor="#202124"]; Phase2 [label="Phase 2\n(15-30 min)\nInflammatory Pain", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Analyze Licking/Biting Time\n& Flinching Frequency", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Acclimation -> Drug_Admin; Drug_Admin -> Formalin_Injection; Formalin_Injection -> Observation; Observation -> Phase1; Observation -> Phase2; Phase1 -> Data_Analysis; Phase2 -> Data_Analysis; } Caption: Experimental workflow for the formalin test.
Materials:
-
This compound solution (appropriate concentration in sterile saline)
-
Vehicle control (sterile saline)
-
5% Formalin solution in saline
-
Syringes and needles for administration
-
Observation chambers (e.g., Plexiglas cylinders)
-
Timer
-
Experimental animals (e.g., male Sprague-Dawley rats, 250-300 g)[15]
Procedure:
-
Acclimation: Place the animal in the observation chamber for at least 30 minutes to allow for acclimation to the environment.[17]
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or intrathecal) at a predetermined time before formalin injection.
-
Formalin Injection: Inject 50 µL of 5% formalin solution into the plantar surface of the animal's hind paw.[14][15]
-
Observation: Immediately after injection, return the animal to the observation chamber and start the timer.
-
Data Collection: Record the amount of time the animal spends licking or biting the injected paw and the frequency of flinching during two distinct phases:
-
Data Analysis: Compare the behavioral responses between the this compound-treated and vehicle-treated groups for both phases. A reduction in licking/biting time and flinching frequency indicates an analgesic effect.
In Vivo Vascular Permeability Assay (Miles Assay)
This assay measures the ability of a substance to induce plasma extravasation, a key component of neurogenic inflammation.[19][20][21][22][23]
// Nodes Anesthesia [label="Anesthetize Animal", fillcolor="#FFFFFF"]; Evans_Blue [label="Inject Evans Blue Dye\n(1% in saline, i.v.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Septide_Injection [label="Inject this compound\n(intradermal)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Saline_Injection [label="Inject Saline\n(intradermal, control)", fillcolor="#FFFFFF"]; Circulation [label="Allow Dye to Circulate\n(20-30 min)", fillcolor="#FFFFFF"]; Perfusion [label="Perfuse Animal with Saline", fillcolor="#FFFFFF"]; Tissue_Extraction [label="Excise Skin at\nInjection Sites", fillcolor="#FFFFFF"]; Dye_Extraction [label="Extract Dye from Tissue\n(e.g., with formamide)", fillcolor="#FBBC05", fontcolor="#202124"]; Quantification [label="Quantify Dye via\nSpectrophotometry", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Anesthesia -> Evans_Blue; Evans_Blue -> Septide_Injection; Evans_Blue -> Saline_Injection; Septide_Injection -> Circulation; Saline_Injection -> Circulation; Circulation -> Perfusion; Perfusion -> Tissue_Extraction; Tissue_Extraction -> Dye_Extraction; Dye_Extraction -> Quantification; } Caption: Workflow for the in vivo vascular permeability assay.
Materials:
-
This compound solution (various concentrations in sterile saline)
-
Vehicle control (sterile saline)
-
Evans Blue dye solution (1% w/v in sterile saline)
-
Anesthetic agent
-
Syringes and needles for intravenous and intradermal injections
-
Formamide or other suitable solvent for dye extraction
-
Spectrophotometer
-
Experimental animals (e.g., rats or mice)
Procedure:
-
Anesthesia: Anesthetize the animal according to an approved protocol.
-
Evans Blue Injection: Inject Evans Blue dye solution intravenously (e.g., via the tail vein). The dye will bind to plasma albumin.
-
Intradermal Injections: After a short delay to allow for dye circulation, administer intradermal injections of this compound at various concentrations into shaved areas on the animal's back. Inject an equal volume of saline as a negative control at a separate site.
-
Dye Extravasation: Allow the dye to circulate and extravasate at the injection sites for a defined period (e.g., 20-30 minutes).
-
Perfusion: Perfuse the animal with saline to remove the dye from the vasculature.
-
Tissue Collection: Euthanize the animal and excise the skin at the injection sites.
-
Dye Extraction: Incubate the excised skin samples in a solvent such as formamide to extract the extravasated Evans Blue dye.
-
Quantification: Measure the absorbance of the extracted dye using a spectrophotometer. The amount of dye is proportional to the degree of vascular permeability.
-
Data Analysis: Compare the amount of extracted dye from the this compound-injected sites to the saline-injected control sites.
Conclusion
This compound is a powerful tool for investigating the role of the NK1 receptor in pain and inflammation. Its distinct pharmacological properties compared to Substance P allow for a more detailed dissection of tachykinin receptor function. The protocols outlined above provide standardized methods for utilizing this compound in preclinical pain research. Careful experimental design and adherence to these protocols will facilitate the generation of robust and reproducible data, ultimately contributing to a better understanding of pain mechanisms and the development of novel analgesic therapies.
References
- 1. This compound: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and neurokinin A are high-affinity ligands on the NK-1 receptor: evidence from homologous versus heterologous binding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substance P and pain chronicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substance P and pain chronicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Substance P - Wikipedia [en.wikipedia.org]
- 12. Different susceptibility to neurokinin 1 receptor antagonists of substance P and this compound-induced interleukin-6 release from U373 MG human astrocytoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Standardization of the rat paw formalin test for the evaluation of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A synthetic peptide exerts nontolerance-forming antihyperalgesic and antidepressant effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modulation of Different Phases of Formalin Test by Force Swim Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. In Vivo Vascular Leakage Assay | Springer Nature Experiments [experiments.springernature.com]
- 22. Measuring Vascular Permeability In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Septide for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Septide for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic hexapeptide agonist that selectively binds to and activates the Neurokinin-1 receptor (NK-1R), a G-protein coupled receptor (GPCR).[1][2] Upon binding, it primarily activates the Gq alpha subunit, initiating a downstream signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] this compound can also stimulate the Gs alpha subunit, leading to the activation of adenylyl cyclase and subsequent accumulation of cyclic AMP (cAMP).[5]
Q2: What are the common cell-based assays used to measure this compound activity?
A2: Common cell-based assays to measure the activity of this compound focus on its known signaling pathways and cellular effects. These include:
-
Calcium Mobilization Assays: To measure the transient increase in intracellular calcium concentration following NK-1R activation.[4][6][7]
-
cAMP Accumulation Assays: To quantify the increase in intracellular cyclic AMP levels.[8][9][10]
-
Cell Proliferation Assays: To assess the effect of this compound on cell growth and division.[11][12]
-
Reporter Gene Assays: To measure the transcriptional activity of downstream targets of the NK-1R signaling pathway.
Q3: What is a typical starting concentration range for this compound in a cell-based assay?
A3: The optimal concentration of this compound will vary depending on the cell type, receptor expression levels, and the specific assay being performed. Based on published data, a good starting point for a dose-response curve is to use a range of concentrations from 0.1 nM to 1 µM.[13] It is crucial to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your specific experimental system.
Troubleshooting Guides
Problem 1: No or weak response to this compound stimulation.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 1 pM to 10 µM) to determine the optimal concentration for your cell line. |
| Low NK-1R Expression | Verify the expression of NK-1R in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to endogenously express NK-1R or a transiently/stably transfected cell line. |
| This compound Degradation | Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles. Store lyophilized peptide at -20°C or lower and dissolved peptide in small aliquots at -80°C.[14] |
| Incorrect Assay Conditions | Ensure the assay buffer composition, pH, and temperature are optimal for your cells and the specific assay. For example, calcium assays require the presence of extracellular calcium. |
| Cell Health | Ensure cells are healthy, within a low passage number, and are not overly confluent, as this can affect receptor expression and signaling. |
Problem 2: High background signal in the assay.
| Possible Cause | Troubleshooting Step |
| Contaminated Reagents | Use fresh, sterile reagents and cell culture media. Test for endotoxin contamination in your this compound stock. |
| Cell Stress | Handle cells gently during plating and assay procedures to minimize stress-induced signaling. Ensure optimal cell density. |
| Autofluorescence (Fluorescence Assays) | Include a "cells only" control to determine the baseline autofluorescence of your cells. If high, consider using a different fluorescent dye with a longer wavelength emission. |
| Constitutive Receptor Activity | Some cell lines may exhibit high basal NK-1R activity. This can be assessed by measuring the baseline signal in untreated cells. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Passage Number | Use cells within a consistent and narrow passage number range for all experiments, as receptor expression and signaling can change with prolonged culturing. |
| Inconsistent this compound Aliquots | Prepare a large stock solution of this compound, aliquot it into single-use volumes, and freeze them to ensure the same concentration is used in each experiment. |
| Cell Plating Density | Ensure consistent cell seeding density across all wells and plates, as this can significantly impact the results. |
| TFA (Trifluoroacetic Acid) Contamination | This compound is often supplied as a TFA salt, which can affect cell viability and assay performance at high concentrations.[15] If suspected, consider using a salt-free version of the peptide or performing a buffer exchange. |
| This compound Aggregation | Visually inspect the this compound solution for any precipitation. To prevent aggregation, dissolve the peptide in an appropriate solvent (e.g., sterile water or DMSO) and vortex thoroughly. If aggregation persists, consider using an anti-clumping agent or sonicating the solution briefly.[14][16] |
Experimental Protocols
Calcium Mobilization Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and equipment.
-
Cell Plating: Seed cells expressing NK-1R into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight in a humidified incubator at 37°C with 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells 2-3 times with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.
-
This compound Preparation: Prepare a 2X stock solution of this compound at various concentrations in the assay buffer.
-
Signal Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the 2X this compound solution into the wells (this will result in a 1X final concentration).
-
Immediately begin recording the fluorescence intensity over time (typically every 1-2 seconds for 1-3 minutes).
-
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the this compound concentration to generate a dose-response curve and determine the EC50.
cAMP Accumulation Assay Protocol
This is a general protocol for a competitive immunoassay format.
-
Cell Plating: Seed cells into a 96-well plate and culture until they reach the desired confluency.
-
Cell Stimulation:
-
Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 10-15 minutes.
-
Add varying concentrations of this compound to the wells and incubate for the desired time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the cAMP assay kit.
-
cAMP Detection: Perform the cAMP measurement according to the manufacturer's protocol for your specific assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to determine the concentration of cAMP in your samples. Plot the cAMP concentration against the this compound concentration to create a dose-response curve and calculate the EC50.[9][10]
Data Presentation
Table 1: Reported Potency of this compound in Functional Assays
| Assay Type | Cell Line | Parameter | Value | Reference |
| Inositol Phosphate Accumulation | COS-1 (rat NK1R transfected) | EC50 | 5 ± 2 nM | [17] |
| Vascular Permeability | Rat (in vivo) | - | ~10x more potent than Substance P | [13] |
Note: This table should be expanded with data from your own experiments to establish internal benchmarks.
Visualizations
Caption: this compound signaling through the NK-1 receptor.
Caption: General experimental workflow for this compound cell-based assays.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The NK-1 Receptor Signaling: Distribution and Functional Relevance in the Eye [mdpi.com]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. mesoscale.com [mesoscale.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mucosalimmunology.ch [mucosalimmunology.ch]
- 12. Proliferation assay [protocols.io]
- 13. Characterization of central and peripheral effects of this compound with the use of five tachykinin NK1 receptor antagonists in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Culture Academy [procellsystem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. akadeum.com [akadeum.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Septide Experiments
This guide provides troubleshooting advice for common unexpected results encountered during experiments with peptides, referred to herein as 'your peptide'. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Peptide Quality and Integrity
1.1. Why is my peptide yield lower than expected after synthesis?
Low peptide yield can be attributed to several factors during solid-phase peptide synthesis (SPPS).[1][2][3] Incomplete coupling reactions and aggregation of the growing peptide chain on the resin are common culprits.[1]
Troubleshooting Steps:
-
Sequence Analysis: Analyze the peptide sequence for problematic motifs, such as hydrophobic residues or repeating sequences, which are prone to aggregation.[1]
-
Synthesis Strategy: For long or complex peptides, consider a segmented synthesis approach where shorter fragments are synthesized and then ligated.[1]
-
Modified Amino Acids: Incorporate pseudoproline dipeptides or other modified amino acids to disrupt secondary structure formation during synthesis.[1]
-
Optimized Coupling: Adjust coupling reagents, solvents, and reaction times to improve efficiency.[1]
1.2. My purified peptide shows unexpected impurities. What are the likely sources?
Impurities can arise from incomplete reactions (deletion sequences), side reactions during synthesis or cleavage, or degradation during storage.[1][4] Trifluoroacetic acid (TFA), commonly used for cleavage and in HPLC, can also remain as a counter-ion and affect experimental results.[4]
Troubleshooting Workflow for Impurity Identification
Caption: Workflow for identifying sources of peptide impurities.
Table 1: Common Impurities in Synthetic Peptides
| Impurity Type | Common Cause | Detection Method | Mitigation Strategy |
| Deletion Sequences | Incomplete coupling during synthesis[5] | Mass Spectrometry | Optimize coupling conditions, use fresh reagents. |
| Oxidized Peptides | Oxidation of Cys, Met, Trp residues[4][6][7] | Mass Spectrometry | Store under inert gas, add antioxidants. |
| TFA Adducts | Residual TFA from purification[4] | Mass Spectrometry | Perform salt exchange (e.g., to acetate). |
| Aggregates | Hydrophobic interactions, secondary structure formation[1][6][7] | HPLC, Dynamic Light Scattering | Use aggregation-disrupting solvents, optimize pH. |
Section 2: Peptide Handling and Stability
2.1. My peptide won't dissolve. What should I do?
Poor solubility is a common issue, especially for hydrophobic peptides.[4] The choice of solvent is critical and should be based on the peptide's amino acid composition.
Protocol for Peptide Solubilization
-
Assess Peptide Sequence: Determine the overall charge.
-
Basic peptides (net positive charge): Try dissolving in water or a dilute acidic buffer (e.g., 10% acetic acid).
-
Acidic peptides (net negative charge): Try dissolving in water or a dilute basic buffer (e.g., 1% ammonium bicarbonate).
-
Neutral/Hydrophobic peptides: A small amount of organic solvent (e.g., DMSO, DMF, acetonitrile) may be required first, followed by dilution with an aqueous buffer.
-
-
Gentle Agitation: Use sonication or vortexing to aid dissolution.
-
Test Solubility: Before dissolving the entire batch, test the solubility of a small amount.
2.2. I suspect my peptide is aggregating. How can I confirm and prevent this?
Peptide aggregation can lead to loss of activity, precipitation, and assay variability.[6][7] It can be reversible or irreversible.[6][7]
Experimental Workflow to Address Aggregation
Caption: Experimental workflow for confirming and preventing peptide aggregation.
Table 2: Factors Influencing Peptide Aggregation
| Factor | Effect on Aggregation | Recommendation |
| Concentration | Higher concentrations can promote aggregation.[6][7] | Work with the lowest feasible concentration. |
| pH and Net Charge | Aggregation is often maximal near the isoelectric point (pI). | Adjust buffer pH away from the peptide's pI. |
| Temperature | Increased temperature can accelerate aggregation. | Store and handle peptides at recommended temperatures (e.g., -20°C or -80°C).[4] |
| Ionic Strength | Can either shield or screen charges, affecting aggregation. | Optimize salt concentration in the buffer. |
| Freeze-Thaw Cycles | Can induce aggregation.[4] | Aliquot peptide solutions to avoid repeated freeze-thaw cycles.[4] |
Section 3: Assay Performance
3.1. Why am I seeing inconsistent or no activity in my cellular assay?
Several factors can lead to poor assay performance, including peptide degradation, contamination, or incorrect concentration calculations.
Troubleshooting Logic for Cellular Assays
Caption: Troubleshooting logic for unexpected cellular assay results.
Key Considerations:
-
Net Peptide Content: The actual peptide amount is often less than the gross weight due to counter-ions and water. Always use the net peptide content for concentration calculations.[4]
-
TFA Interference: Residual TFA from purification can be cytotoxic and inhibit cell proliferation.[4] Consider TFA removal or salt exchange if this is a concern.
-
Endotoxin Contamination: Lipopolysaccharides (endotoxins) can cause unwanted immune responses in cellular assays, leading to variable results.[4] Use endotoxin-free reagents and test the peptide for endotoxin levels.
Section 4: Analytical Characterization
4.1. The observed mass in my mass spectrometry analysis does not match the expected mass. What could be the cause?
A mismatch between the observed and theoretical mass can be due to unexpected modifications, adducts, or errors in the peptide sequence.[8][9]
Table 3: Common Causes for Mass Discrepancies in MS
| Observation | Potential Cause | Suggested Action |
| Mass +1 Da | Deamidation of Asn or Gln residues.[8] | Confirm with MS/MS fragmentation analysis. |
| Mass +16 Da | Oxidation of Met, Trp, or Cys residues.[4] | Use fresh sample, store under inert gas. |
| Mass +22 Da | Sodium adduct ([M+Na]+). | Check MS calibration and sample prep for salt contamination. |
| Mass +42 Da | Acetylation of N-terminus or Lys residue. | Review synthesis protocol for capping steps. |
| Mass -17 Da or -18 Da | Loss of ammonia (from N-terminal Gln) or water. | Common fragmentation, confirm with MS/MS. |
| Unexpected Mass | Incorrect amino acid incorporation during synthesis. | Re-verify synthesis records and perform MS/MS sequencing.[10] |
Protocol: Basic Mass Spectrometry Sample Preparation for Peptides
-
Solubilization: Dissolve the lyophilized peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile 50:50 v/v) to a concentration of approximately 1 mg/mL.
-
Dilution: Further dilute the stock solution to a final concentration of 1-10 pmol/µL in the same solvent.
-
Desalting (if necessary): If the sample contains high concentrations of non-volatile salts, use a C18 ZipTip or similar desalting column to prevent ion suppression. Acidify the sample with formic or trifluoroacetic acid to pH <3 before desalting.[11]
-
Analysis: Infuse the sample directly into the mass spectrometer or analyze via LC-MS. Ensure the mass spectrometer is properly calibrated.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. Challenges in chemical and recombinant peptide production processes [proteogenix.science]
- 3. biosynth.com [biosynth.com]
- 4. genscript.com [genscript.com]
- 5. mdpi.com [mdpi.com]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Ensuring the Stability of Peptide Solutions for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of peptide solutions for long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peptide instability in solution?
Peptides in aqueous solutions are susceptible to several degradation pathways that can compromise their biological activity and experimental results. The main causes of instability are chemical and physical in nature. Chemical degradation involves the breaking or forming of covalent bonds and includes hydrolysis, oxidation, and deamidation.[1][2] Physical degradation pertains to changes in the peptide's three-dimensional structure, primarily through aggregation.[2] The specific amino acid sequence of a peptide is a primary determinant of its overall stability.[1]
Q2: How does pH affect the stability of my peptide solution?
The pH of a solution is a critical factor influencing peptide stability.[3][4][5] Extreme pH levels can accelerate hydrolysis of peptide bonds.[2][3] For many peptides, a pH range of 5-7 is considered optimal for stability in solution.[6] The isoelectric point (pI) of a peptide is also important; at this pH, the peptide has a net neutral charge, which can decrease solubility and increase the propensity for aggregation.[4][7] For instance, the stability of Semaglutide is significantly reduced between pH 4.5-5.5 due to its isoelectric point being pH 5.4.[4]
Q3: What is the best way to store peptide solutions for long-term studies?
For long-term storage, it is highly recommended to store peptides in their lyophilized (freeze-dried) form at -20°C or -80°C.[1][6][8] Lyophilization removes water, which is a key component in many degradation reactions like hydrolysis.[9][10] If you must store peptides in solution, it is best to prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6][11] These aliquots should be stored at -20°C or, for even greater stability, at -80°C.[6][12] Peptide solutions are generally stable for only 1-2 weeks at 4°C.[6]
Q4: My peptide contains Cysteine, Methionine, or Tryptophan. Are there special precautions I should take?
Yes, peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) residues are particularly susceptible to oxidation.[11][13][14] To minimize oxidation, it is recommended to dissolve these peptides in oxygen-free buffers.[15] When storing lyophilized powders of these peptides, purging the vial with an inert gas like nitrogen or argon can help prevent oxidation.[16] For solutions, using sterile buffers at a pH of 5-6 can prolong their shelf life.[14]
Q5: What is peptide aggregation and how can I prevent it?
Peptide aggregation is a process where peptide molecules associate to form larger, often insoluble, structures.[2][17] This can lead to a loss of biological activity and can be triggered by factors such as pH, temperature, and peptide concentration.[18] To prevent aggregation, you can optimize the pH of the solution to avoid the peptide's isoelectric point.[4] Using additives like sugars, polyols, or certain amino acids can also help stabilize the peptide's structure.[9][19] In some cases, the addition of denaturing agents like 6M urea or 6M guanidine can disrupt the hydrogen bonding that leads to aggregation, though these may interfere with biological assays.[15]
Troubleshooting Guides
Issue 1: Precipitation Observed in Peptide Solution
Symptoms:
-
Visible particulate matter or cloudiness in the peptide solution after reconstitution or during storage.
-
Loss of peptide concentration in the supernatant.[20]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Peptide concentration is too high. | Try dissolving the peptide at a lower concentration. |
| Incorrect pH of the solvent. | The pH of the solution can significantly affect peptide solubility. Acidic peptides dissolve better in basic buffers, while basic peptides are more soluble in acidic buffers.[12][15] Adjust the pH of your buffer accordingly. |
| The pH is near the peptide's isoelectric point (pI). | At the pI, peptide solubility is at its minimum. Adjust the pH of the solution to be at least one unit above or below the pI. |
| Salt concentration in the buffer is incompatible. | High salt concentrations can sometimes lead to "salting out" and precipitation.[21] Try reducing the salt concentration or using a different buffer system. |
| Temperature fluctuations. | Repeated freeze-thaw cycles can cause precipitation.[22] Aliquot the peptide solution to avoid this. Also, allow the peptide vial to warm to room temperature before opening to prevent moisture condensation.[11] |
| Interaction with components in cell culture media. | Some peptides may precipitate when diluted in complex media.[20] Consider dissolving the peptide in a small amount of a suitable organic solvent like DMSO first, and then slowly adding it to the culture medium.[15][20] |
Issue 2: Loss of Biological Activity in Long-Term Studies
Symptoms:
-
Diminished or inconsistent results in biological assays over time.
-
Requirement for higher concentrations of the peptide to achieve the same effect.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Chemical Degradation (Hydrolysis, Oxidation, Deamidation). | Review your storage conditions. Store lyophilized peptide at -20°C or -80°C.[8] For solutions, use sterile buffers (pH 5-7), aliquot, and freeze.[6] For oxidation-prone peptides (containing Cys, Met, Trp), use oxygen-free buffers and consider inert gas protection.[15] |
| Physical Degradation (Aggregation). | Aggregation can lead to a loss of active, monomeric peptide. Optimize the pH and consider using stabilizing excipients like sugars or polyols.[9][19] Analyze for aggregation using techniques like size-exclusion chromatography. |
| Adsorption to container surfaces. | Peptides can adsorb to the walls of storage vials, leading to a decrease in the effective concentration.[2] Using low-protein-binding tubes can help mitigate this issue. |
| Bacterial contamination. | If storing solutions for extended periods, especially at 4°C, bacterial growth can degrade the peptide.[14] Use sterile techniques for preparation and consider filtering the solution through a 0.2 µm filter.[14] |
Experimental Protocols
Protocol 1: Stability Assessment of Peptide Solutions using RP-HPLC
This protocol outlines a general method for assessing the stability of a peptide solution over time using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Preparation of Peptide Stock Solution:
-
Accurately weigh the lyophilized peptide and dissolve it in the desired buffer (e.g., phosphate-buffered saline, pH 7.4) to a known concentration.
-
-
Incubation:
-
Aliquot the peptide solution into several low-protein-binding tubes.
-
Store the aliquots under different conditions to be tested (e.g., 4°C, 25°C, 40°C).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each storage condition.
-
-
RP-HPLC Analysis:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 214 nm or 280 nm.
-
Inject the samples and a time-zero control.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the main peptide peak and the appearance of new peaks corresponding to degradation products over time.
-
Calculate the percentage of remaining peptide at each time point relative to the time-zero sample.
-
Protocol 2: Characterization of Peptide Degradants using Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for identifying the nature of peptide degradation products.
-
Sample Preparation:
-
Use the samples collected from the stability study described in Protocol 1.
-
-
LC-MS Analysis:
-
Couple the HPLC system to a mass spectrometer (e.g., ESI-MS).
-
Perform the chromatographic separation as described in Protocol 1.
-
-
Data Acquisition:
-
Acquire mass spectra for the eluting peaks.
-
-
Data Analysis:
-
Determine the molecular weights of the degradation products.
-
Compare the masses to expected degradation pathways:
-
Visualizations
Caption: Major chemical and physical degradation pathways for peptides in solution.
Caption: A logical workflow for troubleshooting peptide solution instability.
References
- 1. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 2. veeprho.com [veeprho.com]
- 3. youtube.com [youtube.com]
- 4. Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. verifiedpeptides.com [verifiedpeptides.com]
- 9. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 10. uk-peptides.com [uk-peptides.com]
- 11. peptidesciences.com [peptidesciences.com]
- 12. peptide.com [peptide.com]
- 13. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genscript.com [genscript.com]
- 15. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 16. jpt.com [jpt.com]
- 17. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 19. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: Intracerebroventricular (ICV) Injection of Septide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the intracerebroventricular (ICV) injection of Septide. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the ICV injection of this compound.
Q1: What is the recommended dosage and injection volume for this compound in rodents?
A1: The optimal dosage and volume can vary depending on the animal model and research question. However, based on published studies, a common starting point for rats is in the picomolar range. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup. Injection volumes should be kept to a minimum to avoid increased intracranial pressure. For mice, a maximum of 3 µL per hemisphere is common, while for rats, the volume can be slightly higher, but should be carefully considered.[1][2]
Q2: My animals are not showing the expected cardiovascular response (changes in blood pressure and heart rate) after this compound injection. What could be the issue?
A2: Several factors could contribute to a lack of cardiovascular response:
-
Incorrect Cannula Placement: The cannula may not be correctly positioned in the lateral ventricle. It is essential to verify the placement after surgery. This can be done by injecting a small volume of a marker dye, such as Evans Blue or Methylene Blue, at the end of the experiment and visually inspecting the brain tissue post-mortem.[3][4] The dye should be visible throughout the ventricular system.
-
This compound Degradation: Peptides like this compound can be susceptible to degradation. Ensure that the peptide is stored correctly according to the manufacturer's instructions, typically at -20°C or -80°C. Prepare fresh solutions for each experiment and keep them on ice.
-
Inappropriate Anesthesia: The choice of anesthetic can influence cardiovascular parameters. Some anesthetics can suppress or alter the cardiovascular response to this compound. It is advisable to use an anesthetic regimen with minimal effects on the cardiovascular system, such as isoflurane, and to allow for a sufficient recovery period before the injection if the experiment is performed in conscious animals.[5][6]
-
Dosage Issues: The dose of this compound may be too low to elicit a response. A thorough dose-response study is recommended to establish the effective dose in your model. Conversely, an excessively high dose could lead to receptor desensitization.
Q3: I am observing high mortality rates in my animals post-surgery. How can I improve survival?
A3: High mortality can be due to several factors related to the surgical procedure and post-operative care:
-
Surgical Trauma: Minimize tissue damage during surgery by using sharp, sterile instruments and a stereotaxic frame for precise cannula implantation.
-
Anesthesia Overdose: Carefully calculate the anesthetic dose based on the animal's body weight and monitor vital signs throughout the procedure.
-
Hypothermia: Rodents, especially mice, are prone to hypothermia during surgery. Use a heating pad to maintain body temperature throughout the procedure and during recovery.[7]
-
Post-operative Care: Provide adequate post-operative analgesia to manage pain.[7][8] Monitor the animals closely for signs of distress, infection, or dehydration.[9][10][11] Ensure easy access to food and water. Soaked chow or gel packs can aid in hydration.[9]
-
Infection: Maintain a sterile surgical environment to prevent infections. Prophylactic antibiotics may be considered in consultation with a veterinarian.
Q4: How can I confirm that this compound is activating the intended signaling pathway?
A4: this compound is an agonist for the Neurokinin 1 (NK1) receptor, which primarily signals through Gq and Gs proteins.[5][6][7] To confirm the activation of this pathway, you can perform downstream analyses on brain tissue samples, such as:
-
Western Blotting or ELISA: To measure the levels of downstream signaling molecules like phosphorylated ERK (pERK) or cyclic AMP (cAMP).
-
Immunohistochemistry: To visualize the localization of activated signaling proteins in specific brain regions.
-
Calcium Imaging: To measure changes in intracellular calcium levels in response to this compound, which is a downstream effect of Gq activation.
Q5: What are the best practices for preparing this compound for ICV injection?
A5: Proper preparation of the this compound solution is critical for experimental success.
-
Solubility: Determine the solubility of your specific this compound preparation. It is often dissolved in a sterile, pyrogen-free vehicle such as artificial cerebrospinal fluid (aCSF) or saline. The pH of the vehicle should be close to physiological pH (7.4).
-
Stability: Prepare fresh solutions for each experiment to avoid degradation. If a stock solution is prepared, it should be aliquoted and stored at an appropriate temperature (e.g., -80°C) to minimize freeze-thaw cycles.
-
Purity: Use high-purity this compound to avoid confounding effects from contaminants.
Experimental Protocols
This section provides a detailed methodology for the intracerebroventricular injection of this compound in rodents.
Protocol 1: Stereotaxic Cannula Implantation
-
Anesthesia and Analgesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).[5][6] Administer a pre-operative analgesic to manage pain.[7][8]
-
Surgical Preparation: Shave the scalp and secure the animal in a stereotaxic frame. Clean the surgical area with an antiseptic solution.
-
Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Use cotton swabs to clean the skull surface and identify the bregma and lambda landmarks.
-
Coordinate Determination: Determine the stereotaxic coordinates for the lateral ventricle based on a rodent brain atlas (e.g., Paxinos and Watson).
-
Craniotomy: Drill a small burr hole through the skull at the determined coordinates.
-
Cannula Implantation: Slowly lower the guide cannula to the target depth.
-
Fixation: Secure the cannula to the skull using dental cement and anchor screws.
-
Closure: Suture the scalp incision around the cannula implant.
-
Post-operative Care: Administer post-operative analgesics and monitor the animal closely during the recovery period.[9][10][11] Allow the animal to recover for at least one week before the ICV injection.
Protocol 2: Intracerebroventricular Injection of this compound
-
Animal Handling: Gently handle the animal to minimize stress. If performing the injection in a conscious animal, allow it to acclimatize to the experimental setup.
-
Solution Preparation: Prepare the this compound solution in a sterile vehicle at the desired concentration.
-
Injection Setup: Connect a Hamilton syringe to an internal cannula that fits the implanted guide cannula. Fill the syringe with the this compound solution, ensuring there are no air bubbles.
-
Injection Procedure: Gently restrain the animal and remove the dummy cannula from the guide cannula. Insert the internal cannula into the guide cannula. Infuse the this compound solution slowly over a defined period (e.g., 1 µL/minute) using a microinjection pump.
-
Post-Injection: Leave the internal cannula in place for a short period after the infusion to prevent backflow. Then, gently remove the internal cannula and replace the dummy cannula.
-
Behavioral/Physiological Monitoring: Begin monitoring the animal for the desired experimental outcomes immediately after the injection.
Quantitative Data Summary
| Parameter | Animal Model | Dosage Range | Injection Volume | Infusion Rate | Expected Outcome | Reference |
| Mean Arterial Pressure (MAP) | Rat | 10-100 pmol | 1 µL | 1 µL/minute | Dose-dependent increase | |
| Heart Rate (HR) | Rat | 10-100 pmol | 1 µL | 1 µL/minute | Dose-dependent increase | |
| Behavioral Activity | Rat | 10-100 pmol | 1 µL | 1 µL/minute | Increased sniffing and face washing |
Visualizations
Signaling Pathway of this compound via the NK1 Receptor
Caption: this compound activates the NK1 receptor, leading to the activation of both Gq and Gs signaling pathways.
Experimental Workflow for ICV Injection of this compound
Caption: A streamlined workflow for the intracerebroventricular injection of this compound in rodents.
References
- 1. mdpi.com [mdpi.com]
- 2. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective G protein signaling driven by substance P–neurokinin receptor dynamics [escholarship.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cardiovascular effects of rat calcitonin gene-related peptide in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unit activity in the nucleus triangularis septi of the rat following blood pressure changes or vasoactive peptides, and electrically stimulated blood pressure decreases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic cardiovascular effects of central vasopressin in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]
- 11. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Septide Handling and Experimentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Septide in experimental settings. Our goal is to help you prevent its degradation and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic hexapeptide, an analog of Substance P ([pGlu6, Pro9]Substance P9-11).[1] It functions as a potent and selective agonist for the neurokinin-1 (NK1) receptor, which is a G protein-coupled receptor (GPCR).[1][2][3][4] Upon binding to the NK1 receptor, this compound initiates a cascade of intracellular signaling events.[3][5]
Q2: What are the main causes of this compound degradation during experiments?
A2: Like other peptides, this compound is susceptible to several degradation pathways, including:
-
Hydrolysis: Cleavage of peptide bonds, often catalyzed by acidic or basic conditions.
-
Oxidation: Particularly of methionine residues, which can be sensitive to atmospheric oxygen.
-
Deamidation: Modification of asparagine or glutamine residues.[6]
-
Enzymatic Degradation: Proteases present in biological samples or from microbial contamination can rapidly break down the peptide.
-
Physical Instability: This includes aggregation and adsorption to surfaces of containers.
Key factors that accelerate degradation are improper temperature, pH, repeated freeze-thaw cycles, and exposure to light and oxygen.[7]
Q3: How should I store lyophilized this compound powder?
A3: For long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[1][2] Before opening, it is crucial to allow the vial to warm to room temperature in a desiccator to prevent condensation, which can introduce moisture and accelerate degradation.
Q4: What is the best way to prepare and store this compound solutions?
A4: The stability of peptides in solution is significantly lower than in their lyophilized form. When preparing a stock solution, use a sterile, buffered solvent at a slightly acidic pH (around 5-6). For dissolution, sterile, distilled water or a buffer compatible with your experimental system can be used. To minimize degradation in solution:
-
Prepare fresh solutions for each experiment whenever possible.
-
If storage is necessary, sterile-filter the solution and aliquot it into single-use vials to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C. For short-term storage (up to a week), 4°C may be acceptable, but freezing is recommended for longer periods.[2]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound Activity or Inconsistent Results | Peptide degradation due to improper storage or handling. | Review storage conditions. Ensure lyophilized powder is stored at -20°C or -80°C and protected from moisture. For solutions, use fresh preparations or properly stored single-use aliquots. Avoid multiple freeze-thaw cycles. |
| Incorrect pH of the experimental buffer. | Peptides are most stable in a slightly acidic pH range (5-6). Verify the pH of your buffers and adjust if necessary. Avoid prolonged exposure to alkaline conditions (pH > 8). | |
| Oxidation of the methionine residue in this compound. | Use degassed buffers to minimize dissolved oxygen. Consider preparing solutions in an anaerobic environment if high stability is critical. | |
| Enzymatic degradation in biological samples. | Add protease inhibitors to your experimental buffers when working with cell lysates, tissue homogenates, or other biological matrices. Keep samples on ice throughout the experiment. | |
| Precipitation or Cloudiness in this compound Solution | Peptide aggregation. | Sonication may help dissolve aggregates. If the peptide is difficult to dissolve, consider using a small amount of a co-solvent like DMSO or acetonitrile, ensuring it is compatible with your experimental system. |
| Poor solubility in the chosen solvent. | Test the solubility of a small amount of the peptide in different solvents before preparing the entire stock solution. For peptides with a net positive charge, a slightly acidic buffer can improve solubility. For those with a net negative charge, a slightly basic buffer may be necessary, but be mindful of the increased risk of degradation at higher pH. | |
| Variability Between Experimental Repeats | Adsorption of the peptide to labware. | Use low-protein-binding microcentrifuge tubes and pipette tips. Pre-rinsing pipette tips with the peptide solution can also help minimize loss due to adsorption. |
| Inaccurate peptide concentration. | Ensure accurate weighing of the lyophilized powder. Allow the vial to equilibrate to room temperature before opening to avoid moisture absorption, which can lead to weighing errors. |
Experimental Protocols & Data
Summary of Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Years | Store in a tightly sealed container, protected from light and moisture.[1][2] |
| Stock Solution | -20°C to -80°C | Months (in aliquots) | Avoid repeated freeze-thaw cycles. Use a sterile buffer with a pH of 5-6. |
| Working Solution | 4°C | Days (up to a week) | Prepare fresh if possible. Protect from light. |
Protocol: Reconstitution of Lyophilized this compound
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 20-30 minutes. This prevents moisture condensation on the cold powder.
-
Solvent Preparation: Prepare a sterile, degassed buffer (e.g., phosphate-buffered saline, pH 6.0) or sterile distilled water.
-
Dissolution: Add the desired volume of solvent to the vial to achieve the target stock concentration (e.g., 1 mM). Gently swirl or vortex to dissolve the peptide completely. Sonication can be used if necessary to break up aggregates.
-
Aliquoting and Storage: Immediately after dissolution, aliquot the stock solution into single-use, low-protein-binding vials. Store the aliquots at -20°C or -80°C.
Visualizations
This compound-Induced NK1 Receptor Signaling Pathway
This compound, as a Substance P analog, activates the NK1 receptor, a G protein-coupled receptor. This initiates several downstream signaling cascades, primarily through the Gαq/11 and Gαs proteins. The activation of phospholipase C (PLC) by Gαq/11 leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events, along with the activation of the MAPK/ERK pathway, contribute to various cellular responses, including cell proliferation and migration.[5][8][9][10][11][12]
Caption: this compound activation of the NK1 receptor and downstream signaling pathways.
Experimental Workflow: Investigating the Effect of this compound on Vascular Permeability
This diagram outlines a typical experimental workflow for studying the in vivo effects of this compound, for example, on vascular permeability in a rat model.[13]
Caption: A generalized workflow for an in vivo vascular permeability assay using this compound.
References
- 1. This compound peptide [novoprolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of pH and Excipients on Exenatide Stability in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of central and peripheral effects of this compound with the use of five tachykinin NK1 receptor antagonists in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In-Vivo Effects of Septide and Substance P
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in-vivo comparison of Septide and Substance P, two potent agonists of the neurokinin-1 (NK1) receptor. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to be an objective resource for researchers in pharmacology and drug development.
At a Glance: Key Differences and Similarities
| Feature | This compound | Substance P |
| Primary Target | NK1 Receptor | NK1 Receptor |
| Binding Site | Appears to act at a distinct site on the NK1 receptor | Binds to the classical NK1 receptor site |
| Potency | Often demonstrates higher potency in specific in-vivo models (e.g., edema formation) | Potent, but may be less so than this compound in certain assays |
| Signaling | Activates NK1 receptor signaling pathways | Activates NK1 receptor signaling pathways |
Quantitative Comparison of In-Vivo Effects
The following tables summarize quantitative data from various in-vivo studies, offering a direct comparison of the potencies and effects of this compound and Substance P.
Cardiovascular Effects in Rats (Intracerebroventricular Administration)
| Parameter | Agonist | Dose Range | Maximum Response |
| Mean Arterial Pressure (MAP) | [Sar9, Met(O2)11]SP | 10-100 pmol | Dose-dependent increase |
| This compound | 10-100 pmol | Dose-dependent increase (equipotent to [Sar9, Met(O2)11]SP) | |
| Heart Rate (HR) | [Sar9, Met(O2)11]SP | 10-100 pmol | Dose-dependent increase |
| This compound | 10-100 pmol | Dose-dependent increase (equipotent to [Sar9, Met(O2)11]SP) |
Data from a study comparing the central effects of [Sar9, Met(O2)11]SP, a Substance P analog, and this compound in unanesthetized rats.
Inflammatory Effects
Vascular Permeability in Rats (Intradermal Injection)
| Agonist | Dose Range | Effect |
| [Sar9, Met(O2)11]SP | 6.5-650 pmol | Dose-dependent increase in vascular permeability |
| This compound | 6.5-650 pmol | More potent than [Sar9, Met(O2)11]SP in increasing vascular permeability |
Edema Formation in Mice (Intradermal Injection)
| Agonist | Dose Range | Potency |
| Substance P | 30-300 pmol | - |
| This compound | 3-30 pmol | 3-10 times more potent than Substance P |
Neurological Effects
Acetylcholine Release in Rat Striatum (In-Vivo Microdialysis)
| Agonist | Dose Range | Effect |
| Substance P | 1-50 pmol/l | Dose-dependent increase in acetylcholine release |
Nociceptive Response in Mice (Intraplantar Injection)
| Agonist | Dose Range | Effect |
| Substance P | 0.1-100 pmol | Dose-dependent flexor response |
Smooth Muscle Contraction
Guinea-Pig Ileum
| Agonist | Observation |
| Substance P | Direct contractile effect on smooth muscle.[1] |
| This compound | Stimulates inhibitory neurons in addition to a direct contractile effect.[2] |
Porcine Uterus (Inflamed)
| Agonist | Dose | Effect on Amplitude | Effect on Frequency |
| Substance P | 10⁻⁶ M | Reduction | Reduction |
Signaling Pathways
Both this compound and Substance P exert their effects by activating the NK1 receptor, a G-protein coupled receptor (GPCR). This activation initiates a cascade of intracellular signaling events.
Caption: NK1 Receptor Signaling Pathway.
Experimental Workflows
This section outlines typical experimental workflows for comparing the in-vivo effects of this compound and Substance P.
Caption: Comparative In-Vivo Experimental Workflow.
Experimental Protocols
Intrathecal Injection in Rats
Intrathecal injections are used to deliver substances directly into the cerebrospinal fluid, bypassing the blood-brain barrier.
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Positioning: Place the rat in a stereotaxic frame or hold it firmly to flex the spine.
-
Injection Site: Palpate the lumbar vertebrae to identify the L5-L6 intervertebral space.
-
Injection: Insert a 30-gauge needle attached to a microsyringe at a slight angle into the intervertebral space until a slight tail-flick is observed, indicating entry into the intrathecal space.
-
Infusion: Slowly infuse the desired volume (typically 5-10 µL) of the test substance (Substance P, this compound, or vehicle).
-
Recovery: Remove the needle and allow the animal to recover from anesthesia on a warming pad.
Measurement of Plasma Extravasation in Mice
This protocol measures the leakage of plasma proteins from blood vessels, a key indicator of inflammation.
Procedure:
-
Anesthesia: Anesthetize the mouse with a suitable anesthetic.
-
Dye Injection: Inject Evans blue dye (e.g., 50 mg/kg) intravenously. The dye binds to plasma albumin.
-
Agonist Injection: After a short circulation time (e.g., 5 minutes), inject Substance P, this compound, or vehicle intradermally into the dorsal skin.
-
Incubation: Allow the agonist to take effect for a specific period (e.g., 30 minutes).
-
Euthanasia and Tissue Collection: Euthanize the animal and excise the skin at the injection sites.
-
Dye Extraction: Incubate the skin samples in formamide at 60°C for 24 hours to extract the Evans blue dye.
-
Quantification: Measure the absorbance of the formamide extracts at 620 nm using a spectrophotometer. The amount of dye is proportional to the degree of plasma extravasation.
Conclusion
Both this compound and Substance P are valuable tools for studying the NK1 receptor and its role in various physiological and pathological processes. While both are potent agonists, evidence suggests that this compound may interact with the NK1 receptor at a site distinct from Substance P, leading to differences in potency and effect in certain in-vivo models. This guide provides a foundation for researchers to understand these nuances and to design experiments that can further elucidate the specific roles of these two important neuropeptides. The provided data and protocols should aid in the objective comparison and selection of the appropriate agonist for specific research questions.
References
Septide versus other NK1 receptor agonists: a comparative analysis.
For Researchers, Scientists, and Drug Development Professionals
The neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P, is a critical player in a multitude of physiological and pathological processes, including pain transmission, inflammation, and mood regulation.[1][2] Consequently, the development of potent and selective NK1 receptor agonists is of significant interest for elucidating its function and for potential therapeutic applications. This guide provides a comparative analysis of Septide, a potent synthetic hexapeptide agonist, against other notable NK1 receptor agonists, with a focus on their pharmacological properties and the underlying experimental data.
Comparative Analysis of NK1 Receptor Agonists
This compound ([pGlu6,Pro9]Substance P(6-11)) has emerged as a particularly interesting NK1 receptor agonist due to its high potency, which is comparable to that of the endogenous ligand, Substance P (SP).[3] However, a key distinction lies in its interaction with the receptor. Evidence suggests that this compound acts at a specific subsite on the NK1 receptor that is different from the binding site for SP.[3] This has led to the proposal of a "this compound-sensitive" state of the NK1 receptor.[4]
Other significant NK1 receptor agonists include the naturally occurring tachykinin, Substance P, and the synthetic agonist GR73632. Substance P, an undecapeptide, is the principal endogenous ligand for the NK1 receptor and is widely used as a reference compound in pharmacological studies.[5][6] GR73632 is another potent and selective synthetic tachykinin NK1 receptor agonist that has been characterized for its in vivo activity.[7][8][9]
Quantitative Data Summary
The following table summarizes the binding affinity (Ki) and potency (EC50) of this compound and other key NK1 receptor agonists for the NK1 receptor. These values are critical for comparing the relative affinity and functional activity of these compounds.
| Agonist | Receptor | Species | Assay Type | Ki (nM) | EC50 (nM) | Reference |
| This compound | NK1 | Rat | Inositol Phosphate Accumulation | - | 5 ± 2 | [3] |
| NK1 | Human | [3H]-Septide Binding | - | - | [10] | |
| Substance P | NK1 | Rat | Inositol Phosphate Accumulation | - | 0.05 ± 0.02 | [3] |
| NK1 | Human | - | - | - | [6] | |
| GR73632 | NK1 | Guinea Pig | Vas Deferens Contraction | - | 2 | [8] |
| Neurokinin A | NK1 | - | Homologous Binding | 0.51 ± 0.15 (Kd) | - | [11] |
Note: Ki values represent the inhibition constant, a measure of binding affinity, where a lower value indicates higher affinity. EC50 values represent the concentration of an agonist that gives half of the maximal response, indicating potency.
Experimental Protocols
The data presented in this guide are derived from various in vitro and in vivo experimental assays. Below are detailed methodologies for key experiments commonly used to characterize NK1 receptor agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for a receptor.
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [3H]-Septide) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor agonist (e.g., this compound, Substance P).
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the Ki value of the competitor ligand.
Functional Assay: Inositol Phosphate Accumulation
This assay measures the functional activity of an agonist by quantifying the production of a second messenger, inositol phosphate, following receptor activation.
-
Cell Culture and Labeling: COS-1 cells transiently transfected with the rat NK1 receptor are cultured and labeled overnight with myo-[3H]inositol.
-
Agonist Stimulation: The cells are then stimulated with varying concentrations of the NK1 receptor agonist (e.g., this compound, Substance P) for a defined period.
-
Extraction and Separation: The reaction is stopped, and the inositol phosphates are extracted and separated using anion-exchange chromatography.
-
Quantification: The amount of radioactivity in the inositol phosphate fractions is determined by scintillation counting.
-
Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the EC50 and Emax (maximum response) values for the agonist.
Signaling Pathways and Experimental Workflows
The activation of the NK1 receptor by an agonist initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling of the receptor to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG).[5][12] This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC).
Below are diagrams illustrating the NK1 receptor signaling pathway and a typical experimental workflow for comparing NK1 receptor agonists.
Caption: NK1 Receptor Signaling Pathway.
References
- 1. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 2. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 3. This compound: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GR 73,632 and [Glu(OBzl)11]substance P are selective agonists for the this compound-sensitive tachykinin NK1 receptor in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Substance P and the Neurokinin-1 Receptor: The New CRF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spinal actions of GR73632, a novel tachykinin NK1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GR 73632 | NK1 Receptors | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and neurokinin A are high-affinity ligands on the NK-1 receptor: evidence from homologous versus heterologous binding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Unraveling the Complex Interplay: A Comparative Analysis of Septide and NK1 Receptor Antagonists
A deep dive into the cross-validation of Septide's effects against Neurokinin-1 (NK1) receptor antagonists reveals a distinct pharmacological profile for this potent agonist, suggesting an interaction with the NK1 receptor that is different from its natural ligand, Substance P (SP). This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, supported by experimental data and detailed protocols to illuminate the nuanced relationship between this compound and various NK1 receptor antagonists.
This compound, a synthetic hexapeptide analog of Substance P, has been shown to be a potent functional agonist of the NK1 receptor.[1] However, it exhibits a curious discrepancy in its binding affinity compared to SP, leading to hypotheses of a specific "this compound-sensitive" receptor subtype or a distinct binding site on the NK1 receptor itself.[1][2][3] Cross-validation studies using selective NK1 receptor antagonists are crucial for elucidating these mechanisms and provide a framework for the development of more targeted therapeutics.
Comparative Efficacy of NK1 Receptor Antagonists
Experimental evidence consistently demonstrates that while NK1 receptor antagonists can block the effects of this compound, their potency and mode of inhibition often differ from their action against Substance P. This suggests that the conformational state of the NK1 receptor induced by this compound may be different from that induced by SP.
One key study using rat recombinant NK1 receptors expressed in COS-1 cells showed that the non-peptide antagonist RP 67580 competitively inhibited SP-induced inositol phosphate accumulation. In contrast, it inhibited this compound-induced responses in an uncompetitive manner.[1] This fundamental difference in the mechanism of antagonism underscores the unique interaction of this compound with the NK1 receptor.
Further in vivo studies in rats have reinforced these findings. The antagonists LY303870 and RP67580 were found to be significantly more potent in inhibiting the central effects of this compound compared to the SP analog [Sar9, Met(O2)11]SP.[4][5]
Below is a summary of quantitative data from key studies, highlighting the differential effects of various NK1 receptor antagonists on responses induced by this compound and Substance P or its analogs.
| Agonist | Antagonist | Cell Line/Model | Measured Effect | Agonist EC50/Potency | Antagonist Ki/IC50/ID50 | Citation |
| Substance P | RP 67580 | COS-1 cells | Inositol Phosphate Accumulation | 0.05 ± 0.02 nM | 13 ± 2 nM (KB) | [1] |
| This compound | RP 67580 | COS-1 cells | Inositol Phosphate Accumulation | 5 ± 2 nM | 1.5 ± 0.2 nM (KB*) | [1] |
| Substance P | CP96,345 | U373 MG cells | Interleukin-6 Release | 15.6 ± 3.6 nM | 6.7 ± 1.3 nM (IC50) | [6] |
| This compound | CP96,345 | U373 MG cells | Interleukin-6 Release | 13.8 ± 3.2 nM | 0.2 ± 0.06 nM (IC50) | [6] |
| Substance P | GR82,334 | U373 MG cells | Interleukin-6 Release | 15.6 ± 3.6 nM | 1.95 ± 0.4 µM (IC50) | [6] |
| This compound | GR82,334 | U373 MG cells | Interleukin-6 Release | 13.8 ± 3.2 nM | 70 ± 18 nM (IC50) | [6] |
| [Sar9, Met(O2)11]SP | LY303870 | Rat (in vivo) | Vascular Permeability | 650 pmol | >65 nmol | [5] |
| This compound | LY303870 | Rat (in vivo) | Vascular Permeability | 65 pmol | 6.5 nmol | [5] |
| [Sar9, Met(O2)11]SP | LY306740 | Rat (in vivo) | Vascular Permeability | 650 pmol | 650 pmol | [5] |
| This compound | LY306740 | Rat (in vivo) | Vascular Permeability | 65 pmol | 65 pmol | [5] |
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for the key experiments are provided below.
Inositol Phosphate Accumulation Assay in COS-1 Cells
-
Cell Culture and Transfection: COS-1 cells are transiently transfected with the rat recombinant NK1 receptor using a suitable transfection reagent. Sham-transfected cells are used as a negative control.
-
Metabolic Labeling: Twenty-four hours post-transfection, cells are incubated for 24 hours with inositol-free Dulbecco's modified Eagle's medium containing myo-[3H]inositol to label the cellular phosphoinositide pools.
-
Agonist and Antagonist Treatment: Cells are pre-incubated with or without the NK1 receptor antagonist (e.g., RP 67580) for a specified time. Subsequently, cells are stimulated with varying concentrations of the agonist (Substance P or this compound) for a defined period.
-
Extraction and Quantification: The reaction is terminated, and inositol phosphates are extracted using perchloric acid. The extracts are neutralized, and the total inositol phosphates are separated by anion-exchange chromatography. The radioactivity is then quantified by liquid scintillation counting.
-
Data Analysis: The concentration-response curves are fitted to a sigmoidal dose-response equation to determine the EC50 values. Antagonist inhibition constants (KB or KB*) are calculated using appropriate pharmacological models (e.g., Schild analysis for competitive antagonism).[1]
Interleukin-6 Release Assay in U373 MG Human Astrocytoma Cells
-
Cell Culture: U373 MG cells are cultured in a suitable medium until they reach a desired confluency.
-
Agonist and Antagonist Incubation: The cells are incubated for 18 hours with varying concentrations of the agonist (Substance P or this compound) in the presence or absence of the NK1 receptor antagonist (e.g., CP96,345 or GR82,334).
-
Supernatant Collection: After the incubation period, the cell culture supernatants are collected.
-
ELISA for IL-6: The concentration of interleukin-6 (IL-6) in the supernatants is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The amount of IL-6 release is plotted against the agonist concentration to generate dose-response curves and determine Emax and EC50 values. The inhibitory potency of the antagonists is expressed as IC50 values.[6]
In Vivo Vascular Permeability Assay in Rats
-
Animal Preparation: Anesthetized rats are used for this procedure.
-
Dye Administration: Evans blue dye, which binds to plasma albumin, is injected intravenously.
-
Intradermal Injections: Equipotent doses of the NK1 receptor agonists ([Sar9, Met(O2)11]SP or this compound) are injected intradermally at different sites on the shaved dorsal skin. NK1 receptor antagonists are administered systemically or co-injected with the agonists.
-
Measurement of Dye Extravasation: After a set period, the animals are euthanized, and the skin sites are biopsied. The extravasated Evans blue dye is extracted from the skin samples using a suitable solvent (e.g., formamide).
-
Quantification: The amount of extracted dye is quantified spectrophotometrically. The increase in vascular permeability is proportional to the amount of dye extravasation.
-
Data Analysis: The dose-dependent inhibition of agonist-induced vascular permeability by the antagonists is determined, and ID50 values are calculated.[5]
Signaling Pathways and Experimental Workflow
The interaction of this compound and NK1 receptor antagonists with the NK1 receptor triggers a cascade of intracellular events. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for cross-validation studies.
Caption: NK1 Receptor Signaling Pathway Activation and Blockade.
Caption: General Experimental Workflow for Cross-Validation.
References
- 1. This compound: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Glp6,Pro9] Substance P (6-11)/Septide - SB PEPTIDE [sb-peptide.com]
- 3. A "this compound-sensitive" receptor is not involved in tachykinin-mediated secretory and inositol phosphate responses in rat parotid gland: are several transduction pathways involved after the stimulation of the NK1 receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of central and peripheral effects of this compound with the use of five tachykinin NK1 receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of central and peripheral effects of this compound with the use of five tachykinin NK1 receptor antagonists in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different susceptibility to neurokinin 1 receptor antagonists of substance P and this compound-induced interleukin-6 release from U373 MG human astrocytoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword of NK1 Receptor Modulation: A Comparative Analysis of Septide and Novel Therapeutic Compounds in Inflammatory Disorders
For Immediate Release
In the landscape of therapeutic development for inflammatory conditions such as sepsis and neuroinflammation, the Neurokinin-1 (NK1) receptor has emerged as a critical, albeit complex, target. This guide provides a comparative analysis of the potent NK1 receptor agonist, Septide, against novel therapeutic compounds, primarily NK1 receptor antagonists. By examining their opposing effects on the same signaling pathway, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the therapeutic potential of modulating this pathway.
This compound, a synthetic peptide, is a high-affinity agonist for the NK1 receptor, mimicking the actions of the endogenous ligand, Substance P (SP).[1][2] While historically a valuable tool for elucidating the physiological roles of the NK1 receptor, its pro-inflammatory effects highlight the detrimental consequences of sustained receptor activation in pathological states. In contrast, a new generation of therapeutic compounds, predominantly NK1 receptor antagonists, are being investigated for their ability to mitigate the inflammatory cascade driven by the SP-NK1R signaling axis.
The Role of the NK1 Receptor in Inflammation
The NK1 receptor, a G protein-coupled receptor, is widely expressed throughout the nervous and immune systems.[3] Its activation by Substance P triggers a cascade of intracellular events leading to neurogenic inflammation, characterized by vasodilation, increased vascular permeability, and the recruitment of inflammatory cells.[3][4] This pathway is a key contributor to the pathophysiology of both sepsis and neuroinflammation.
This compound and Substance P: The Pro-Inflammatory Agonists
In vivo studies have demonstrated that this compound is a potent inducer of plasma protein extravasation and increases vascular permeability, key hallmarks of inflammation.[5][6] It has been shown to be at least ten times more potent than another NK1 receptor agonist, [Sar9, Met(O2)11]SP, in increasing vascular permeability.[5] These effects are mediated through its direct action on the NK1 receptor.
Substance P, the natural ligand for the NK1 receptor, has been shown to play a detrimental role in sepsis. Studies using mouse models of sepsis have demonstrated that suppressing the SP-NK1R signaling pathway, either through genetic deletion of the Tac1 gene (which encodes for Substance P) or by using NK1R antagonists, significantly mitigates sepsis-associated acute inflammatory injury in the liver and lungs.[7] In a model of staphylococcal sepsis, mice lacking the NK1 receptor (NK-1R-/-) exhibited a higher mortality rate and more severe arthritis compared to wild-type mice, indicating that blocking SP signaling can lead to less efficient bacterial clearance.[4] However, in other models, suppressing the SP-NK1R cascade has been shown to protect against sepsis-induced organ damage by reducing the inflammatory response.[7] This highlights the complex role of this pathway in the host response to infection.
Novel Therapeutic Compounds: NK1 Receptor Antagonists
The detrimental effects of excessive NK1 receptor activation have led to the development of numerous NK1 receptor antagonists. These compounds represent a novel therapeutic strategy for a range of inflammatory and other conditions.[8][9] While initially investigated for depression and anxiety, their potent anti-emetic properties have led to the clinical approval of drugs like Aprepitant for chemotherapy-induced nausea and vomiting.[10][11][12]
Preclinical studies have demonstrated the efficacy of NK1 receptor antagonists in models of sepsis and neuroinflammation. By blocking the binding of Substance P to its receptor, these antagonists can reduce pro-inflammatory cytokine production, decrease vascular permeability, and limit the infiltration of inflammatory cells into tissues.[3][13]
Comparative Efficacy Data
The following table summarizes the comparative effects of the NK1 receptor agonist (this compound/Substance P) and NK1 receptor antagonists in preclinical models of inflammation.
| Parameter | This compound / Substance P (Agonist) | Novel NK1 Receptor Antagonists | Reference |
| Vascular Permeability | Potently increases vascular permeability. | Inhibit increases in vascular permeability. | [5][14] |
| Inflammatory Cell Infiltration | Promotes leukocyte infiltration. | Reduces leukocyte infiltration. | [15] |
| Pro-inflammatory Cytokine Levels (e.g., IL-1β, IL-6, TNF-α) | Upregulates pro-inflammatory cytokines. | Attenuates the increase in pro-inflammatory cytokines. | [7] |
| Sepsis-Associated Organ Injury | Exacerbates organ injury in some models. | Mitigates organ injury. | [7] |
| Neuroinflammation | Contributes to neuroinflammatory processes. | Show promise in reducing neuroinflammation. | [13][16] |
Experimental Protocols
Cecal Ligation and Puncture (CLP) Model of Sepsis
The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.[17][18]
-
Anesthesia: Mice are anesthetized using isoflurane or a ketamine/xylazine cocktail.[17]
-
Laparotomy: A midline incision is made to expose the cecum.[18]
-
Ligation: The cecum is ligated below the ileocecal valve. The amount of cecum ligated can be varied to modulate the severity of sepsis.[17]
-
Puncture: The ligated cecum is punctured one or more times with a sterile needle of a specific gauge.[17]
-
Cecal Content Extrusion: A small amount of fecal content may be extruded to ensure peritoneal contamination.
-
Closure: The cecum is returned to the peritoneal cavity, and the abdominal wall and skin are closed in layers.
-
Fluid Resuscitation: Mice receive subcutaneous or intraperitoneal injections of sterile saline for fluid resuscitation.[18]
-
Monitoring: Animals are monitored for signs of sepsis, including changes in body temperature, activity levels, and survival.[7]
Lipopolysaccharide (LPS) Induced Neuroinflammation Model
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is commonly used to model neuroinflammation.[19][20]
-
Animal Model: C57BL/6 mice are commonly used.
-
LPS Administration: LPS from E. coli is dissolved in sterile saline and administered via intraperitoneal (i.p.) injection. Doses can range from low to high to induce varying degrees of systemic and neuroinflammation.[19]
-
Tissue Collection: At specified time points post-injection, mice are euthanized, and brain tissue is collected.
-
Analysis of Neuroinflammation:
-
Cytokine and Chemokine Analysis: Brain homogenates are analyzed for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines using techniques like multiplex immunoassays.[2]
-
Immunohistochemistry: Brain sections are stained for markers of microglial and astrocyte activation (e.g., Iba1, GFAP).
-
Gene Expression Analysis: RNA is extracted from brain tissue to quantify the expression of inflammatory genes via RT-qPCR.
-
Signaling Pathways and Experimental Workflows
Caption: NK1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Sepsis Model.
Conclusion
The comparative analysis of this compound and novel NK1 receptor antagonists underscores the therapeutic potential of targeting the Substance P/NK1R signaling pathway in inflammatory diseases. While this compound and Substance P exemplify the pro-inflammatory consequences of receptor activation, the growing body of evidence supporting the efficacy of NK1 receptor antagonists in preclinical models of sepsis and neuroinflammation offers a promising avenue for the development of new therapeutic strategies. Further research, including well-designed clinical trials, is warranted to translate these preclinical findings into effective treatments for patients suffering from these debilitating conditions.
References
- 1. Mouse models of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioradiations.com [bioradiations.com]
- 3. mdpi.com [mdpi.com]
- 4. The impact of substance P signalling on the development of experimental staphylococcal sepsis and arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of central and peripheral effects of this compound with the use of five tachykinin NK1 receptor antagonists in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Demonstration of a 'this compound-sensitive' inflammatory response in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. Potential therapeutic targets for neurokinin-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurokinin-1 receptor antagonists as novel antidepressants: trials and tribulations | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. Aprepitant--a novel NK1-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 14. Characterization of central and peripheral effects of this compound with the use of five tachykinin NK1 receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Substance P Promotes Leukocyte Infiltration in the Liver and Lungs of Mice with Sepsis: A Key Role for Adhesion Molecules on Vascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inducing Experimental Polymicrobial Sepsis by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advances in Rodent Experimental Models of Sepsis [mdpi.com]
- 19. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
Comparative Potency of Septide Across Species: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of Septide, a selective tachykinin NK1 receptor agonist, across various species. The data presented is compiled from in vitro and in vivo studies to assist researchers in understanding its pharmacological profile and to aid in the design of future experiments.
Executive Summary
This compound exhibits high potency at the neurokinin-1 (NK1) receptor, but its efficacy varies significantly across different species and experimental models. This guide summarizes the available quantitative data on this compound's potency, details the experimental protocols used to generate this data, and provides visual representations of its signaling pathway and experimental workflows. Notably, this compound demonstrates picomolar to nanomolar potency in functional assays, with observed differences in activity between rodents (rat, guinea pig) and human recombinant receptors.
Comparative Potency of this compound
The following table summarizes the potency of this compound in various species and experimental systems, as measured by half-maximal effective concentration (EC50) or binding affinity (Kd).
| Species | Assay System | Measured Parameter | Potency | Citation |
| Guinea Pig | Isolated ileum circular muscle contraction | EC50 | 36 pM | |
| Rat | Recombinant NK1 receptor (in COS-1 cells) | EC50 (Inositol Phosphate Accumulation) | 5 ± 2 nM | [1] |
| Human | Recombinant NK1 receptor (in CHO cells) | EC50 (Inositol Phosphate Accumulation) | Potent (nanomolar range) | |
| Not Specified | Cloned NK1 receptor (in COS-7 cells) | Kd (Binding Affinity) | 0.55 ± 0.03 nM | |
| Human | Astrocytoma cell line (U373 MG) | EC50 (IL-6 Release) | 13.8 ± 3.2 nM | |
| Rat | In vivo vascular permeability | Qualitative | ~10-fold more potent than [Sar⁹, Met(O₂)¹¹]SP | |
| Guinea Pig | In vivo locomotor hyperactivity | Qualitative | Most potent among NK1 agonists tested |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of new studies.
In Vitro Guinea Pig Ileum Contraction Assay
This assay measures the contractile response of guinea pig ileal smooth muscle to this compound.
-
Tissue Preparation: Male Dunkin-Hartley guinea pigs (250-350 g) are euthanized, and the terminal ileum is dissected and placed in Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1) gassed with 95% O2 and 5% CO2.
-
Muscle Strip Mounting: Longitudinal muscle strips (approximately 1.5 cm in length) are mounted in organ baths containing Krebs-Henseleit solution at 37°C. The tissues are connected to isometric force transducers for continuous recording of muscle tension.
-
Equilibration: Tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with the bathing solution being changed every 15 minutes.
-
Cumulative Concentration-Response Curve: this compound is added to the organ baths in a cumulative manner, with each subsequent concentration added only after the response to the previous concentration has reached a plateau.
-
Data Analysis: The contractile responses are measured as the increase in tension from the baseline. The EC50 value, representing the concentration of this compound that produces 50% of the maximal contractile response, is calculated by fitting the concentration-response data to a sigmoidal curve using appropriate software.
Inositol Phosphate Accumulation Assay
This assay quantifies the production of inositol phosphates (IPs) in response to NK1 receptor activation by this compound in cultured cells.
-
Cell Culture and Transfection: Chinese Hamster Ovary (CHO) or COS-1 cells are cultured in appropriate media. For recombinant receptor assays, cells are transiently transfected with a plasmid encoding the human or rat NK1 receptor.
-
Cell Labeling: Cells are incubated overnight in inositol-free medium containing [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
Stimulation: The labeled cells are washed and then incubated with various concentrations of this compound in the presence of LiCl (which inhibits inositol monophosphatase, leading to the accumulation of IPs).
-
Extraction of Inositol Phosphates: The reaction is terminated by the addition of a strong acid (e.g., perchloric acid). The cell lysates are then neutralized.
-
Purification and Quantification: The accumulated [³H]-inositol phosphates are separated from free [³H]-inositol using anion-exchange chromatography. The radioactivity of the eluted IP fraction is measured by liquid scintillation counting.
-
Data Analysis: The amount of [³H]-IPs produced is plotted against the concentration of this compound, and the EC50 value is determined using non-linear regression analysis.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes described, the following diagrams have been generated using Graphviz (DOT language).
References
A comparative study of the signal transduction pathways activated by Septide and other tachykinins.
Published: November 13, 2025
This guide provides a detailed comparison of the signal transduction pathways activated by the synthetic tachykinin agonist, Septide, versus endogenous tachykinins like Substance P (SP). It is intended for researchers, scientists, and drug development professionals investigating G-protein coupled receptor (GPCR) signaling, particularly within the tachykinin system. The content synthesizes experimental data to highlight the unique pharmacological profile of this compound.
Introduction to Tachykinins and this compound
Tachykinins are a family of neuropeptides characterized by a conserved C-terminal sequence (-Phe-X-Gly-Leu-Met-NH₂), which is essential for receptor activation.[1] The major mammalian tachykinins include Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), which are derived from the alternate processing of three Tac genes.[1][2] These peptides interact with three primary neurokinin (NK) receptors—NK1, NK2, and NK3—which are all members of the GPCR superfamily.[3][4] Tachykinin signaling is implicated in a vast range of physiological processes, including pain transmission, inflammation, smooth muscle contraction, and epithelial secretion.[1][3]
This compound, the hexapeptide [pGlu⁶,Pro⁹]substance P(6-11), is a potent agonist for the NK1 receptor.[5] Its discovery and subsequent characterization have revealed a fascinating pharmacological puzzle. While this compound can elicit functional responses with a potency comparable to SP, it is a remarkably poor competitor in radioligand binding assays against labeled SP.[5][6] This has led to the hypothesis that this compound may activate the NK1 receptor through a distinct binding site or by stabilizing a unique receptor conformation, leading to potentially different downstream signaling events.[5][6][7]
Signal Transduction Pathways: A Comparative Overview
Tachykinin receptors, including the NK1 receptor, primarily couple to Gq and Gs G-proteins to initiate intracellular signaling cascades.[4][8]
-
The Gq/Phospholipase C Pathway: The canonical pathway for tachykinin receptors involves the activation of the Gq protein.[8] This stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][2][9] IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[1][10] Both this compound and Substance P are potent activators of this pathway, stimulating the accumulation of inositol phosphates and subsequent calcium mobilization.[5]
-
The Gs/Adenylyl Cyclase Pathway: Activation of the NK1 receptor can also lead to the stimulation of adenylyl cyclase via the Gs protein, resulting in the accumulation of cyclic AMP (cAMP) and the activation of protein kinase A (PKA).[1][2] Interestingly, studies suggest that some ligands may exhibit bias toward one pathway over the other. For instance, while SP potently activates both Gq and Gs signaling, NKA and truncated SP analogs show weaker agonism for the Gs pathway.[11][12] This suggests that different agonists binding to the same receptor can produce distinct intracellular responses.
Below is a generalized diagram of the primary signaling pathways activated by tachykinin receptors.
Caption: General Tachykinin Receptor Signaling Pathways.
Quantitative Performance Data: this compound vs. Substance P
Experimental data highlight the unique pharmacology of this compound. While it is a potent functional agonist, its binding affinity for the SP site on the NK1 receptor is significantly lower. This suggests an alternative mode of receptor activation.
| Parameter | Agonist | Cell Line | Assay Type | Value | Reference |
| Functional Potency (EC₅₀) | Substance P | COS-1 (rat NK1R) | Inositol Phosphate | 0.05 ± 0.02 nM | [5] |
| This compound | COS-1 (rat NK1R) | Inositol Phosphate | 5 ± 2 nM | [5] | |
| Substance P | U373 MG (human) | IL-6 Release | 15.6 ± 3.6 nM | [13] | |
| This compound | U373 MG (human) | IL-6 Release | 13.8 ± 3.2 nM | [13] | |
| Binding Affinity (Kᵢ) | Substance P | U373 MG (human) | [³H][Sar⁹,Met(O₂)¹¹]SP | 0.28 ± 0.1 nM | [13] |
| This compound | U373 MG (human) | [³H][Sar⁹,Met(O₂)¹¹]SP | 14.2 ± 5.0 nM | [13] | |
| This compound | COS-1 (rat NK1R) | [³H]SP Binding | 2900 ± 600 nM | [5] |
Table 1: Comparative quantitative data for Substance P and this compound at the NK1 receptor.
The data clearly show that while this compound's functional potency (EC₅₀) can be comparable to SP, its binding affinity (Kᵢ) for the classical SP binding site is several orders of magnitude weaker.[5][13] This discrepancy supports the model of an alternative binding site or activation mechanism for this compound.
Caption: Model of this compound and SP binding to the NK1 receptor.
Experimental Protocols
The functional activity of tachykinin receptor agonists is primarily assessed by measuring the downstream products of Gq or Gs protein activation. Key methodologies include inositol phosphate accumulation assays and intracellular calcium flux assays.
This assay quantifies the activation of the Gq pathway by measuring the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of IP₃.[14][15] The use of lithium chloride (LiCl) is crucial as it inhibits inositol monophosphatase, the enzyme that degrades IP₁, leading to its accumulation upon receptor activation.[15][16]
Protocol Outline:
-
Cell Culture: Plate cells expressing the NK1 receptor (e.g., CHO-NK1R or U373 MG) in a 96-well or 384-well plate and culture overnight.
-
Agonist Preparation: Prepare serial dilutions of tachykinin agonists (this compound, Substance P) in a stimulation buffer containing LiCl.
-
Cell Stimulation: Remove culture medium from cells and add the agonist dilutions. Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP₁ accumulation.
-
Cell Lysis & Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents. These typically consist of an IP₁-d2 acceptor and an anti-IP₁-cryptate donor.[17]
-
Data Acquisition: After incubation (e.g., 1 hour at room temperature), read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of IP₁ produced.
-
Analysis: Calculate EC₅₀ values by fitting the data to a four-parameter logistic curve.
Caption: Experimental workflow for the IP-One HTRF assay.
This method provides a real-time measurement of intracellular Ca²⁺ concentration changes following receptor activation. It relies on calcium-sensitive fluorescent dyes that are loaded into the cells.[10][18]
Protocol Outline:
-
Cell Culture: Plate cells expressing the NK1 receptor in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fura-2/AM or Fluo-4 AM). Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells and be de-esterified.
-
Baseline Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Agonist Addition: The instrument automatically injects the agonist solutions into the wells while continuously reading the fluorescence.
-
Data Acquisition: Monitor the change in fluorescence intensity over time (typically 1-3 minutes) to capture the transient calcium spike.
-
Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot dose-response curves to determine EC₅₀ values.
Caption: Experimental workflow for a calcium flux assay.
Conclusion
This compound presents a unique case in tachykinin pharmacology. It is a potent functional agonist of the NK1 receptor, capable of activating the canonical Gq/PLC/Ca²⁺ signaling pathway with an efficacy similar to the endogenous ligand, Substance P.[5] However, its low binding affinity for the orthosteric SP binding site strongly suggests that it activates the receptor through an alternative mechanism, possibly via an allosteric site or by stabilizing a distinct active conformation of the receptor.[5][7] This differential engagement could potentially lead to biased signaling, favoring certain downstream pathways over others, a phenomenon of growing interest in GPCR drug discovery. Further research is needed to fully elucidate the molecular interactions between this compound and the NK1 receptor and to explore the full spectrum of its downstream signaling profile compared to other tachykinins.
References
- 1. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic [frontiersin.org]
- 3. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its | ClinicSearch [clinicsearchonline.org]
- 4. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of central and peripheral effects of this compound with the use of five tachykinin NK1 receptor antagonists in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A "this compound-sensitive" receptor is not involved in tachykinin-mediated secretory and inositol phosphate responses in rat parotid gland: are several transduction pathways involved after the stimulation of the NK1 receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tachykinin-1 receptor stimulates proinflammatory gene expression in lung epithelial cells through activation of NF-kappaB via a G(q)-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. innoprot.com [innoprot.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Different susceptibility to neurokinin 1 receptor antagonists of substance P and this compound-induced interleukin-6 release from U373 MG human astrocytoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Single-Cell Calcium Imaging for Studying the Activation of Calcium Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Interaction of Septide with the NK1 Receptor: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ligands and their receptors is paramount. The Neurokinin-1 (NK1) receptor, a key player in pain, inflammation, and mood regulation, presents a fascinating case study with its varied ligands. While Substance P (SP) is its primary endogenous agonist, the synthetic peptide Septide exhibits a unique binding and functional profile that challenges classical receptor theory and opens new avenues for therapeutic intervention.
This guide provides a detailed comparison of the binding and functional characteristics of this compound at the NK1 receptor relative to other well-characterized ligands, supported by experimental data and methodologies.
Unraveling a Paradoxical Binding Affinity
A striking difference between this compound and the natural ligand Substance P lies in their binding affinities as determined by various assay formats. While this compound is a potent functional agonist, in some cases equipotent to SP, it is a remarkably poor competitor in radioligand binding assays using labeled SP.[1][2] This discrepancy has led to the hypothesis that this compound may bind to a distinct site on the NK1 receptor or that the receptor can adopt different conformations, one of which is "this compound-sensitive".[3][4][5]
Homologous binding assays, where radiolabeled this compound is used, have demonstrated its high-affinity binding to the NK1 receptor.[6] This suggests that the conformation of the receptor induced by or available to this compound is different from that recognized by Substance P in traditional heterologous competition assays.
Comparative Binding Affinities of NK1 Receptor Ligands
| Ligand | Assay Type | Radioligand | Preparation | Species | Ki (nM) | Kd (nM) | Reference |
| Substance P | Competition | [3H]SP | COS-1 cell membranes | Rat | 10 ± 4 | [1] | |
| Substance P | Competition | [3H][Sar9,Met(O2)11]SP | U373 MG cells | Human | 0.28 ± 0.1 | [2] | |
| This compound | Competition | [3H]SP | COS-1 cell membranes | Rat | 2900 ± 600 | [1] | |
| This compound | Competition | [3H][Sar9,Met(O2)11]SP | U373 MG cells | Human | 14.2 ± 5.0 | [2] | |
| This compound | Homologous | [125I]this compound | COS-7 cells | 0.55 ± 0.03 | [6] | ||
| Neurokinin A | Homologous | [125I]NKA | COS-7 cells | 0.51 ± 0.15 | [6] | ||
| Aprepitant | Competition | Human NK1 Receptor | Human | 0.12 | [7] | ||
| Rolapitant | Competition | Human NK1 Receptor | Human | 0.66 | [7] | ||
| Netupitant | Competition | Human NK1 Receptor | Human | 1.0 | [7] |
Functional Potency: A Tale of Two Agonists
Functionally, this compound acts as a full agonist at the NK1 receptor, capable of eliciting maximal responses comparable to those of Substance P in various assays, such as inositol phosphate accumulation and interleukin-6 release.[1][2] However, the concentrations required to elicit these responses can differ, highlighting subtleties in their mechanisms of action.
Comparative Functional Potencies of NK1 Receptor Agonists
| Ligand | Functional Assay | Cell Line | Species | EC50 (nM) | Reference |
| Substance P | Inositol Phosphate Accumulation | COS-1 cells | Rat | 0.05 ± 0.02 | [1] |
| This compound | Inositol Phosphate Accumulation | COS-1 cells | Rat | 5 ± 2 | [1] |
| Substance P | Interleukin-6 Release | U373 MG cells | Human | 15.6 ± 3.6 | [2] |
| This compound | Interleukin-6 Release | U373 MG cells | Human | 13.8 ± 3.2 | [2] |
Differential Antagonism: Further Evidence for a Unique Interaction
The divergent nature of this compound's interaction with the NK1 receptor is further underscored by the differential effects of NK1 receptor antagonists. Non-peptide antagonists like RP 67580 and CP96,345, as well as peptide antagonists, exhibit different potencies when inhibiting the functional responses induced by Substance P versus this compound.[2][8] For instance, some antagonists are significantly more potent at blocking this compound-induced effects, suggesting that the antagonist-bound conformation of the receptor is more effective at preventing the actions of this compound.[2][9]
Comparative Antagonist Potencies against SP- and this compound-Induced Responses
| Antagonist | Agonist | Functional Assay | Cell Line | IC50 (nM) | Reference |
| CP96,345 | Substance P | Interleukin-6 Release | U373 MG cells | 6.7 ± 1.3 | [2] |
| CP96,345 | This compound | Interleukin-6 Release | U373 MG cells | 0.2 ± 0.06 | [2] |
| GR82,334 | Substance P | Interleukin-6 Release | U373 MG cells | 1950 ± 400 | [2] |
| GR82,334 | This compound | Interleukin-6 Release | U373 MG cells | 70 ± 18 | [2] |
Signaling Pathways: A Glimpse into Biased Agonism
The NK1 receptor, a G protein-coupled receptor (GPCR), primarily signals through Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium.[3] It can also couple to Gs proteins, stimulating adenylyl cyclase and cAMP production.[10] The distinct binding modes of different ligands raise the possibility of biased agonism, where a ligand preferentially activates one signaling pathway over another. While Substance P can activate both Gq and Gs pathways, Neurokinin A (NKA) shows a preference for Gq signaling.[10] The specific signaling signature of this compound remains an area of active investigation, but its unique interaction with the receptor suggests it may also exhibit a biased signaling profile.
Caption: NK1 receptor signaling pathways activated by different ligands.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki or Kd) of ligands for the NK1 receptor.
General Protocol (Competition Assay):
-
Membrane Preparation: Cells expressing the NK1 receptor (e.g., CHO or COS cells) are harvested and homogenized in a suitable buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.
-
Incubation: A fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [3H]Substance P) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor ligand (e.g., this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. Unbound radioligand is washed away.
-
Detection: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[11]
Homologous Assay: The protocol is similar, but a radiolabeled version of the ligand of interest (e.g., [125I]this compound) is used, and its binding is competed with increasing concentrations of the same unlabeled ligand to determine the Kd.
Caption: General workflow for a radioligand binding assay.
Functional Assays: Inositol Phosphate Accumulation
Objective: To measure the activation of the Gq signaling pathway by NK1 receptor agonists.
Protocol:
-
Cell Culture: Cells expressing the NK1 receptor are cultured in appropriate media.
-
Labeling: Cells are incubated with myo-[3H]inositol to label the cellular phosphoinositide pools.
-
Stimulation: The labeled cells are washed and then stimulated with varying concentrations of the agonist (e.g., Substance P or this compound) in the presence of LiCl (to inhibit inositol monophosphatase).
-
Extraction: The reaction is stopped, and the inositol phosphates are extracted from the cells.
-
Separation: The different inositol phosphate species are separated using anion-exchange chromatography.
-
Quantification: The radioactivity in the inositol phosphate fractions is measured by liquid scintillation counting.
-
Data Analysis: Dose-response curves are generated, and the EC50 values are calculated.
Caption: Workflow for an inositol phosphate accumulation assay.
Conclusion
The binding of this compound to the NK1 receptor represents a significant departure from that of the endogenous ligand, Substance P. Its high functional potency, coupled with low affinity in traditional competition binding assays and differential sensitivity to antagonists, strongly suggests a unique mode of interaction. This could involve an allosteric binding site, the stabilization of a distinct receptor conformation, or the existence of NK1 receptor subtypes. These differences provide a valuable pharmacological tool to probe the complexities of NK1 receptor function and offer a potential blueprint for the design of novel, functionally selective therapeutics. Further investigation into the specific signaling pathways preferentially activated by this compound will be crucial in fully elucidating its unique pharmacological profile.
References
- 1. This compound: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different susceptibility to neurokinin 1 receptor antagonists of substance P and this compound-induced interleukin-6 release from U373 MG human astrocytoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound and neurokinin A are high-affinity ligands on the NK-1 receptor: evidence from homologous versus heterologous binding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Characterization of central and peripheral effects of this compound with the use of five tachykinin NK1 receptor antagonists in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of central and peripheral effects of this compound with the use of five tachykinin NK1 receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Replicating key findings from foundational Septide research papers.
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of key findings from foundational research on Septide, a selective tachykinin NK1 receptor agonist. The data, experimental protocols, and signaling pathway information are derived from seminal studies to facilitate the replication and extension of this important research.
This guide summarizes quantitative data from key studies in structured tables, offers detailed experimental methodologies, and presents signaling pathways and experimental workflows as diagrams for enhanced clarity and reproducibility.
Comparative Efficacy of this compound and [Sar⁹, Met(O₂)¹¹]SP
Foundational in vivo research has characterized the distinct pharmacological profile of this compound by comparing its effects to the well-established NK1 receptor agonist, [Sar⁹, Met(O₂)¹¹]SP. The following tables summarize the comparative data on their effects on mean arterial pressure (MAP), heart rate (HR), behavioral responses, and vascular permeability in rats.
Cardiovascular and Behavioral Effects
Intracerebroventricular (i.c.v.) administration of both this compound and [Sar⁹, Met(O₂)¹¹]SP resulted in dose-dependent increases in MAP and HR. While equipotent in their cardiovascular effects, the time-course of these effects differed.[1][2] Behaviorally, both agonists induced face washing and sniffing, but only [Sar⁹, Met(O₂)¹¹]SP prompted grooming.[1][2]
| Agonist (i.c.v. Dose) | Mean Arterial Pressure (MAP) Increase (mmHg) | Heart Rate (HR) Increase (beats min⁻¹) | Face Washing Score (max 120) | Sniffing Score (max 120) | Grooming Score (max 120) |
| [Sar⁹, Met(O₂)¹¹]SP | |||||
| 10 pmol | 6 ± 3 | 63 ± 24 | Not significant | Not significant | Not significant |
| 25 pmol | 15 ± 2 | 98 ± 15 | ~20 | ~40 | ~20 |
| 65 pmol | 20 ± 3 | 115 ± 20 | ~25 | ~50 | ~25 |
| 100 pmol | 25 ± 3 | 133 ± 18 | ~30 | ~60 | ~30 |
| This compound | |||||
| 10 pmol | 10 ± 1 | 44 ± 10 | ~15 | ~35 | 0 |
| 25 pmol | 18 ± 2 | 91 ± 12 | ~20 | ~45 | 0 |
| 65 pmol | 21 ± 4 | 85 ± 15 | ~25 | ~50 | 0 |
| 100 pmol | 21 ± 5 | 70 ± 18 | ~25 | ~50 | 0 |
Data extracted from Couture et al. (1998).[1]
Vascular Permeability
Intradermal (i.d.) injection of this compound demonstrated significantly higher potency in increasing vascular permeability compared to [Sar⁹, Met(O₂)¹¹]SP.[1][2]
| Agonist (i.d. Dose) | Increase in Vascular Permeability (µl) |
| [Sar⁹, Met(O₂)¹¹]SP | |
| 6.5 pmol | ~5 |
| 65 pmol | ~15 |
| 650 pmol | ~30 |
| This compound | |
| 0.65 pmol | ~10 |
| 6.5 pmol | ~25 |
| 65 pmol | ~40 |
Data extracted from Couture et al. (1998).[1]
Antagonism of this compound and [Sar⁹, Met(O₂)¹¹]SP Effects
The differential effects of various NK1 receptor antagonists on this compound and [Sar⁹, Met(O₂)¹¹]SP-induced responses further highlight this compound's unique pharmacological profile. The non-peptide antagonist RP67580, for instance, showed different inhibitory actions on the two agonists.
| Antagonist | Effect on [Sar⁹, Met(O₂)¹¹]SP-induced MAP increase | Effect on this compound-induced MAP increase |
| RP67580 | Inhibited | Significantly more potent inhibition |
| LY303870 | Inhibited | Significantly more potent inhibition |
| LY306740 | Inhibited | Potent inhibition |
| LY303241 | Weakly inhibited | Inhibited |
| SR140333 | Inhibited | Inhibited |
Data summarized from Couture et al. (1998).[1]
In functional assays using recombinant rat NK1 receptors expressed in COS-1 cells, RP 67580 acted as a competitive inhibitor of Substance P (SP) responses but an uncompetitive inhibitor of this compound responses.[3]
| Agonist | Antagonist | Inhibition Constant (K B / K B *) |
| Substance P (SP) | RP 67580 | 13 ± 2 nM (competitive) |
| This compound | RP 67580 | 1.5 ± 0.2 nM (uncompetitive) |
Data from Gitter et al. (1994).[3]
Experimental Protocols
To facilitate the replication of these foundational findings, detailed experimental methodologies are provided below.
In Vivo Cardiovascular and Behavioral Studies in Rats
Animal Preparation: Male Sprague-Dawley rats were anesthetized, and a cannula was implanted into the lateral cerebral ventricle for intracerebroventricular (i.c.v.) injections. For cardiovascular measurements, a catheter was inserted into the abdominal aorta via the femoral artery for direct blood pressure recording.[1] Animals were allowed to recover for 24 hours before experiments.[1]
Drug Administration:
-
Agonists: Increasing doses of [Sar⁹, Met(O₂)¹¹]SP or this compound (10, 25, 65, and 100 pmol) were administered i.c.v. at 24-hour intervals.[1]
-
Antagonists: Tachykinin NK1 receptor antagonists were injected i.c.v. 10 minutes or 1 hour prior to the agonist administration to assess their inhibitory effects.[1]
Measurements:
-
Cardiovascular: Mean arterial pressure (MAP) and heart rate (HR) were continuously recorded using a pressure transducer and a cardiac tachometer connected to a polygraph.[1]
-
Behavioral: Behavioral responses (face washing, grooming, sniffing, and wet dog shakes) were scored every 15 seconds for 30 minutes following i.c.v. injection.[1]
In Vivo Vascular Permeability Studies in Rats
Animal Preparation: Rats were anesthetized, and the dorsal skin was shaved.[1]
Drug Administration:
-
Agonists: [Sar⁹, Met(O₂)¹¹]SP (0.65, 6.5, and 65 pmol) or this compound (at various doses) were injected intradermally (i.d.) in duplicate.[1]
-
Dye: Evans blue dye (20 mg/kg) was injected intravenously to quantify plasma extravasation.[1]
Measurement: The amount of dye extravasated at the injection sites was measured spectrophotometrically after extraction to quantify the increase in vascular permeability.[1]
In Vitro Functional and Radioligand Binding Studies
Cell Culture and Transfection: COS-1 cells were transiently transfected with the rat recombinant NK1 receptor.[3]
Functional Assay (Inositol Phosphate Accumulation):
-
Transfected cells were labeled with [³H]myo-inositol.
-
Cells were stimulated with varying concentrations of Substance P or this compound.
-
The reaction was stopped, and inositol phosphates were separated by anion-exchange chromatography and quantified by liquid scintillation counting.[3]
Radioligand Binding Assay:
-
Membranes from transfected cells or intact cells were incubated with [³H]SP in the presence or absence of competing ligands (this compound or RP 67580).
-
Bound and free radioligand were separated by filtration.
-
The amount of bound radioactivity was determined by liquid scintillation counting to calculate binding affinities (Ki values).[3]
Signaling Pathways and Experimental Workflows
To visually represent the processes described, the following diagrams have been generated using Graphviz (DOT language).
Caption: NK1 Receptor Signaling Pathway for this compound and Substance P.
Caption: Experimental Workflows for In Vivo and In Vitro Studies.
References
- 1. Characterization of central and peripheral effects of this compound with the use of five tachykinin NK1 receptor antagonists in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of central and peripheral effects of this compound with the use of five tachykinin NK1 receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Septide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the synthetic peptide Septide, a clear and compliant disposal procedure is paramount for maintaining laboratory safety and environmental integrity. While this compound is not classified as a hazardous substance, proper disposal protocols for chemical reagents should be rigorously followed. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound and associated materials in a laboratory setting.
Core Principles of this compound Disposal
The fundamental principle for the disposal of this compound, a synthetic peptide analog of Substance P intended for research use only, is to prevent its release into the environment.[1] Adherence to institutional and local regulations for chemical waste management is mandatory.
This compound Waste Segregation and Disposal Plan
Proper segregation of waste is the first step towards safe and compliant disposal. All materials that have come into contact with this compound should be considered chemical-contaminated waste.
| Waste Category | Description | Disposal Container |
| Solid this compound Waste | Unused or expired pure this compound powder. | Sealed and clearly labeled chemical waste container.[2] |
| Liquid this compound Waste | Solutions containing this compound, including experimental residues and stock solutions. | Designated liquid chemical waste container; do not pour down the sink or toilet.[2] |
| Contaminated Labware (Sharps) | Needles, syringes, and pipette tips used for handling this compound. | Puncture-resistant, labeled sharps container for chemically contaminated sharps.[3] |
| Contaminated Labware (Non-Sharps) | Used gloves, pipette tips, microtubes, and filter paper. | Clearly marked biohazard or peptide waste bin for incineration or chemical treatment.[2] |
| Empty this compound Containers | Original vials or containers of this compound. | Deface or remove all labels and dispose of as regular laboratory glass or plastic waste, provided they are thoroughly rinsed. |
Detailed Disposal Protocol for this compound
Researchers should adhere to the following step-by-step procedure for the disposal of this compound and related waste materials. This protocol is designed to align with general laboratory chemical safety guidelines.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure appropriate PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves.
Step 2: Waste Segregation At the point of generation, segregate this compound waste according to the categories outlined in the table above. Use dedicated, clearly labeled waste containers.
Step 3: Handling Solid this compound Waste
-
Place any unused or expired solid this compound powder into a designated solid chemical waste container.
-
Ensure the container is sealed to prevent airborne dispersal.
Step 4: Managing Liquid this compound Waste
-
Collect all solutions containing this compound in a designated liquid chemical waste container.
-
Do not mix with incompatible waste streams.
-
Crucially, do not dispose of liquid this compound waste down the drain. [2]
Step 5: Disposing of Contaminated Materials
-
Sharps: Immediately place all chemically contaminated sharps into a designated sharps container.[3]
-
Non-Sharps: Collect all contaminated labware, such as gloves and pipette tips, in a lined container designated for chemical waste.[2]
Step 6: Labeling and Storage of Waste Containers
-
All waste containers must be clearly labeled with "Hazardous Waste" (or as per institutional policy), the full chemical name ("this compound"), and the date.
-
Store sealed waste containers in a designated satellite accumulation area within the laboratory.[4][5]
Step 7: Arranging for Final Disposal
-
Once a waste container is full, or in accordance with your institution's guidelines, arrange for pickup by a certified hazardous waste disposal company.[2]
-
Follow your institution's specific procedures for requesting a waste pickup.[3][6]
Step 8: Documentation
-
Maintain accurate records of the disposed this compound waste, as this may be required for regulatory compliance.
Visualizing the this compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory environment.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. How to Safely Get Rid of Popular Peptides After Your Experiment [ggpeptides.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling Septide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, storage, and disposal of Septide. The following procedural information is designed to answer specific operational questions, ensuring the safety of laboratory personnel and the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a synthetic peptide, adherence to standard laboratory safety protocols is crucial. While the Safety Data Sheet (SDS) for this compound states "no known hazard," it is best practice to treat all research chemicals with a degree of caution.[1] The following personal protective equipment is recommended:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with side shields or Goggles | Must be worn at all times in the laboratory to protect from splashes. |
| Hand Protection | Nitrile Gloves | Should be worn when handling vials, solutions, or any equipment that has come into contact with this compound. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from accidental spills. |
| Respiratory Protection | Dust Mask | Recommended when handling the lyophilized powder to avoid inhalation. |
Operational Plan: Handling and Storage
Proper handling and storage are vital to maintain the stability and purity of this compound and to ensure a safe laboratory environment.
Handling Protocol:
-
Receiving: Upon receipt, visually inspect the vial for any damage.
-
Preparation: Before use, allow the vial of lyophilized this compound to warm to room temperature in a desiccator to prevent condensation, which can degrade the peptide.
-
Weighing: If weighing the lyophilized powder, do so in a designated area with minimal air currents. Use a dust mask to avoid inhalation.
-
Reconstitution: When preparing solutions, use sterile, high-purity solvents. This compound is a synthetic peptide and its solubility can be influenced by the presence of TFA salts from the purification process.[2]
-
General Hygiene: Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage Plan:
Lyophilized this compound should be stored in a tightly sealed container in a freezer at or below -20°C for long-term stability. For short-term storage, 4°C is acceptable. Protect from light.
Solutions of this compound are less stable than the lyophilized powder. For best results, prepare solutions fresh for each experiment. If storage of a solution is necessary, it should be aliquoted into single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all federal, state, and local environmental regulations. A specific deactivation protocol for this compound is not currently available; therefore, the following general procedures for chemical and peptide waste should be followed.
Waste Segregation and Collection:
-
Solid Waste: Collect unused lyophilized this compound, contaminated gloves, weigh boats, and other solid materials in a designated, sealed container labeled "Hazardous Chemical Waste" or "Peptide Waste."
-
Liquid Waste: Unused this compound solutions and solvent rinses should be collected in a sealed, properly labeled waste container. Do not pour down the drain.
-
Sharps: Any needles or syringes used for reconstitution or administration should be disposed of in a designated sharps container.
Disposal Procedure:
-
Containment: Ensure all waste containers are securely sealed and stored in a designated hazardous waste accumulation area.
-
Labeling: All waste containers must be clearly labeled with the contents, including "this compound," and the appropriate hazard warnings.
-
Professional Disposal: Arrange for pick-up and disposal by a licensed hazardous waste disposal company. Provide them with the Safety Data Sheet for this compound.
Experimental Protocol: In Vivo Administration of this compound in Rats
The following is a summary of an experimental protocol for the intracerebroventricular (i.c.v.) administration of this compound in conscious and unrestrained rats to study its cardiovascular and behavioral effects.[3]
Materials:
-
This compound (lyophilized powder)
-
Artificial cerebrospinal fluid (aCSF) for vehicle and flushing
-
Microinjection pump
-
Cannula for i.c.v. injection
-
Blood pressure transducer and heart rate monitor
-
Behavioral observation recording system
Procedure:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized and surgically implanted with a stainless steel cannula into the right lateral cerebral ventricle. A catheter is inserted into the abdominal aorta via the femoral artery for blood pressure recording. Animals are allowed to recover for 24 hours.
-
This compound Solution Preparation: this compound is dissolved in a vehicle solution to the desired concentrations (e.g., 10, 25, 65, and 100 pmol per 1 µl).
-
Administration: this compound or vehicle is administered as a 1 µl intracerebroventricular injection over a period of 15 seconds, followed by a 5 µl flush of aCSF.
-
Data Collection:
-
Cardiovascular Parameters: Mean arterial pressure (MAP) and heart rate (HR) are continuously recorded before and after the injection.
-
Behavioral Parameters: Specific behaviors (e.g., face washing, grooming, sniffing) are scored for a defined period post-injection.
-
This compound Signaling Pathway
This compound is an agonist for the Neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR).[4] Upon binding, it activates downstream signaling cascades that are involved in various physiological processes.[1][5]
Caption: this compound activates the NK-1 receptor, leading to downstream signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound peptide [novoprolabs.com]
- 3. Characterization of central and peripheral effects of this compound with the use of five tachykinin NK1 receptor antagonists in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
